molecular formula C9H10O4 B104450 Methyl Orsellinate CAS No. 3187-58-4

Methyl Orsellinate

Cat. No.: B104450
CAS No.: 3187-58-4
M. Wt: 182.17 g/mol
InChI Key: NCCWCZLEACWJIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2,4-dihydroxy-6-methylbenzoate, more commonly known as Methyl Orsellinate, is a natural phenolic compound sourced from lichens such as Parmotrema tinctorum and Umbilicaria antarctica . This compound serves as a versatile building block in organic synthesis and is a subject of interest in multiple pharmacological research areas due to its diverse bioactivities. In cancer research, this compound has demonstrated potent apoptogenic and anti-angiogenic properties . Studies on a bioactive fraction containing this compound showed significant reduction in cell viability across various human cancer cell lines (including MCF-7, HeLa, HepG2, and K562) with IC50 values ranging from 1.2 to 12.8 μg/mL . The proposed mechanism of action involves the induction of programmed cell death via activation of the caspase cascade and inhibition of angiogenesis, a critical process for tumor growth and metastasis . Notably, the bioactive fraction was also shown to be non-toxic to normal human peripheral lymphocytes, highlighting its selective cytotoxicity . Beyond oncology, this compound exhibits significant inhibitory activity against 5-lipoxygenase (IC50 value of 59.6 μM), a key enzyme in the inflammatory pathway, suggesting its potential for inflammation-related research . It also possesses antifungal activities , making it a candidate for studies on fungal infections . Further expanding its research utility, this metabolite and related compounds from the lichen Umbilicaria antarctica have shown inhibitory effects on protein tyrosine phosphatase 1B (PTP1B) , a recognized potential drug target for type 2 diabetes and obesity . This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

methyl 2,4-dihydroxy-6-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-5-3-6(10)4-7(11)8(5)9(12)13-2/h3-4,10-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCCWCZLEACWJIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C(=O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2062901
Record name Benzoic acid, 2,4-dihydroxy-6-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2062901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3187-58-4
Record name Methyl orsellinate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3187-58-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2,4-dihydroxy-6-methyl-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003187584
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2,4-dihydroxy-6-methyl-, methyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoic acid, 2,4-dihydroxy-6-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2062901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Natural Sources of Methyl Orsellinate in Lichens and Fungi: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl orsellinate is a naturally occurring monoaromatic polyketide with a range of documented biological activities, including antimicrobial and antioxidant properties. As a key building block in the biosynthesis of more complex lichen substances like depsides (e.g., lecanoric acid), it represents a compound of significant interest for pharmaceutical and biotechnological applications. This technical guide provides a comprehensive overview of the natural sources of this compound, focusing on lichenized fungi. It details quantitative data, protocols for extraction and analysis, and the underlying biosynthetic pathways.

Natural Sources of this compound

This compound has been isolated from various species of lichens, particularly within the family Parmeliaceae. While it can be a minor component compared to larger depsides, several species are reliable sources. Endophytic fungi associated with lichens may also produce related compounds, though this compound itself is more commonly attributed to the mycobiont.

Known Lichen Sources:

  • Parmotrema tinctorum : Widely cited as a source of this compound and its precursor, orsellinic acid.[1][2]

  • Parmotrema cristiferum : This species has been shown to contain this compound alongside related phenolic compounds.[3]

  • Parmotrema stuppeum : Benzene and acetone extracts of this lichen have yielded this compound.

  • Peltigera leucophlebia : Identified as containing this compound as one of its active components.[4]

  • Heterodermia obscurata : A known source of various orcinol derivatives, including this compound.

  • Evernia prunastri : While not a primary source for isolation, studies have shown that methyl β-orsellinate (an isomer) accumulates when its biosynthetic pathway is inhibited.[5]

  • Lecania brialmontii : Metabolomic profiling of this Antarctic lichen has tentatively identified the presence of this compound.[6]

Quantitative Analysis of this compound

The concentration of this compound can vary significantly based on the lichen species, environmental conditions, and the substrate on which the lichen grows. High-Performance Liquid Chromatography (HPLC) is the standard method for quantification.[7]

Lichen SpeciesSubstrate/ConditionThis compound Yield (mg/g dry weight)Reference
Parmotrema tinctorumNylon Mesh (Transplanted)2.5 ± 0.3[1]
Parmotrema tinctorumBark of Host Tree1.9 ± 0.1[1]
Parmotrema tinctorumNot specified0.006 (Calculated from 18.7 mg isolated from 3.15 kg powder)[2][8][9]

Experimental Protocols

Extraction of Crude Lichen Metabolites

The initial extraction aims to remove the secondary metabolites from the dried and powdered lichen thalli. Acetone is a highly effective and commonly used solvent.

Protocol: Maceration Extraction

  • Preparation : Air-dry the collected lichen thalli (e.g., Parmotrema tinctorum) and grind them into a fine powder.

  • Extraction : Submerge the lichen powder (e.g., 3.15 kg) in a suitable solvent such as acetone at room temperature.[2] For smaller scale, use approximately 10 g of lichen powder per 500 mL of acetone.[10]

  • Maceration : Allow the mixture to stand overnight, or for up to 24 hours with continuous stirring (e.g., using a magnetic stirrer), to ensure complete extraction.[1][10]

  • Filtration : Filter the mixture to separate the lichen thalli from the solvent extract.

  • Concentration : Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator. This yields a crude extract containing a mixture of lichen substances.

Isolation and Purification of this compound

Column chromatography is the standard method for isolating individual compounds from the crude extract.

Protocol: Silica Gel Column Chromatography

  • Column Preparation : Prepare a chromatography column with silica gel 60 as the stationary phase.

  • Sample Loading : Dissolve the crude acetone extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Once dry, load this onto the top of the prepared column.

  • Elution : Elute the column with a non-polar to polar solvent gradient system. A system of n-hexane-chloroform (e.g., starting at 7:3 v/v and moving to 5:5 v/v) has been used successfully to isolate this compound from Parmotrema tinctorum.[2][8][9]

  • Fraction Collection : Collect the eluate in fractions and monitor the separation using Thin-Layer Chromatography (TLC).

  • Identification : Combine fractions containing the compound of interest (identified by comparison with a standard) and evaporate the solvent to yield purified this compound. The structure and purity should be confirmed by spectroscopic methods (NMR, MS).

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from a validated method for analyzing secondary metabolites in Parmotrema tinctorum.[1][11][12]

HPLC System Parameters

  • Column : Reversed-phase C18 column (e.g., ODS Hypersil, 250 x 4.0 mm, 5 µm particle size).[1][12]

  • Mobile Phase A : 1% Phosphoric Acid in water.[1]

  • Mobile Phase B : 100% Methanol.[1]

  • Elution Program : Gradient elution. A typical program starts with a lower concentration of methanol (e.g., 30%), increasing to 70% over 14 minutes, and then to 100% over the next 30 minutes.[5][12]

  • Flow Rate : 0.7 mL/min.[12]

  • Detection : UV detector at 265 nm (for this compound) or 254 nm.[1][12]

  • Standard : A pure standard of this compound is required for creating a calibration curve for absolute quantification.

Signaling and Biosynthetic Pathways

This compound is a polyketide, synthesized via the acetyl-polymalonate pathway, which is common for many aromatic lichen substances. The biosynthesis is carried out by the fungal partner (mycobiont) of the lichen symbiosis.

Biosynthesis Overview The pathway begins with the fundamental building blocks of acetyl-CoA and malonyl-CoA. A non-reducing polyketide synthase (PKS) enzyme catalyzes the successive condensation of one acetyl-CoA starter unit with three malonyl-CoA extender units. This process, followed by cyclization and aromatization, forms the core phenolic ring structure, orsellinic acid. In the final step, the carboxylic acid group of orsellinic acid is esterified with methanol, catalyzed by a methyltransferase enzyme, to yield this compound.

Visualizations

Biosynthesis_of_Methyl_Orsellinate substance substance enzyme enzyme pathway pathway acetyl_coa Acetyl-CoA mid1 acetyl_coa->mid1 malonyl_coa 3x Malonyl-CoA malonyl_coa->mid1 pks Polyketide Synthase (PKS) orsellinic_acid Orsellinic Acid pks->orsellinic_acid Condensation & Cyclization methyltransferase S-adenosyl methionine (SAM)-dependent Methyltransferase orsellinic_acid->methyltransferase methyl_orsellinate This compound methyltransferase->methyl_orsellinate Esterification mid1->pks

Caption: Biosynthetic pathway of this compound from primary metabolites.

Experimental_Workflow start Lichen Thalli (e.g., Parmotrema tinctorum) step1 Grinding & Drying start->step1 step2 Solvent Extraction (Acetone Maceration) step1->step2 step3 Filtration & Concentration (Rotary Evaporation) step2->step3 crude Crude Extract step3->crude step4 Silica Gel Column Chromatography crude->step4 step5 Fraction Collection & TLC Monitoring step4->step5 pure Purified This compound step5->pure step6 HPLC Analysis (C18 Column, UV Detection) pure->step6 step7 Structural Confirmation (NMR, MS) pure->step7 data Quantitative Data (mg/g) step6->data

Caption: Workflow for isolation and quantification of this compound.

References

Unveiling the Molecular Architecture: A Technical Guide to the Spectroscopic Data and Structural Elucidation of Methyl Orsellinate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's structure is paramount. This technical guide provides an in-depth analysis of the spectroscopic data of methyl orsellinate, a naturally occurring phenolic compound with potential pharmaceutical applications. We present a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside explicit experimental protocols for its isolation and analysis.

This compound (IUPAC name: methyl 2,4-dihydroxy-6-methylbenzoate) is a key secondary metabolite found in various lichen species.[1] Its structural elucidation is a fundamental process that relies on the synergistic interpretation of data from multiple spectroscopic techniques. This guide will walk through the data and methodologies required to unequivocally determine its structure.

Spectroscopic Data Summary

The structural identity of this compound is confirmed through the comprehensive analysis of its spectroscopic data. The key quantitative data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry are summarized in the tables below for clear comparison and reference.

Table 1: ¹H NMR Spectroscopic Data of this compound
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
11.88Singlet1HAr-OH (C2-OH, Intramolecular H-bond)
6.25Doublet1HAr-H (H-3)
6.20Doublet1HAr-H (H-5)
5.50Singlet (broad)1HAr-OH (C4-OH)
3.89Singlet3H-OCH₃
2.45Singlet3HAr-CH₃
Table 2: ¹³C NMR Spectroscopic Data of this compound
Chemical Shift (δ) ppmCarbon Assignment
172.6C=O (Ester)
165.7C-4
163.4C-2
141.2C-6
111.3C-5
106.8C-1
98.7C-3
52.2-OCH₃
24.5Ar-CH₃
Table 3: IR Absorption Data of this compound
Wavenumber (cm⁻¹)Vibrational Mode
3400 - 3100 (broad)O-H stretching (phenolic hydroxyl groups)
2955C-H stretching (methyl group)
1650C=O stretching (ester carbonyl, intramolecular H-bond)
1620, 1580C=C stretching (aromatic ring)
1300 - 1150C-O stretching (ester and phenol)
Table 4: Mass Spectrometry Data of this compound
m/zRelative Intensity (%)Proposed Fragment
18253[M]⁺ (Molecular Ion)
15142[M - OCH₃]⁺
150100[M - CH₃OH]⁺
12254[M - CH₃OH - CO]⁺
9414[C₆H₆O]⁺

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following section outlines the protocols for the isolation, purification, and spectroscopic analysis of this compound.

Protocol 1: Isolation and Purification of this compound from Lichen
  • Sample Collection and Preparation: Collect fresh lichen material (e.g., Parmotrema species). Clean the lichen thalli of any debris and air-dry them at room temperature. Once dried, grind the lichen material into a fine powder.

  • Extraction: Macerate the powdered lichen material (100 g) in methanol (500 mL) at room temperature for 48 hours. Filter the extract through Whatman No. 1 filter paper. Repeat the extraction process twice with fresh methanol.

  • Solvent Evaporation: Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Solvent-Solvent Partitioning: Dissolve the crude extract in a mixture of diethyl ether and ethyl acetate (65:35 v/v).[2] Vigorously stir the mixture and separate the organic phase. Repeat this extraction three times.

  • Purification by High-Performance Liquid Chromatography (HPLC):

    • Dry the combined organic extracts and redissolve the residue in a minimal amount of methanol.

    • Perform preparative HPLC using a C18 column.

    • Use a gradient elution system with a mobile phase consisting of acetonitrile (Solvent A) and 0.1% aqueous formic acid (Solvent B). A typical gradient could be: 40% A for 2 min, then a linear gradient to 100% A over 30 min.

    • Monitor the elution at a suitable wavelength (e.g., 270 nm) and collect the fractions corresponding to the peak of this compound.

    • Combine the pure fractions and evaporate the solvent to yield purified this compound.

Protocol 2: Spectroscopic Analysis
  • NMR Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Filter the solution through a glass wool plug into a clean 5 mm NMR tube.

    • Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Use standard pulse sequences.

  • Infrared (IR) Spectroscopy:

    • Sample Preparation: Prepare a KBr pellet by grinding a small amount of purified this compound with dry potassium bromide. Alternatively, if the sample is a liquid or can be dissolved in a volatile solvent, a thin film can be prepared on a salt plate.

    • Data Acquisition: Record the FT-IR spectrum over a range of 4000-400 cm⁻¹.

  • Mass Spectrometry:

    • Sample Preparation: Prepare a dilute solution of the purified compound in a suitable volatile solvent like methanol or acetonitrile.

    • Data Acquisition: Analyze the sample using a mass spectrometer equipped with an appropriate ionization source (e.g., Electron Ionization - EI for GC-MS or Electrospray Ionization - ESI for LC-MS). For GC-MS, the sample can be directly injected, while for LC-MS, it can be introduced via an HPLC system.

Visualizing the Path to Structure

To better illustrate the logical and experimental workflows in the structural elucidation of this compound, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_extraction Extraction & Isolation cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Elucidation lichen Lichen Biomass extraction Solvent Extraction (Methanol) lichen->extraction partitioning Solvent-Solvent Partitioning (Diethyl Ether:Ethyl Acetate) extraction->partitioning hplc HPLC Purification partitioning->hplc pure_compound Pure this compound hplc->pure_compound nmr NMR Spectroscopy (¹H, ¹³C) pure_compound->nmr ir IR Spectroscopy pure_compound->ir ms Mass Spectrometry pure_compound->ms data_integration Data Integration & Interpretation nmr->data_integration ir->data_integration ms->data_integration structure Confirmed Structure of This compound data_integration->structure

Figure 1: Experimental workflow for the isolation and structural elucidation of this compound.

structural_elucidation_logic cluster_nmr NMR Data Interpretation cluster_ir IR Data Interpretation cluster_ms MS Data Interpretation start Molecular Formula (from MS: C₉H₁₀O₄) dbu Degrees of Unsaturation (DBU = 5) start->dbu ms_data Mass Spectrum: - Molecular Ion Peak (m/z 182) - Fragmentation Pattern  ([M-OCH₃]⁺, [M-CH₃OH]⁺) start->ms_data aromatic Aromatic Ring (4 DBU) dbu->aromatic carbonyl Carbonyl Group (1 DBU) dbu->carbonyl h_nmr ¹H NMR: - Aromatic Protons - -OCH₃ group - Ar-CH₃ group - OH groups aromatic->h_nmr c_nmr ¹³C NMR: - 9 distinct carbons - Ester Carbonyl - Aromatic Carbons - -OCH₃ carbon - Ar-CH₃ carbon carbonyl->c_nmr ir_data IR Spectrum: - O-H stretch (phenolic) - C=O stretch (ester) - Aromatic C=C stretch carbonyl->ir_data final_structure Final Structure Confirmation: Methyl 2,4-dihydroxy-6-methylbenzoate h_nmr->final_structure c_nmr->final_structure ir_data->final_structure ms_data->final_structure

Figure 2: Logical workflow for the structural elucidation of this compound from spectroscopic data.

Conclusion

The structural elucidation of this compound is a classic example of the power of modern spectroscopic techniques. By combining the detailed information obtained from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, a complete and unambiguous picture of its molecular architecture can be constructed. The experimental protocols provided herein offer a clear and reproducible path for the isolation and analysis of this and similar natural products, which is a critical step in the journey of drug discovery and development.

References

Methyl Orsellinate: A Technical Guide to its Biological Activities and Pharmacological Potential

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: Methyl Orsellinate is a naturally occurring phenolic compound, primarily isolated from various species of lichens and fungi. As a derivative of orsellinic acid, it has garnered significant interest in the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of the pharmacological potential of this compound, focusing on its antioxidant, anti-inflammatory, antimicrobial, and cytotoxic properties. We present quantitative data from key studies, detail the experimental protocols used for its evaluation, and visualize potential mechanisms of action and experimental workflows. While this compound itself demonstrates moderate activity in several areas, it serves as a valuable chemical scaffold for the development of more potent synthetic derivatives, highlighting its importance in drug discovery and development.

Introduction

Methyl 2,4-dihydroxy-6-methylbenzoate, commonly known as this compound, is a monoaromatic compound belonging to the orcinol derivatives class.[1] It is a secondary metabolite found in various natural sources, particularly lichens of the Parmotrema and Peltigera genera and numerous fungi.[1][2][3] Its biosynthesis from orsellinic acid positions it as a key precursor in the formation of more complex lichen products.[2] The presence of a phenolic ring structure underpins its diverse biological activities, which range from antioxidant and anti-inflammatory to antimicrobial and cytotoxic effects. This guide synthesizes the current scientific knowledge on this compound, offering a technical resource for researchers exploring its therapeutic applications.

Pharmacological Activities

This compound has been evaluated for a range of pharmacological activities. While its potency can be moderate compared to other natural products or its synthetic derivatives, its broad spectrum of activity makes it a compound of interest.

Antioxidant Activity

This compound exhibits free radical scavenging properties, a common feature of phenolic compounds.[2] The primary method used to quantify this activity is the 2,2'-diphenyl-1-picrylhydrazyl (DPPH) assay.[4] Studies indicate that while this compound is an active antioxidant, its efficacy is generally lower than that of its parent compounds, orsellinic acid and lecanoric acid.[4]

Anti-inflammatory Activity

The compound has demonstrated notable anti-inflammatory potential through the inhibition of key enzymes in the inflammatory cascade. Specifically, it has been shown to be a moderate inhibitor of 5-lipoxygenase (5-LOX), an enzyme responsible for the production of pro-inflammatory leukotrienes from arachidonic acid.[1]

Antimicrobial Activity

This compound possesses activity against a variety of microorganisms.[3] However, its potency is often surpassed by its derivatives. For instance, while this compound is active, its isomer methyl β-orsellinate and its synthetic brominated derivatives show significantly stronger inhibition against certain bacteria, particularly Staphylococcus aureus.[3] The minimum inhibitory concentration (MIC) for this compound and related compounds generally falls within the range of 30–500 µg/mL against various microbes.[3]

Anticancer and Cytotoxic Activity

The anticancer potential of this compound appears to be limited. Multiple studies have reported weak to no significant antiproliferative activity against a range of human cancer cell lines at standard concentrations.[1][5][6] In contrast, derivatives of this compound, particularly those with longer alkyl chains (orsellinates), exhibit a marked increase in cytotoxicity.[5][6][7] This suggests a strong structure-activity relationship where lipophilicity plays a crucial role in its cytotoxic effects.[7]

Quantitative Data Summary

The biological activities of this compound and its derivatives have been quantified in various studies. The following tables summarize the key inhibitory and cytotoxic concentrations reported in the literature.

Table 1: Enzyme Inhibition by this compound

Target Enzyme Test System IC50 Value Reference
5-Lipoxygenase Porcine Leukocytes 59.6 µM [1]

| Alpha-glucosidase | In vitro assay | Weak Inhibition |[3] |

Table 2: Antimicrobial Activity of this compound and Derivatives

Compound Microorganism MIC Value Reference
This compound Various 30-500 µg/mL [3]
Methyl 3,5-dibromo-orsellinate Staphylococcus aureus 4 µg/mL [3]
n-Propyl Orsellinate Staphylococcus aureus 7.8 - 62.5 µg/mL [8]
n-Pentyl Orsellinate Staphylococcus aureus 7.8 - 62.5 µg/mL [8]

| n-Hexyl Orsellinate | Staphylococcus aureus | 7.8 - 62.5 µg/mL |[8] |

Table 3: Cytotoxic Activity of this compound and Derivatives

Compound Cell Line(s) IC50 / LC50 Value Reference
This compound T-47D, PANC-1, WIDR No detectable activity [1]
This compound HEp-2, MCF7, 786-0, B16-F10 > 50 µg/mL [5][6]
n-Butyl Orsellinate HEp-2, MCF7, 786-0, B16-F10 7.2 - 14.0 µg/mL [5][6]

| Hexyl Orsellinate | Brine Shrimp (Artemia salina) | LC50 = 31 µM |[7] |

Signaling Pathways and Logical Workflows

Visualizing the mechanisms of action and experimental processes is crucial for understanding the pharmacological context of this compound.

G General Workflow for Bioactivity Screening of this compound Source Natural Source (e.g., Lichen Parmotrema sp.) Extraction Solvent Extraction (e.g., Methanolysis) Source->Extraction Isolation Isolation & Purification (Chromatography) Extraction->Isolation Compound This compound Isolation->Compound Assays In Vitro Bioassays Compound->Assays Antioxidant Antioxidant (DPPH Assay) AntiInflam Anti-inflammatory (LOX Inhibition) Antimicrobial Antimicrobial (MIC Assay) Anticancer Anticancer (SRB Assay)

Caption: Experimental workflow from natural source to in vitro bioactivity testing.

G Mechanism of 5-Lipoxygenase (5-LOX) Inhibition AA Arachidonic Acid LOX 5-Lipoxygenase (5-LOX) AA->LOX Leukotrienes Pro-inflammatory Leukotrienes LOX->Leukotrienes Catalysis Inflammation Inflammation Leukotrienes->Inflammation MO This compound MO->LOX Inhibition (IC50 = 59.6 µM)

Caption: Inhibition of the 5-Lipoxygenase pathway by this compound.

G Structure-Activity Relationship (SAR) Logic for Orsellinates Core This compound (Core Scaffold) - R = CH₃ - Moderate Activity Modification1 Modification 1: Alkyl Chain Elongation (R = C₂H₅ to C₆H₁₃) Core->Modification1 Modification2 Modification 2: Ring Halogenation (e.g., Bromination) Core->Modification2 Outcome1 Increased Lipophilicity Modification1->Outcome1 Outcome2 Altered Electronic Properties Modification2->Outcome2 Activity1 Increased Cytotoxic & Antimicrobial Activity Outcome1->Activity1 Activity2 Potent Selective Antimicrobial Activity (e.g., vs S. aureus) Outcome2->Activity2

Caption: Logical diagram of structure-activity relationships for orsellinates.

Experimental Methodologies

The evaluation of this compound's bioactivities relies on standardized in vitro assays. Below are the methodologies for key experiments cited.

DPPH Radical Scavenging Assay

This assay assesses the ability of a compound to act as a free radical scavenger or hydrogen donor.[3][8]

  • Reagent Preparation: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol (e.g., 0.1 mM) and stored in the dark. A working solution is prepared by diluting the stock to achieve an absorbance of ~1.0 at 517 nm.[3]

  • Sample Preparation: this compound and a positive control (e.g., ascorbic acid) are dissolved in a suitable solvent and prepared in a series of dilutions.

  • Reaction: A defined volume of the sample dilution is mixed with an equal volume of the DPPH working solution in a 96-well plate or cuvette.[3]

  • Incubation: The mixture is incubated at room temperature in the dark for a set period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer. The decrease in absorbance corresponds to the radical scavenging activity.[3]

  • Calculation: The percentage of scavenging activity is calculated relative to a control containing only solvent and the DPPH solution. The IC50 value (concentration required to scavenge 50% of DPPH radicals) is determined from a dose-response curve.

Lipoxygenase (LOX) Inhibition Assay

This assay measures the inhibition of the LOX enzyme, which is involved in the inflammatory pathway.[2][9]

  • Reagent Preparation: A buffer solution (e.g., 0.1 M sodium phosphate, pH 8.0), a solution of soybean lipoxygenase, and a substrate solution (e.g., sodium linoleate) are prepared.[2]

  • Pre-incubation: The enzyme solution is pre-incubated with various concentrations of this compound (or a positive control) for a short period (e.g., 10 minutes at 25°C).[2]

  • Reaction Initiation: The reaction is initiated by adding the substrate (sodium linoleate) to the enzyme-inhibitor mixture.[2]

  • Measurement: The enzymatic conversion of the substrate results in the formation of a conjugated diene, which can be monitored by measuring the increase in absorbance at 234 nm over time using a UV-Vis spectrophotometer.[2][9]

  • Calculation: The rate of reaction is determined from the change in absorbance. The percentage of inhibition is calculated for each concentration of this compound, and the IC50 value is determined.

Broth Microdilution Assay for MIC

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the visible growth of a microorganism.[4][10]

  • Inoculum Preparation: A standardized suspension of the test microorganism (e.g., S. aureus) is prepared in a suitable growth medium (e.g., Mueller-Hinton Broth) to a specific cell density (e.g., ~10^6 CFU/mL).[4]

  • Compound Dilution: A serial two-fold dilution of this compound is prepared in the wells of a 96-well microtiter plate using the broth medium.[4]

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 24 hours at 37°C).[4]

  • Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[4]

Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of total cellular protein content, and is widely used for cytotoxicity screening.[1][5]

  • Cell Plating: Adherent cancer cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound for a defined period (e.g., 72 hours).

  • Cell Fixation: The cell monolayers are fixed by adding cold trichloroacetic acid (TCA) and incubating at 4°C for 1 hour.[1][5]

  • Staining: The plates are washed, and the fixed cells are stained with 0.4% SRB solution for 30 minutes at room temperature.[1]

  • Washing: Unbound dye is removed by washing repeatedly with 1% acetic acid.[5]

  • Solubilization and Measurement: The protein-bound dye is solubilized with a Tris base solution, and the absorbance is measured at ~510-540 nm using a microplate reader.[1][11] The absorbance is proportional to the cellular protein mass.

Future Perspectives and Conclusion

This compound stands as a compound with modest but broad-spectrum biological activities. Its true potential may not lie in its direct application as a therapeutic agent, but rather as a foundational scaffold in medicinal chemistry. The clear structure-activity relationships observed, where increased lipophilicity through alkyl chain elongation dramatically enhances cytotoxic and antimicrobial effects, provide a clear path for rational drug design.[5][7][8] Similarly, modifications to the aromatic ring, such as halogenation, have been shown to yield derivatives with potent and selective antimicrobial activity.[3]

References

Unveiling the Antioxidant Potential of Methyl Orsellinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl orsellinate, a naturally occurring phenolic compound derived from lichens, has garnered significant interest for its diverse biological activities, including its potential as an antioxidant.[1] This technical guide provides an in-depth exploration of the antioxidant properties of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing potential mechanisms of action. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who are investigating the therapeutic applications of this compound.

In Vitro Antioxidant Activity of this compound

The antioxidant capacity of this compound has been primarily evaluated through its ability to scavenge free radicals. The most extensively studied method for this compound is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

Quantitative Data Summary

The free radical scavenging activity of this compound and its related compounds against the DPPH radical is summarized in the table below. The IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant activity.

CompoundDPPH Radical Scavenging Activity (IC50 in µM)
This compound 167.25
Orsellinic Acid5.01
Lecanoric Acid42.87
Gallic Acid (Standard)Not specified in the same study, but used as a control.

Data sourced from a study by Honda et al., which evaluated a series of orsellinates.

The data clearly indicates that while this compound possesses radical scavenging activity, it is less potent than its parent compound, orsellinic acid, and the related depside, lecanoric acid. The esterification of the carboxylic acid group in orsellinic acid to form this compound appears to reduce the radical scavenging capacity in the DPPH assay.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the replication and extension of research findings. The following section outlines a representative protocol for the most commonly cited antioxidant assay for this compound.

DPPH Radical Scavenging Assay

This method is based on the reduction of the stable DPPH radical by an antioxidant, which leads to a color change from violet to yellow, measured spectrophotometrically.

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (or other suitable solvent)

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.

  • Preparation of this compound Solutions: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions to obtain a range of concentrations to be tested.

  • Reaction Mixture: In a 96-well microplate or a cuvette, add a specific volume of the DPPH solution to a specific volume of each this compound dilution. A typical ratio is 1:1 (v/v).

  • Incubation: Incubate the reaction mixture in the dark at room temperature for a defined period, typically 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm. A blank containing only the solvent and a control containing the solvent and the DPPH solution should also be measured.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where:

    • A_control is the absorbance of the control (DPPH solution without the sample).

    • A_sample is the absorbance of the sample (DPPH solution with this compound).

  • IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of this compound.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol Prepare 0.1 mM DPPH in Methanol Mix Mix DPPH Solution with this compound DPPH_sol->Mix MO_sol Prepare Serial Dilutions of this compound MO_sol->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging Measure->Calculate IC50 Determine IC50 Calculate->IC50

DPPH Assay Workflow

Potential Mechanisms of Antioxidant Action: Signaling Pathways

While direct radical scavenging is a primary mechanism for phenolic antioxidants, their protective effects can also be mediated through the modulation of intracellular signaling pathways that control the expression of antioxidant enzymes. A key pathway in this cellular defense mechanism is the Keap1-Nrf2 pathway.

Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of a battery of cytoprotective genes, including those for antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).

Although direct evidence for the activation of the Keap1-Nrf2 pathway by this compound is currently lacking in the scientific literature, its phenolic structure suggests that this is a plausible and important area for future investigation.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MO This compound (Potential Inducer) Keap1_Nrf2 Keap1-Nrf2 Complex MO->Keap1_Nrf2 Induces conformational change in Keap1 ROS Oxidative Stress ROS->Keap1_Nrf2 Oxidizes Keap1 cysteine residues Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 Release Degradation Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Degradation Basal State Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Initiates Transcription

Potential Keap1-Nrf2 Signaling Pathway

Future Directions and Conclusion

The available data indicates that this compound possesses antioxidant properties, primarily demonstrated through its capacity to scavenge DPPH radicals. However, to fully elucidate its potential as a therapeutic agent, further research is warranted in the following areas:

  • Comprehensive Antioxidant Profiling: Evaluation of this compound's activity using a broader range of antioxidant assays, such as the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) and FRAP (Ferric Reducing Antioxidant Power) assays, would provide a more complete picture of its antioxidant capabilities.

  • Cellular Antioxidant Activity: Investigating the ability of this compound to mitigate oxidative stress in cellular models is a critical next step to assess its biological relevance.

  • Mechanism of Action: Studies focusing on the modulation of key signaling pathways, such as the Keap1-Nrf2 pathway, by this compound will provide valuable insights into its molecular mechanisms of action.

References

Investigating the antimicrobial and antifungal effects of Methyl Orsellinate.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Antimicrobial and Antifungal Effects of Methyl Orsellinate

This compound, a naturally occurring phenolic compound commonly isolated from lichens, has garnered significant interest in the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of the antimicrobial and antifungal properties of this compound, presenting key quantitative data, detailed experimental protocols, and insights into its potential mechanisms of action.

Antimicrobial Activity of this compound

This compound has demonstrated inhibitory effects against a range of bacteria. The efficacy of its antimicrobial action is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that prevents visible in vitro growth of a microorganism.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and its Derivatives against Bacteria

CompoundMicroorganismMIC (µg/mL)Reference
This compoundStaphylococcus aureus>160
This compoundBacillus subtilis80-160
This compoundPseudomonas aeruginosa80-160
This compoundEscherichia coli80-160
This compound Derivative (9a)Staphylococcus aureus4
n-Propyl OrsellinateStaphylococcus aureus7.8-62.5
n-Pentyl OrsellinateStaphylococcus aureus7.8-62.5
n-Hexyl OrsellinateStaphylococcus aureus7.8-62.5
n-Propyl OrsellinateXanthomonas campestris7.8-62.5
n-Pentyl OrsellinateXanthomonas campestris7.8-62.5
n-Hexyl OrsellinateXanthomonas campestris7.8-62.5
n-Propyl OrsellinateRalstonia solanacearum7.8-62.5
n-Pentyl OrsellinateRalstonia solanacearum7.8-62.5
n-Hexyl OrsellinateRalstonia solanacearum7.8-62.5

Note: The results indicate that while this compound itself has moderate activity, its synthetic derivatives and other orsellinates with longer carbon chains can exhibit more pronounced antibacterial effects.

Antifungal Activity of this compound

In addition to its antibacterial properties, this compound has shown significant activity against various fungal species.

Table 2: Antifungal Activity of this compound

CompoundFungal SpeciesActivity NotedReference
This compoundCandida albicansMIC: 80-160 µg/mL
This compoundAspergillus nigerMIC: 80-160 µg/mL
This compoundTrichophyton longifususSignificant Activity
This compoundAspergillus flavusSignificant Activity
This compoundMicrosporum canisSignificant Activity
This compoundFusarium solaniSignificant Activity

Proposed Mechanism of Action

The precise signaling pathways of this compound's antimicrobial action are not yet fully elucidated. However, as a phenolic compound, its mechanism is likely multifaceted, targeting several key cellular processes in microorganisms.

Key Proposed Mechanisms for Phenolic Antimicrobials:

  • Membrane Disruption: Phenolic compounds can interfere with the bacterial cell membrane, altering its permeability and disrupting essential functions like electron transport and nutrient uptake. This can lead to the leakage of intracellular components and ultimately, cell death.

  • Enzyme Inhibition: These compounds can inhibit crucial bacterial enzymes by binding to them, often through hydrogen bonding. This can disrupt metabolic pathways essential for the microorganism's survival.

  • Nucleic Acid Synthesis Inhibition: Some phenolic compounds have been shown to interfere with the synthesis of DNA and RNA, preventing microbial replication.

  • Iron Chelation: Some polyphenols can chelate iron, an essential nutrient for bacterial growth, thereby limiting its availability to the microbes.

cluster_MO This compound (Phenolic Compound) cluster_Cell Microbial Cell cluster_Effects Cellular Effects MO This compound Membrane Cell Membrane MO->Membrane Interacts with Enzymes Essential Enzymes MO->Enzymes DNA_RNA Nucleic Acid Synthesis MO->DNA_RNA Disruption Membrane Disruption (Loss of Integrity) Membrane->Disruption Inhibition Enzyme Inhibition (Metabolic Disruption) Enzymes->Inhibition Replication_Block Replication Block DNA_RNA->Replication_Block Death Cell Death Disruption->Death Inhibition->Death Replication_Block->Death

Caption: Proposed antimicrobial mechanism of this compound.

Experimental Protocols

Standardized methods are crucial for evaluating the antimicrobial and antifungal efficacy of compounds like this compound. The following are detailed protocols for two common assays.

4.1. Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

Materials:

  • 96-well microtiter plates

  • Test compound (this compound) stock solution

  • Bacterial or fungal inoculum, adjusted to a standard concentration (e.g., 5 x 10^5 CFU/mL)

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Positive control (inoculum in broth without the test compound)

  • Negative control (sterile broth only)

  • Multichannel pipette

Procedure:

  • Preparation of Dilutions: a. Add 100 µL of sterile broth to all wells of a 96-well plate, except for the first column. b. Add 200 µL of the this compound stock solution (at twice the highest desired test concentration) to the wells in the first column. c. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column. Columns 11 and 12 will serve as controls.

  • Inoculation: a. Prepare the microbial inoculum in the appropriate broth, adjusting the turbidity to a 0.5 McFarland standard. This should then be diluted to achieve the final target concentration. b. Add 100 µL of the prepared inoculum to all wells from column 1 to 11. The final volume in these wells will be 200 µL. c. Add 100 µL of sterile broth to the wells in column 12 (negative/sterility control). Column 11 serves as the positive/growth control.

  • Incubation: a. Cover the plate and incubate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • Result Interpretation: a. After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth (no turbidity) compared to the positive control.

Start Start Prep_Plate Prepare Plate: Add 100µL broth to wells 2-12 Start->Prep_Plate Add_Compound Add 200µL of Compound to well 1 Prep_Plate->Add_Compound Serial_Dilute Perform Serial Dilution (wells 1-10) Add_Compound->Serial_Dilute Prep_Inoculum Prepare Inoculum (e.g., 0.5 McFarland) Serial_Dilute->Prep_Inoculum Inoculate Inoculate wells 1-11 with 100µL of inoculum Prep_Inoculum->Inoculate Add_Controls Add 100µL broth to well 12 (Sterility Control) Inoculate->Add_Controls Incubate Incubate Plate (e.g., 37°C, 18-24h) Add_Controls->Incubate Read_Results Read Results: Identify lowest concentration with no visible growth Incubate->Read_Results End End: MIC Determined Read_Results->End

Caption: Workflow for Broth Microdilution MIC Assay.

4.2. Agar Disk Diffusion Method

This method assesses antimicrobial activity by measuring the zone of growth inhibition around a disk impregnated with the test compound.

Materials:

  • Sterile petri dishes with appropriate agar (e.g., Mueller-Hinton Agar)

  • Bacterial or fungal inoculum adjusted to a 0.5 McFarland standard

  • Sterile cotton swabs

  • Sterile filter paper disks

  • Solution of this compound at a known concentration

  • Positive control (disk with a known antibiotic)

  • Negative control (disk with the solvent used to dissolve the compound)

  • Forceps

Procedure:

  • Plate Inoculation: a. Dip a sterile cotton swab into the standardized microbial inoculum. b. Rotate the swab against the side of the tube to remove excess liquid. c. Swab the entire surface of the agar plate evenly in three directions to ensure a uniform lawn of growth.

  • Disk Application: a. Aseptically apply sterile filter paper disks impregnated with a known concentration of this compound onto the surface of the inoculated agar plate. b. Apply the positive and negative control disks to the same plate, ensuring they are spaced far enough apart to prevent the zones of inhibition from overlapping. c. Gently press the disks with sterile forceps to ensure complete contact with the agar.

  • Incubation: a. Invert the plates and incubate at the appropriate temperature for 18-24 hours.

  • Result Interpretation: a. After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm). b. The size of the zone is proportional to the susceptibility of the microorganism to the compound.

Conclusion and Future Directions

This compound demonstrates notable, albeit moderate, antimicrobial and significant antifungal activities. The data suggests that its efficacy can be substantially enhanced through chemical modification, such as the elongation of its ester side chain. The likely mechanisms of action, involving the disruption of microbial membranes and inhibition of essential enzymes, are characteristic of phenolic compounds and present multiple targets for antimicrobial action.

For drug development professionals, this compound serves as a promising scaffold for the synthesis of new antimicrobial agents. Future research should focus on:

  • Elucidating the specific molecular targets and signaling pathways affected by this compound in various microorganisms.

  • Synthesizing and screening a broader library of orsellinate derivatives to optimize antimicrobial potency and spectrum.

  • Conducting in vivo studies to evaluate the efficacy and safety of promising lead compounds.

This comprehensive guide provides a foundation for researchers to further investigate and harness the therapeutic potential of this compound and its analogues in the ongoing fight against microbial infections.

Potential Anti-inflammatory Mechanisms of Methyl Orsellinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl orsellinate, a naturally occurring phenolic compound, has garnered interest for its potential therapeutic properties. This technical guide provides an in-depth analysis of the current scientific understanding of the anti-inflammatory mechanisms of this compound. While research is in its early stages, existing evidence points towards the inhibition of the 5-lipoxygenase pathway as a key mode of action. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the known signaling pathways to facilitate further research and drug development efforts in the field of inflammation.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a major focus of pharmaceutical research. This compound, a simple phenolic compound found in various lichens and fungi, has emerged as a candidate for investigation due to its reported biological activities. This guide consolidates the current knowledge on its potential anti-inflammatory mechanisms.

In Vitro Anti-inflammatory Activity

The primary evidence for the anti-inflammatory potential of this compound comes from in vitro studies. These investigations have focused on its ability to modulate key enzymes involved in the inflammatory cascade.

Inhibition of 5-Lipoxygenase (5-LOX)

The 5-lipoxygenase (5-LOX) enzyme is a critical player in the biosynthesis of leukotrienes, which are potent pro-inflammatory lipid mediators. Inhibition of 5-LOX is a validated therapeutic strategy for inflammatory conditions.

A key study demonstrated that this compound exhibits moderate inhibitory activity against 5-lipoxygenase from porcine leukocytes, with a reported half-maximal inhibitory concentration (IC50) of 59.6 µM[1].

Table 1: Quantitative Data on the Inhibition of 5-Lipoxygenase by this compound

Enzyme TargetSourceTest CompoundIC50 (µM)Reference
5-LipoxygenasePorcine leukocytesThis compound59.6[1]

Potential, Yet Unconfirmed, Anti-inflammatory Mechanisms

While the inhibition of 5-lipoxygenase is the most concretely established anti-inflammatory mechanism for this compound to date, its structural similarity to other known anti-inflammatory phenolic compounds suggests several other potential pathways that warrant investigation. It is crucial to note that the following sections are based on hypothetical mechanisms and require direct experimental validation for this compound.

Inhibition of Cyclooxygenase (COX) Enzymes

Cyclooxygenase (COX) enzymes, particularly COX-2, are key mediators of prostaglandin synthesis, which are central to the inflammatory response. Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting COX enzymes. Given its phenolic structure, it is plausible that this compound could interact with the active site of COX enzymes.

Modulation of Nitric Oxide (NO) Production

Inducible nitric oxide synthase (iNOS) produces large amounts of nitric oxide (NO) during inflammation, contributing to vasodilation and cytotoxicity. Many anti-inflammatory compounds act by inhibiting iNOS expression or activity. Investigating the effect of this compound on NO production in lipopolysaccharide (LPS)-stimulated macrophages would be a critical step in elucidating its potential in this area.

Regulation of Pro-inflammatory Cytokine Production

Pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β) are master regulators of the inflammatory cascade. The suppression of these cytokines is a hallmark of many anti-inflammatory agents. Future studies should assess the ability of this compound to modulate the production of these cytokines in relevant cell-based assays.

Interference with NF-κB and MAPK Signaling Pathways

The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are central to the transcriptional regulation of a vast array of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. The potential of this compound to interfere with the activation of these pathways represents a significant area for future research.

Experimental Protocols

To facilitate further investigation into the anti-inflammatory mechanisms of this compound, this section provides detailed methodologies for key experiments.

5-Lipoxygenase (5-LOX) Inhibition Assay

This protocol is based on the methodology used to determine the IC50 value of this compound against 5-lipoxygenase.

Objective: To determine the in vitro inhibitory effect of this compound on 5-lipoxygenase activity.

Materials:

  • Purified 5-lipoxygenase from porcine leukocytes

  • Arachidonic acid (substrate)

  • This compound

  • Appropriate buffer solution (e.g., Tris-HCl)

  • Spectrophotometer

Procedure:

  • Prepare a series of dilutions of this compound in the assay buffer.

  • In a multi-well plate, add the assay buffer, the 5-lipoxygenase enzyme, and the different concentrations of this compound or vehicle control.

  • Pre-incubate the mixture at a specified temperature (e.g., 37°C) for a defined period.

  • Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Monitor the formation of the product (e.g., by measuring the increase in absorbance at a specific wavelength) over time using a spectrophotometer.

  • Calculate the initial reaction rates for each concentration of the inhibitor.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Visualization of Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key inflammatory signaling pathways that may be modulated by this compound.

Figure 1: Inhibition of the 5-Lipoxygenase Pathway by this compound.

NF_kB_MAPK_Pathways cluster_0 Potential Upstream Signaling cluster_1 Intracellular Signaling Cascades cluster_2 Nuclear Translocation and Gene Expression LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_Pathway MAPK Pathway (p38, JNK, ERK) TLR4->MAPK_Pathway IKK IKK Complex TLR4->IKK Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) MAPK_Pathway->Proinflammatory_Genes Activates Transcription Factors IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus NFkB_nucleus->Proinflammatory_Genes Induces Transcription Methyl_Orsellinate This compound (Hypothetical Target) Methyl_Orsellinate->MAPK_Pathway Inhibits? Methyl_Orsellinate->IKK Inhibits?

Figure 2: Hypothetical Modulation of NF-κB and MAPK Pathways by this compound.

Future Directions and Conclusion

The current body of evidence, though limited, suggests that this compound possesses anti-inflammatory properties, with the inhibition of 5-lipoxygenase being a key mechanism of action. However, to fully understand its therapeutic potential, further comprehensive research is imperative. Future investigations should focus on:

  • Broadening the Mechanistic Scope: Evaluating the effects of this compound on other key inflammatory mediators and pathways, including COX-2, nitric oxide production, pro-inflammatory cytokines, and the NF-κB and MAPK signaling cascades.

  • In Vivo Validation: Conducting in vivo studies using established animal models of inflammation, such as carrageenan-induced paw edema and TPA-induced ear edema, to assess the efficacy and safety of this compound in a physiological context.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify more potent and selective anti-inflammatory compounds.

References

A Technical Guide on the Preliminary In Vitro Anticancer Activity of Methyl Orsellinate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Methyl orsellinate, a naturally occurring phenolic compound, has been investigated for its potential biological activities, including its role as an anticancer agent. This technical document provides a concise overview of the preliminary in vitro anticancer activity of this compound. It focuses on presenting the available quantitative data, detailing the experimental protocols used for its evaluation, and visualizing key workflows. The evidence to date suggests that this compound exhibits limited cytotoxic activity on its own; however, its chemical scaffold serves as a crucial starting point for the development of more potent derivatives. This guide synthesizes the current understanding to inform future research and drug discovery efforts.

Quantitative Data Presentation: Cytotoxicity

The primary measure for the in vitro anticancer activity of a compound is its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth. Studies on this compound have consistently shown it to be less active compared to its long-chain ester derivatives.

One key study evaluated lecanoric acid and its derivatives against a panel of human cancer cell lines. The results indicated that this compound was largely inactive, with an IC50 value exceeding 50 µg/mL for all tested cell lines. In contrast, the cytotoxic activity of the orsellinates increased with the elongation of the alkyl chain from methyl to n-butyl, a phenomenon likely attributed to an increase in lipophilicity which may facilitate cell membrane penetration. The n-Butyl orsellinate derivative was the most active in this series, showing significant cytotoxicity.

Table 1: Comparative In Vitro Cytotoxicity (IC50) of this compound and Related Compounds

CompoundHEp-2 (Larynx Carcinoma)MCF7 (Breast Carcinoma)786-0 (Kidney Carcinoma)B16-F10 (Murine Melanoma)
This compound > 50 µg/mL> 50 µg/mL> 50 µg/mL> 50 µg/mL
n-Butyl Orsellinate7.2 - 14.0 µg/mL7.2 - 14.0 µg/mL7.2 - 14.0 µg/mL11.4 µg/mL
Cisplatin (Control)Not ReportedNot ReportedNot Reported12.5 µg/mL

Experimental Protocols

The quantitative data presented above were primarily obtained using the Sulforhodamine B (SRB) assay, a reliable and widely used method for screening anticancer compounds.

Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a colorimetric method used for determining cell density, based on the measurement of total cellular protein content. The methodology is optimized for assessing the cytotoxicity of compounds against adherent cells in a 96-well format.[1]

Principle: Sulforhodamine B is a bright-pink aminoxanthene dye with two sulfonic groups.[2] Under mildly acidic conditions, it binds electrostatically to the basic amino acid residues of proteins. The amount of bound dye is directly proportional to the total protein mass and, therefore, to the cell number.

Step-by-Step Protocol:

  • Cell Plating: Cancer cells are harvested and seeded into 96-well plates at a predetermined optimal density (e.g., 2,000 cells/well) and allowed to adhere and grow for 24 hours at 37°C in a 5% CO2 incubator.[3]

  • Compound Treatment: A range of concentrations of the test compound (e.g., this compound) is added to the wells. Control wells containing untreated cells and vehicle controls are also included. The plates are then incubated for a specified period, typically 72-96 hours.[3]

  • Cell Fixation: After incubation, the supernatant is discarded, and the cells are fixed to the plate by gently adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. The plates are incubated at 4°C for at least one hour.[4]

  • Washing: The plates are washed four to five times with slow-running tap water or 1% (v/v) acetic acid to remove the TCA and unbound cells.[4] The plates are then left to air dry completely at room temperature.

  • Staining: A volume of 0.057% or 0.4% (w/v) SRB solution in 1% acetic acid is added to each well, and the plates are incubated at room temperature for 30 minutes.[3][4]

  • Removal of Unbound Dye: After staining, the plates are quickly washed four times with 1% (v/v) acetic acid to remove any unbound SRB dye.[4]

  • Solubilization and Absorbance Reading: The plates are air-dried again. The protein-bound dye is then solubilized by adding a 10 mM Tris base solution (pH 10.5) to each well.[4] The plates are placed on a shaker for 5-10 minutes to ensure complete dissolution of the dye.

  • Data Analysis: The optical density (OD) of each well is measured using a microplate reader at an absorbance of approximately 510 nm.[4] The percentage of cell growth inhibition is calculated relative to the untreated control cells, and the IC50 value is determined from the dose-response curve.

Visualizations: Workflows and Pathways

Experimental Workflow

The following diagram illustrates the standardized workflow for the Sulforhodamine B (SRB) assay as described in the protocol.

SRB_Assay_Workflow cluster_prep Preparation (Day 0) cluster_treatment Treatment (Day 1) cluster_processing Assay Processing (Day 4/5) cluster_analysis Data Analysis start Start seed_cells Seed Cancer Cells in 96-Well Plate start->seed_cells incubate_24h Incubate (24h, 37°C) to Allow Adhesion seed_cells->incubate_24h add_compound Add this compound (Varying Concentrations) incubate_24h->add_compound incubate_72h Incubate (72-96h) for Compound Exposure add_compound->incubate_72h fix_cells Fix Cells with Cold Trichloroacetic Acid (TCA) incubate_72h->fix_cells wash_tca Wash Plates x4 with 1% Acetic Acid fix_cells->wash_tca stain_srb Stain with Sulforhodamine B (SRB) wash_tca->stain_srb wash_srb Wash Plates x4 to Remove Unbound Dye stain_srb->wash_srb solubilize Solubilize Bound Dye with 10mM Tris Base wash_srb->solubilize read_od Read Optical Density (510 nm) solubilize->read_od calculate_ic50 Calculate IC50 Value from Dose-Response Curve read_od->calculate_ic50 end End calculate_ic50->end

Caption: Workflow of the Sulforhodamine B (SRB) cytotoxicity assay.

Potential Signaling Pathway Target

While the precise molecular mechanism of action for this compound has not been thoroughly elucidated, many natural phenolic compounds exert their anticancer effects by modulating key oncogenic signaling pathways. The PI3K/Akt/mTOR pathway is one of the most frequently dysregulated cascades in human cancers, controlling cell proliferation, survival, and metabolism. It therefore represents a plausible, though unconfirmed, target for compounds like orsellinates.

PI3K_AKT_mTOR_Pathway cluster_downstream Cellular Processes GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 AKT Akt PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation & Growth mTORC1->Proliferation Survival Inhibition of Apoptosis (Survival) mTORC1->Survival MO Potential Inhibition by Natural Compounds (e.g., Orsellinates) MO->PI3K MO->AKT MO->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway, a potential anticancer target.

Conclusion and Future Directions

The available in vitro data indicate that this compound possesses weak anticancer activity, with IC50 values generally above 50 µg/mL. However, the study of this compound and its analogues has been valuable in establishing a clear structure-activity relationship: increasing the lipophilicity by elongating the ester alkyl chain significantly enhances cytotoxic potency. This suggests that the orsellinic acid scaffold is a promising template for derivatization.

Future research should focus on two key areas:

  • Lead Optimization: Synthesizing novel derivatives of the orsellinic acid core to improve potency and selectivity against cancer cells.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by the more active orsellinate derivatives. Understanding these mechanisms is critical for the rational design of new therapeutic agents and for identifying potential biomarkers for patient stratification.

References

Role of Methyl Orsellinate as a secondary metabolite in lichens.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Methyl Orsellinate as a Secondary Metabolite in Lichens

Abstract

Lichens, symbiotic organisms of fungi and algae or cyanobacteria, are prolific producers of unique secondary metabolites.[1] These compounds, often referred to as lichen substances, are not essential for primary metabolic processes but play crucial roles in the organism's survival, including defense, photoprotection, and allelopathy.[1] Among the vast array of these natural products, this compound, a simple monoaromatic compound, serves as a fundamental building block for more complex depsides and exhibits a range of interesting biological activities.[2][3] This technical guide provides a comprehensive overview of the role of this compound, detailing its biosynthesis, physicochemical properties, biological activities, and the experimental protocols used for its study. The information is tailored for researchers in natural product chemistry, pharmacology, and drug development seeking to explore the potential of lichen-derived compounds.

Biosynthesis of this compound

This compound is a derivative of orsellinic acid, a foundational molecule in the biosynthesis of many lichen phenolics. The production of orsellinic acid occurs via the acetyl-polymalonate pathway, a major route for secondary metabolite synthesis in fungi.[4][5] This pathway utilizes acetyl-CoA as a starter unit and malonyl-CoA as extender units, which undergo repetitive condensation reactions catalyzed by a specific type of enzyme known as a non-reducing polyketide synthase (NR-PKS).[6][7]

The core process involves the condensation of one acetyl-CoA molecule with three malonyl-CoA molecules, followed by an intramolecular cyclization (orsellinate-type cyclization) to form the orsellinic acid scaffold.[4] this compound is subsequently formed through the esterification of the carboxylic acid group of orsellinic acid. This monomer can then be further modified or condensed to form more complex structures like didepsides (e.g., lecanoric acid) and tridepsides (e.g., gyrophoric acid).[1][2]

G cluster_0 Acetyl-Polymalonate Pathway cluster_1 Modification acetyl_coa Acetyl-CoA pks Non-Reducing Polyketide Synthase (NR-PKS) malonyl_coa 3x Malonyl-CoA orsellinic_acid Orsellinic Acid pks->orsellinic_acid Cyclization esterification Esterification (Methyltransferase) orsellinic_acid->esterification methyl_orsellinate This compound esterification->methyl_orsellinate

Caption: Simplified biosynthetic pathway of this compound.

Physicochemical Properties and Occurrence

This compound is a methyl ester of orsellinic acid. Its fundamental chemical and physical properties are summarized in Table 1. It has been identified as a natural product in several lichen species, often co-occurring with its derivatives like lecanoric acid and atranorin.[8][9]

PropertyValue
IUPAC Name methyl 2,4-dihydroxy-6-methylbenzoate
Molecular Formula C₉H₁₀O₄
Molecular Weight 182.17 g/mol
CAS Number 3187-58-4
Appearance White amorphous powder
Known Lichen Sources Peltigera leucophlebia, Pseudocyphellaria crocata, Usnea diffracta, Stereocaulon alpinum, Parmotrema stuppeum

Table 1: Physicochemical properties and known lichen sources of this compound.[3][8][9]

Biological and Pharmacological Activities

This compound has been investigated for several biological activities, although in some cases its efficacy is moderate compared to more complex lichen substances. Its role as a simple phenolic monomer makes it an interesting subject for structure-activity relationship studies.

Anti-inflammatory Activity

One of the most notable activities of this compound is its ability to inhibit lipoxygenases (LOX).[3] These enzymes are key players in the inflammatory cascade, catalyzing the conversion of arachidonic acid into pro-inflammatory leukotrienes.[10] By inhibiting 5-lipoxygenase, this compound can potentially mitigate inflammatory responses.[3]

G AA Arachidonic Acid LOX 5-Lipoxygenase (5-LOX) AA->LOX HPETE 5-HPETE LOX->HPETE Leukotrienes Leukotrienes (Pro-inflammatory) HPETE->Leukotrienes MO This compound MO->LOX Inhibition

Caption: Mechanism of 5-Lipoxygenase inhibition by this compound.

Antimicrobial Activity

Orsellinates, as a class of compounds, have demonstrated antimicrobial properties against various microorganisms.[11] While this compound itself is reported to have antimicrobial activity, some studies indicate it is a weaker inhibitor compared to its isomer, methyl β-orsellinate, or orsellinates with longer alkyl chains.[11][12] Its activity is generally more pronounced against Gram-positive bacteria.[13]

Other Activities

Investigations into other potential therapeutic effects have yielded mixed results. This compound has been reported as a weak inhibitor of the enzyme alpha-glucosidase, which is a target for managing type 2 diabetes.[11] In antioxidant screening via the DPPH assay, it has shown insignificant radical scavenging activity in some studies.[14] Furthermore, it exhibited no detectable antiproliferative effects on tested human breast, pancreatic, and colon cancer cell lines.[3]

Summary of Quantitative Biological Data

The quantitative data available for the biological activities of this compound are summarized in Table 2.

Activity TypeAssay Target/OrganismResultReference
Anti-inflammatory 5-Lipoxygenase (porcine)IC₅₀ = 59.6 µM[3]
Antimicrobial Various microorganismsMIC values for orsellinates: 30–500 µg/mL[11]
Antiproliferative T-47D, PANC-1, WIDR cell linesNo detectable activity[3]
Enzyme Inhibition Alpha-glucosidaseWeak inhibitor (specific IC₅₀ not reported)[11]
Antioxidant DPPH radical scavengingInsignificant activity[14]

Table 2: Summary of quantitative biological activity data for this compound.

Experimental Protocols

This section provides detailed methodologies for the extraction, quantification, and biological evaluation of this compound, compiled from various research articles.

Extraction and Isolation from Lichen Thalli

This protocol describes a general procedure for the extraction and purification of this compound from dried lichen material.

  • Preparation: Air-dry lichen thalli (e.g., 10 g) are ground into a fine powder.

  • Extraction: The powdered lichen is macerated in a suitable solvent, such as acetone or a diethyl ether:ethyl acetate mixture (e.g., 65:35 v/v), for 24 hours at room temperature with continuous stirring.[15][16]

  • Concentration: The solvent is filtered, and the filtrate is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Purification (Column Chromatography): The crude extract is subjected to silica gel column chromatography. Elution is performed with a solvent gradient, typically starting with a non-polar solvent system (e.g., n-hexane:ethyl acetate) and gradually increasing polarity.[11]

  • Fraction Analysis: Fractions are collected and monitored by Thin-Layer Chromatography (TLC) using an appropriate mobile phase (e.g., cyclohexane:ethyl acetate:acetic acid). Spots are visualized under UV light (254 nm).[11]

  • Final Purification: Fractions containing the compound of interest are pooled, concentrated, and may be further purified by preparative TLC or recrystallization to obtain pure this compound.

G start Lichen Thalli grind Grinding start->grind extract Solvent Extraction (e.g., Acetone) grind->extract filter Filtration & Evaporation extract->filter crude Crude Extract filter->crude cc Silica Gel Column Chromatography crude->cc fractions Collect Fractions cc->fractions tlc TLC Analysis fractions->tlc Monitor pool Pool & Concentrate Positive Fractions tlc->pool Identify end Pure this compound pool->end

Caption: General experimental workflow for extraction and isolation.

Quantification by RP-HPLC

This method is adapted from a validated protocol for the simultaneous determination of this compound in Usnea diffracta.[8]

  • Instrumentation: High-Performance Liquid Chromatograph with a UV-Vis or DAD detector.

  • Stationary Phase: Kromasil-C18 column (4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile (Solvent A) and 1% aqueous acetic acid (Solvent B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10-20 µL.

  • Quantification: A standard curve is generated using pure this compound at known concentrations (e.g., 0.1 to 100 µg/mL). The concentration in the sample extract is determined by comparing its peak area to the standard curve.

Biological Assay Protocols

This spectrophotometric assay measures the ability of a compound to inhibit the activity of 5-lipoxygenase.[3][17]

  • Reagent Preparation:

    • Enzyme Solution: Soybean 15-lipoxygenase (or other LOX) diluted in 0.1 M phosphate buffer (pH 8.0).

    • Substrate Solution: Linoleic acid dissolved in buffer.

    • Test Compound: this compound dissolved in DMSO to create a stock solution, then diluted to final concentrations.

  • Assay Procedure (96-well plate):

    • To each well, add 160 µL of phosphate buffer, 10 µL of the test compound dilution, and 20 µL of the enzyme solution.

    • Incubate the mixture for 10 minutes at 25 °C.

    • Initiate the reaction by adding 10 µL of the linoleic acid substrate solution.

    • Measure the change in absorbance at 234 nm over 5-6 minutes using a microplate reader.

  • Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100. The IC₅₀ value is determined by plotting inhibition percentage against compound concentration.

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism using the broth microdilution method.[12][18]

  • Preparation:

    • Prepare a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Prepare a 2-fold serial dilution of this compound in a 96-well microtiter plate using the broth medium.

  • Inoculation: Add an equal volume of the standardized bacterial inoculum to each well of the plate. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Cover and incubate the plate at 37 °C for 16-24 hours.

  • Determination of MIC: The MIC is visually identified as the lowest concentration of this compound in which there is no turbidity (visible growth).[18]

G start Prepare Serial Dilutions of this compound plate Add Dilutions and Inoculum to 96-Well Plate start->plate inoculum Prepare Standardized Bacterial Inoculum inoculum->plate controls Include Positive (Growth) & Negative (Sterility) Controls plate->controls incubate Incubate Plate (37°C, 18-24h) plate->incubate read Observe for Turbidity (Visible Growth) incubate->read mic Determine MIC read->mic end Lowest concentration with no growth mic->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

This colorimetric assay is used to screen for inhibitors of alpha-glucosidase.[19][20]

  • Reagent Preparation:

    • Enzyme Solution: α-glucosidase from Saccharomyces cerevisiae (e.g., 2 U/mL) in phosphate buffer (pH 6.8).

    • Substrate Solution: p-nitrophenyl-α-D-glucopyranoside (pNPG) (e.g., 1 mM) in phosphate buffer.

    • Stop Solution: 1 M Sodium Carbonate (Na₂CO₃).

    • Test Compound: this compound dissolved in DMSO/buffer.

  • Assay Procedure (96-well plate):

    • Add 20 µL of the test compound and 20 µL of the enzyme solution to each well.

    • Incubate for 5 minutes at 37 °C.

    • Add 20 µL of the pNPG substrate solution to start the reaction.

    • Incubate for an additional 20 minutes at 37 °C.

    • Stop the reaction by adding 50 µL of the Na₂CO₃ solution.

  • Measurement: Read the absorbance of the yellow product (p-nitrophenol) at 405 nm. Calculate the percentage inhibition and the IC₅₀ value.

Conclusion and Future Outlook

This compound represents a fundamental phenolic unit in lichen secondary metabolism. While its own biological activities, such as anti-inflammatory action through 5-lipoxygenase inhibition, are noteworthy, its primary significance may lie in its role as a biosynthetic precursor to a vast library of more complex and potent depsides and depsidones. The moderate bioactivities observed suggest that it could be a valuable scaffold for synthetic modification to enhance therapeutic potential. For drug development professionals, understanding the structure-activity relationships, starting from simple monomers like this compound, is crucial for designing novel therapeutics inspired by lichen natural products. Future research should focus on quantitative analysis of this compound across a wider range of lichen species and further exploration of its potential synergistic effects with other metabolites.

References

In-Depth Technical Guide on the Safety Profile and Toxicological Data for Methyl Orsellinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available toxicological data for Methyl Orsellinate. Direct toxicological studies on this compound are limited. Therefore, this guide employs a read-across approach, primarily utilizing data from structurally similar compounds, such as parabens (e.g., methylparaben) and the parent compound, orsellinic acid, to infer the potential safety profile of this compound. This approach is a standard toxicological practice for risk assessment in the absence of substance-specific data.

Executive Summary

Based on this read-across approach, this compound is anticipated to have low acute toxicity via oral, dermal, and inhalation routes. It is not expected to be genotoxic or carcinogenic. While some related compounds (parabens) have shown very weak estrogenic activity at high doses, they are not considered reproductive or developmental toxicants at relevant exposure levels. Skin and eye irritation potential may be present, warranting appropriate handling procedures.

Chemical and Physical Properties

PropertyValue
Chemical Name Methyl 2,4-dihydroxy-6-methylbenzoate
Synonyms This compound, Orsellinic acid methyl ester, Methyl o-orsellinate
CAS Number 3187-58-4
Molecular Formula C₉H₁₀O₄
Molecular Weight 182.17 g/mol
Appearance Powder
pKa 8.27 ± 0.23 (Predicted)
LogP (o/w) 2.380 (Estimated)
Water Solubility 1070 mg/L @ 25 °C (Estimated)

Toxicological Profile (Read-Across Approach)

Acute Toxicity

No specific LD50 data for this compound is available. A Safety Data Sheet (SDS) classifies it as "harmful if swallowed, in contact with skin, or if inhaled"[1]. A read-across from methylparaben, a structurally similar compound, suggests low acute toxicity.

EndpointAnalog CompoundSpeciesRouteValueReference
LD50 MethylparabenRatOral>5000 mg/kg bw
LD50 MethylparabenRatOral2100 mg/kg bw
LD50 EthylparabenRatOral>3100 mg/kg bw
LD50 PropylparabenRatOral>15000 mg/kg bw
Repeated Dose Toxicity

No repeated-dose toxicity studies were identified for this compound. However, extensive studies on parabens, including 90-day oral toxicity studies in rats (following OECD Guideline 408), have been conducted. These studies consistently show a high No-Observed-Adverse-Effect Level (NOAEL).

EndpointAnalog CompoundSpeciesDurationNOAELObservationsReference
NOAEL MethylparabenRat90-day1000 mg/kg bw/dayNo signs of systemic toxicity. No effects on reproductive organs, sperm parameters, or thyroid hormones.[2]
NOAEL PropylparabenRat90-day1000 mg/kg bw/dayNo signs of systemic toxicity. No effects on reproductive organs, sperm parameters, or thyroid hormones.[2]
Genotoxicity

No direct genotoxicity data for this compound was found. Studies on parabens, including the bacterial reverse mutation assay (Ames test), are predominantly negative.

AssayAnalog CompoundResultMetabolic ActivationReference
Ames Test MethylparabenNegativeWith and without[3]
Ames Test EthylparabenNegativeWith and without[3]
Ames Test PropylparabenNegativeWith and without[3]
Chromosomal Aberration MethylparabenPositive in Chinese Hamster Ovary (CHO) cellsNot specified[3]
Carcinogenicity

Long-term carcinogenicity bioassays for this compound have not been identified. Studies on methylparaben have not shown evidence of carcinogenic potential.

Study TypeAnalog CompoundSpeciesRouteResultReference
Chronic Feeding Study IsobutylparabenMouseOral (diet)Non-carcinogenic[3]
Chronic Feeding Study ButylparabenMouseOral (diet)Non-carcinogenic[3]
Subcutaneous Injection MethylparabenMouse, RatSubcutaneousNon-carcinogenic[3]
Transplacental Carcinogenesis PropylparabenRatNot specifiedNon-carcinogenic[3]
Reproductive and Developmental Toxicity

There is no data on the reproductive or developmental toxicity of this compound. Parabens have been studied for these endpoints, with some debate over their weak estrogenic effects. However, regulatory bodies have generally concluded that they are safe for use at current exposure levels.

Study TypeAnalog CompoundSpeciesNOAELObservationsReference
Reproductive/Developmental Screening (OECD 421/422) MethylparabenRat1000 mg/kg bw/dayNo treatment-related effects in parental animals or pups.[2]
Reproductive/Developmental Screening (OECD 422) PropylparabenRat1000 mg/kg bw/dayNo adverse effects in male and female groups and no test item-related findings in pups.[4]
Prenatal Developmental Toxicity (OECD 414-like) MethylparabenRat550 mg/kg bw/dayNo findings up to the highest dose tested.[2]
Skin and Eye Irritation

The parent compound, orsellinic acid, is classified as a skin and eye irritant[5]. While data on parabens suggest they are generally non-irritating on intact skin, the classification of the parent acid suggests that this compound may have some potential for irritation.

Experimental Protocols

Detailed experimental protocols for toxicological studies on this compound are not available. The following are generalized protocols for key assays, based on OECD guidelines, that would be appropriate for evaluating its safety.

Bacterial Reverse Mutation Test (Ames Test) - Based on OECD 471

This test evaluates the potential of a substance to induce gene mutations.

  • Strains: A minimum of five strains of bacteria are used, typically Salmonella typhimurium (TA98, TA100, TA1535, TA1537) and Escherichia coli (WP2 uvrA or WP2 uvrA pKM101)[6][7].

  • Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to mimic mammalian metabolism[6].

  • Method:

    • Plate Incorporation Method: The test substance, bacterial culture, and S9 mix (if used) are combined in molten top agar and poured onto a minimal glucose agar plate.

    • Pre-incubation Method: The test substance, bacterial culture, and S9 mix are incubated together before being mixed with top agar and plated.

  • Dose Levels: At least five different concentrations of the test substance are used, with the highest concentration typically being 5 mg/plate for non-cytotoxic substances[6].

  • Controls: Negative (solvent) and positive controls (known mutagens) are run concurrently.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Evaluation: The number of revertant colonies per plate is counted. A substance is considered mutagenic if it causes a concentration-related increase in revertant colonies over the background level.

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_plating Plating & Incubation cluster_analysis Analysis bacterial_strains Bacterial Strains (e.g., S. typhimurium) mix_no_s9 Mix: Substance + Bacteria bacterial_strains->mix_no_s9 mix_s9 Mix: Substance + Bacteria + S9 bacterial_strains->mix_s9 test_substance Test Substance (this compound) test_substance->mix_no_s9 test_substance->mix_s9 s9_mix S9 Metabolic Activation Mix s9_mix->mix_s9 plate_no_s9 Plate on Minimal Glucose Agar mix_no_s9->plate_no_s9 plate_s9 Plate on Minimal Glucose Agar mix_s9->plate_s9 incubation Incubate 48-72h @ 37°C plate_no_s9->incubation plate_s9->incubation count_colonies Count Revertant Colonies incubation->count_colonies compare_controls Compare to Solvent Control count_colonies->compare_controls result Result: Mutagenic or Non-mutagenic compare_controls->result

Workflow for the Bacterial Reverse Mutation (Ames) Test.
Repeated Dose 90-Day Oral Toxicity Study in Rodents - Based on OECD 408

This study provides information on health hazards from repeated exposure over a prolonged period.

  • Test System: The rat is the preferred rodent species. At least 10 males and 10 females per group are used[1][8].

  • Administration: The test substance is administered orally, typically daily for 90 days. This can be via gavage, in the diet, or in drinking water.

  • Dose Levels: At least three dose levels plus a control group are used. The highest dose should induce some toxicity but not mortality. A limit test at 1000 mg/kg bw/day may be performed[8].

  • Observations:

    • Daily: Clinical signs of toxicity and mortality.

    • Weekly: Body weight and food/water consumption.

    • Periodic: Hematology, clinical biochemistry, and urinalysis. Ophthalmoscopic examination before and after the study.

  • Pathology: At the end of the study, all animals are subjected to a full necropsy. Organs are weighed, and a comprehensive set of tissues is examined histopathologically.

  • Evaluation: The study aims to identify target organs of toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL).

OECD_408_Workflow start Acclimatization (≥5 days) grouping Group Assignment (≥10/sex/group) start->grouping dosing Daily Dosing (90 days) grouping->dosing clinical_signs Daily: Clinical Signs body_weight Weekly: Body Weight, Food/Water Intake clinical_path Periodic: Hematology, Biochemistry necropsy Terminal Necropsy dosing->necropsy organ_weights Organ Weights necropsy->organ_weights histopathology Histopathology necropsy->histopathology analysis Data Analysis & NOAEL Determination organ_weights->analysis histopathology->analysis

Workflow for a 90-Day Repeated Dose Oral Toxicity Study.

Metabolism and Toxicokinetics

Specific data on the absorption, distribution, metabolism, and excretion (ADME) of this compound are not available. However, as a phenolic ester, its metabolic fate can be predicted.

It is anticipated that this compound would be readily absorbed from the gastrointestinal tract and through the skin[9]. The primary metabolic pathway is likely to be hydrolysis of the methyl ester bond by carboxylesterases, which are abundant in the liver, plasma, and skin, to yield orsellinic acid and methanol[10]. Orsellinic acid would then likely undergo Phase II conjugation reactions (glucuronidation and sulfation) to form more water-soluble compounds that are rapidly excreted in the urine[11].

Metabolic_Pathway MO This compound hydrolysis Hydrolysis (Carboxylesterases) MO->hydrolysis OA Orsellinic Acid hydrolysis->OA Methanol Methanol hydrolysis->Methanol conjugation Phase II Conjugation (Glucuronidation, Sulfation) OA->conjugation conjugates Water-Soluble Conjugates conjugation->conjugates excretion Urinary Excretion conjugates->excretion

Proposed Metabolic Pathway for this compound.

Conclusion

In the absence of direct toxicological data, a read-across analysis from structurally similar compounds, particularly methylparaben, provides a reasonable basis for a preliminary safety assessment of this compound. This approach suggests that this compound is likely to have a low toxicity profile. It is expected to be of low acute toxicity, not genotoxic or carcinogenic, and not a reproductive or developmental toxicant. Potential for skin and eye irritation may exist, consistent with its parent compound, orsellinic acid. Definitive characterization of its safety profile would require empirical testing according to established international guidelines.

References

Methodological & Application

Application Note: Quantification of Methyl Orsellinate in Lichen Extracts by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Methyl orsellinate is a phenolic compound and a common secondary metabolite found in various lichen species, such as Parmotrema tinctorum and Usnea diffracta. It is known for its biological activities, making its accurate quantification crucial for research, quality control, and the development of new therapeutic agents. High-Performance Liquid Chromatography (HPLC) is a sensitive, reliable, and rapid analytical technique ideal for the separation and quantification of such natural products from complex lichen extracts.[1][2] This application note provides a detailed protocol for the quantification of this compound in lichen extracts using a validated Reverse-Phase HPLC (RP-HPLC) method.

Principle The method employs RP-HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar. This compound, a moderately polar compound, is separated from other components in the lichen extract based on its differential partitioning between the two phases. A gradient elution, typically using a mixture of acidified water and an organic solvent like methanol or acetonitrile, allows for efficient separation.[3][4] Detection is commonly performed using an ultraviolet (UV) detector, as phenolic compounds exhibit strong absorbance in the UV range.[3][5] Quantification is achieved by comparing the peak area of this compound in the sample chromatogram to a calibration curve generated from known concentrations of a pure standard.

Experimental Protocols

1. Sample Preparation and Extraction

This protocol is a synthesis of methodologies described in the literature.[3][6]

  • Materials:

    • Air-dried lichen thalli

    • Grinder or mortar and pestle

    • Analytical balance

    • Methanol (HPLC grade) or Acetone[3]

    • Whatman No. 1 filter paper or equivalent

    • Rotary evaporator

    • Syringe filters (0.45 µm PTFE or nylon)[3][6]

    • HPLC vials

  • Procedure:

    • Grinding: Grind the air-dried lichen material to a fine powder using a grinder or mortar and pestle.

    • Extraction: Accurately weigh approximately 1.0 g of the powdered lichen.[6] Macerate the powder with a suitable solvent (e.g., 50 mL of 95% ethanol or methanol) overnight at room temperature.[3][6]

    • Filtration: Filter the extract through Whatman No. 1 filter paper to remove solid debris.

    • Concentration: Concentrate the filtrate at 40°C under reduced pressure using a rotary evaporator to yield a crude extract.[6]

    • Sample Reconstitution: Dissolve a precisely weighed amount of the dry crude extract in HPLC-grade methanol to a known final concentration (e.g., 1 mg/mL).[7]

    • Final Filtration: Before injection into the HPLC system, filter the reconstituted sample solution through a 0.45 µm syringe filter to remove any remaining particulate matter.[3][6]

2. Standard Solution Preparation

  • Procedure:

    • Stock Solution: Prepare a stock solution of this compound standard at a concentration of 1 mg/mL by dissolving the pure compound in HPLC-grade methanol.[6]

    • Working Standards: Prepare a series of working standards by performing serial dilutions of the stock solution in methanol to achieve a concentration range suitable for the calibration curve (e.g., 6.25–100 µg/mL).[6]

3. HPLC Instrumentation and Conditions

The following conditions are based on established and validated methods for the analysis of this compound and related phenolic compounds in lichens.[3][4]

  • Instrumentation:

    • HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV or Photodiode Array (PDA) detector.

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., Hypersil C18, 250 x 4.0 mm, 5 µm particle size).[3][5]

    • Mobile Phase A: 1% Phosphoric Acid or 1% Acetic Acid in Water.[3][4]

    • Mobile Phase B: Methanol or Acetonitrile.[3][4]

    • Elution Mode: Gradient elution. A typical gradient might be:

      • Start with a higher percentage of Mobile Phase A.

      • Linearly increase the percentage of Mobile Phase B over 20-30 minutes to elute compounds of increasing hydrophobicity.

    • Flow Rate: 1.0 mL/min.[4]

    • Injection Volume: 20 µL.[6]

    • Column Temperature: 25°C.[4]

    • Detection Wavelength: 265 nm or 280 nm.[3][4]

Experimental Workflow

The entire process from sample collection to data analysis is outlined in the workflow diagram below.

HPLC_Workflow HPLC Quantification Workflow for this compound cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis & Data Processing cluster_quant Quantification Lichen 1. Lichen Sample (Air-dried) Grind 2. Grinding to Fine Powder Lichen->Grind Extract 3. Solvent Extraction (e.g., Methanol, overnight) Grind->Extract Filter_Concentrate 4. Filtration & Concentration (Rotary Evaporator) Extract->Filter_Concentrate Reconstitute 5. Reconstitution in Methanol Filter_Concentrate->Reconstitute Final_Filter 6. Syringe Filtration (0.45 µm) Reconstitute->Final_Filter Standard A. Pure this compound Standard Stock B. Prepare Stock Solution (1 mg/mL) Standard->Stock Dilute C. Create Calibration Standards (Serial Dilution) Stock->Dilute Inject 7. HPLC Injection (20 µL) Dilute->Inject Final_Filter->Inject Chromatography 8. Chromatographic Separation (C18 Column, Gradient Elution) Inject->Chromatography Detect 9. UV Detection (265-280 nm) Chromatography->Detect Cal_Curve 10. Generate Calibration Curve (Peak Area vs. Concentration) Detect->Cal_Curve Quantify 11. Quantify this compound in Sample Cal_Curve->Quantify Result 12. Final Concentration (mg/g of extract) Quantify->Result

Caption: Workflow for this compound Quantification.

Method Validation and Data

The HPLC method should be validated according to the International Conference on Harmonization (ICH) guidelines to ensure it is suitable for its intended purpose.[8][9] Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

The table below summarizes quantitative data from published studies on the HPLC analysis of this compound (or methyl β-orcinolcarboxylate) in lichens.

Parameter Observed Value Source / Conditions
Linearity (r²) > 0.999For a concentration range of 6.25–100 µg/mL.[6]
> 0.999Simultaneous determination in Usnea diffracta.[4]
Accuracy (% Recovery) 95.30% to 102.9%Determined by the standard addition method.[4]
98.6% - 101.4% (avg)Spiked lichen extract at three concentration levels.[3]
Precision (% RSD) < 1.0%For robustness tests (variations in flow rate, temp).[6]
1.9% to 2.3%For simultaneous determination in Usnea diffracta.[4]
< 2.0%Intra-day and Inter-day precision.[3]
Limit of Detection (LOD) 5.97 ngBased on a signal-to-noise ratio of 3:1.[6]
Limit of Quantification (LOQ) 15.51 ngBased on a signal-to-noise ratio of 10:1.[6]
  • r²: Correlation Coefficient; % RSD: Percent Relative Standard Deviation.

Conclusion The described RP-HPLC method is simple, accurate, and precise for the quantification of this compound in various lichen extracts.[6] The protocol, including sample preparation and chromatographic conditions, provides a robust framework for researchers. The validation data confirms that the method is reliable and suitable for routine quality control, phytochemical analysis, and supporting drug discovery efforts based on lichen secondary metabolites.

References

Application Notes and Protocols for the Structural Analysis of Methyl Orsellinate using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the structural analysis of methyl orsellinate using one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed experimental protocols and spectral data are presented to facilitate the unambiguous identification and characterization of this natural product.

Introduction

This compound (methyl 2,4-dihydroxy-6-methylbenzoate) is a naturally occurring phenolic compound found in various lichens and fungi. It serves as a common precursor in the biosynthesis of more complex secondary metabolites and has garnered interest for its potential biological activities. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the precise structural elucidation of such small molecules. This application note details the application of 1H, 13C, DEPT, COSY, HSQC, and HMBC NMR experiments for the complete structural assignment of this compound.

Data Presentation

The following tables summarize the quantitative 1H and 13C NMR data for this compound, recorded in deuterated chloroform (CDCl₃).

Table 1: 1H NMR Spectroscopic Data for this compound (CDCl₃)

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
11-OH11.53s-
5-H6.27d2.5
3-H6.22d2.5
4-OH5.20s-
OCH₃3.92s-
CH₃2.45s-

Table 2: 13C NMR and DEPT Spectroscopic Data for this compound (CDCl₃)

PositionChemical Shift (δ) ppmDEPT-135Carbon Type
7 (C=O)172.1-C
4164.2-C
2162.2-C
6142.1-C
5111.3CHCH
1105.7-C
3101.4CHCH
8 (OCH₃)52.1CH₃CH₃
9 (CH₃)24.8CH₃CH₃

Experimental Protocols

Sample Preparation

A standard protocol for preparing a small organic molecule for NMR analysis is as follows:

  • Sample Weighing: Accurately weigh 5-10 mg of pure this compound for 1H NMR and 20-50 mg for 13C and 2D NMR experiments.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Dissolution: Vortex the sample until the solid is completely dissolved. If any particulate matter remains, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Labeling: Clearly label the NMR tube with the sample identification.

NMR Data Acquisition

All NMR spectra should be acquired on a spectrometer operating at a proton frequency of 400 MHz or higher.

  • 1H NMR:

    • Pulse Program: Standard single-pulse experiment (e.g., zg30 on Bruker instruments).

    • Spectral Width: 12-15 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16.

  • 13C NMR:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).

    • Spectral Width: 200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more, depending on sample concentration.

  • DEPT-135:

    • Pulse Program: Standard DEPT-135 pulse sequence.

    • Parameters are typically similar to the 13C NMR experiment, with the number of scans adjusted to achieve a good signal-to-noise ratio.

  • COSY (Correlation Spectroscopy):

    • Pulse Program: Standard COSY pulse sequence (e.g., cosygpqf on Bruker instruments).

    • Spectral Width: 12-15 ppm in both dimensions.

    • Number of Increments: 256-512 in the indirect dimension.

    • Number of Scans per Increment: 2-4.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Pulse Program: Standard HSQC pulse sequence with gradient selection (e.g., hsqcedetgpsisp2.2 on Bruker instruments for multiplicity editing).

    • F2 (¹H) Spectral Width: 12-15 ppm.

    • F1 (¹³C) Spectral Width: 180-200 ppm.

    • Number of Increments: 128-256 in the indirect dimension.

    • Number of Scans per Increment: 4-8.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Pulse Program: Standard HMBC pulse sequence with gradient selection (e.g., hmbcgplpndqf on Bruker instruments).

    • F2 (¹H) Spectral Width: 12-15 ppm.

    • F1 (¹³C) Spectral Width: 200-220 ppm.

    • Long-Range Coupling Delay: Optimized for a J-coupling of 8 Hz.

    • Number of Increments: 256-512 in the indirect dimension.

    • Number of Scans per Increment: 8-16.

Structure Elucidation and Visualization

The following diagrams, generated using the DOT language, illustrate the key correlations observed in the 2D NMR spectra, which are crucial for the structural assignment of this compound.

Experimental Workflow

G cluster_sample Sample Preparation cluster_nmr NMR Experiments cluster_analysis Data Analysis Sample This compound Dissolve Dissolve in CDCl3 Sample->Dissolve NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube OneD 1D NMR (1H, 13C, DEPT) NMR_Tube->OneD TwoD 2D NMR (COSY, HSQC, HMBC) NMR_Tube->TwoD Assign Spectral Assignment OneD->Assign TwoD->Assign Structure Structure Elucidation Assign->Structure

Fig. 1: Experimental workflow for NMR analysis.
COSY Correlations

The COSY spectrum reveals the proton-proton coupling network. In this compound, a key correlation is observed between the aromatic protons H-3 and H-5, confirming their meta-relationship on the benzene ring.

Fig. 2: COSY correlations in this compound.
HSQC Correlations

The HSQC spectrum correlates protons with their directly attached carbons. This experiment is fundamental for assigning the protonated carbons in the molecule.

Fig. 3: HSQC correlations in this compound.
HMBC Correlations

The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons, which is critical for assembling the molecular fragments and assigning quaternary carbons.

HMBC cluster_protons Protons cluster_carbons Carbons H3 H-3 (6.22) C1 C-1 (105.7) H3->C1 ³J C2 C-2 (162.2) H3->C2 ²J C4 C-4 (164.2) H3->C4 ²J C5 C-5 (111.3) H3->C5 ³J H5 H-5 (6.27) H5->C1 ³J C3 C-3 (101.4) H5->C3 ²J H5->C4 ²J C6 C-6 (142.1) H5->C6 ³J OCH3 OCH3 (3.92) C7 C=O (172.1) OCH3->C7 ³J CH3 CH3 (2.45) CH3->C1 ³J CH3->C2 ³J CH3->C6 ²J C9 C-9 (24.8)

Fig. 4: Key HMBC correlations in this compound.

Conclusion

The combined use of 1D and 2D NMR techniques provides a powerful and efficient method for the complete and unambiguous structural elucidation of this compound. The protocols and data presented herein serve as a valuable resource for researchers in natural product chemistry, drug discovery, and related fields for the identification and characterization of this and similar phenolic compounds.

Application Notes and Protocols for the Mass Spectrometric Identification of Methyl Orsellinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl orsellinate (C₉H₁₀O₄, MW: 182.17 g/mol ) is a naturally occurring phenolic compound found in various lichens and fungi.[1] It serves as a key precursor in the biosynthesis of more complex secondary metabolites, including depsides and depsidones, which are known for their diverse biological activities. Accurate and reliable identification and quantification of this compound are crucial in natural product chemistry, metabolomics, and drug discovery for assessing the purity of extracts, understanding biosynthetic pathways, and for quality control of potential therapeutic agents. This document provides detailed application notes and protocols for the identification and characterization of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Part 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. For polar molecules like this compound, derivatization is typically required to increase volatility and improve chromatographic peak shape. The most common derivatization method is silylation, which replaces active hydrogens with a trimethylsilyl (TMS) group.

Experimental Protocol: GC-MS with TMS Derivatization

1. Sample Preparation: Extraction from Lichen Matrix

This protocol is adapted for the extraction of phenolic compounds from a dried lichen thallus.

  • Materials:

    • Dried and powdered lichen material

    • Diethyl ether:ethyl acetate (65:35 v/v) solvent mixture

    • Methanol (HPLC grade)

    • Vortex mixer

    • Centrifuge

    • Rotary evaporator or nitrogen evaporator

  • Procedure:

    • Weigh approximately 1 g of the powdered lichen material into a centrifuge tube.

    • Add 10 mL of the diethyl ether:ethyl acetate solvent mixture.

    • Vortex vigorously for 5 minutes.

    • Centrifuge at 4000 rpm for 10 minutes to pellet the solid material.

    • Carefully decant the supernatant into a clean round-bottom flask.

    • Repeat the extraction process (steps 2-5) two more times with the remaining pellet to ensure complete extraction.[2]

    • Combine all supernatants and evaporate the solvent under reduced pressure using a rotary evaporator or a gentle stream of nitrogen at room temperature.

    • Redissolve the dried residue in 1 mL of methanol for subsequent derivatization.[2]

2. Trimethylsilyl (TMS) Derivatization

  • Materials:

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

    • Pyridine (anhydrous)

    • Heating block or oven

    • GC vials with inserts

  • Procedure:

    • Transfer 100 µL of the methanolic extract into a GC vial insert.

    • Evaporate the methanol completely under a gentle stream of nitrogen.

    • Add 50 µL of anhydrous pyridine to the dried extract.

    • Add 100 µL of BSTFA with 1% TMCS to the vial.

    • Cap the vial tightly and heat at 60°C for 30 minutes in a heating block or oven.

    • Cool the vial to room temperature before GC-MS analysis.

3. GC-MS Instrumental Parameters

The following are typical instrument parameters for the analysis of TMS-derivatized this compound. These may require optimization based on the specific instrument and column used.

ParameterSetting
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injection ModeSplitless
Injector Temperature250°C
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial temp 70°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230°C
Transfer Line Temp.280°C
Mass Rangem/z 40-500
Scan ModeFull Scan
Data Presentation: GC-MS of this compound

The mass spectrum of underivatized this compound obtained by GC-MS shows a characteristic fragmentation pattern.

Table 1: Key Mass Spectral Data for this compound (Underivatized) from GC-MS

m/zRelative Intensity (%)Ion
18252.98[M]⁺• (Molecular Ion)
15142.32[M - OCH₃]⁺
15099.99[M - CH₃OH]⁺• (Base Peak)
12254.35[M - CH₃OH - CO]⁺•
9414.24[C₆H₆O]⁺•

Data sourced from PubChem CID 76658.[1]

Visualization: GC-MS Experimental Workflow and Fragmentation

GCMS_Workflow GC-MS Experimental Workflow for this compound cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Extraction Extraction from Lichen Derivatization TMS Derivatization Extraction->Derivatization Injection GC Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Ionization EI Ionization (70 eV) Separation->Ionization Detection Mass Detection Ionization->Detection Data_Analysis Data_Analysis Detection->Data_Analysis Data Analysis

Caption: Workflow for the GC-MS analysis of this compound.

Methyl_Orsellinate_Fragmentation Proposed EI Fragmentation Pathway of this compound M This compound m/z 182 M_minus_OCH3 [M - OCH₃]⁺ m/z 151 M:f1->M_minus_OCH3:f0 - OCH₃ M_minus_CH3OH [M - CH₃OH]⁺• m/z 150 M:f1->M_minus_CH3OH:f0 - CH₃OH M_minus_CH3OH_minus_CO [M - CH₃OH - CO]⁺• m/z 122 M_minus_CH3OH:f1->M_minus_CH3OH_minus_CO:f0 - CO

Caption: Proposed fragmentation of this compound in EI mode.

Part 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS is a highly sensitive and selective technique for the quantification of compounds in complex matrices, often without the need for derivatization. Both positive and negative ion modes can be used for the analysis of this compound.

Experimental Protocol: LC-MS/MS

1. Sample Preparation

  • Materials:

    • Methanol (LC-MS grade)

    • Water (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Syringe filters (0.22 µm)

  • Procedure:

    • Prepare a stock solution of the crude extract (from the extraction protocol above) or a standard of this compound in methanol.

    • For analysis, dilute the stock solution with the initial mobile phase composition (e.g., 95:5 Water:Methanol with 0.1% formic acid).

    • Filter the diluted sample through a 0.22 µm syringe filter into an LC vial.

2. LC-MS/MS Instrumental Parameters

The following are general parameters that can serve as a starting point for method development.

ParameterSetting
Liquid Chromatograph
ColumnC18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BMethanol or Acetonitrile with 0.1% Formic Acid
GradientStart with 5% B, ramp to 95% B over 10 min, hold for 2 min, return to initial conditions
Flow Rate0.3 mL/min
Column Temperature40°C
Injection Volume5 µL
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive and Negative
Capillary Voltage3.5 kV
Source Temperature120°C
Desolvation Temp.350°C
Desolvation Gas Flow800 L/hr (Nitrogen)
Cone Gas Flow50 L/hr (Nitrogen)
Collision GasArgon
Scan ModeMultiple Reaction Monitoring (MRM)
Data Presentation: LC-MS/MS of this compound

Table 2: Key Mass Spectral Data for this compound from LC-MS/MS

Ionization ModePrecursor Ion [m/z]Product Ion(s) [m/z]Collision Energy (eV)Proposed Transition
Positive (ESI+)183.0652 ([M+H]⁺)151.038910-20[M+H]⁺ → [M+H - CH₃OH]⁺
123.044120-30[M+H - CH₃OH - CO]⁺
Negative (ESI-)181.0506 ([M-H]⁻)137.060815-25[M-H - CO₂]⁻
122.037320-30[M-H - CO₂ - CH₃]⁻

Note: Optimal collision energies are instrument-dependent and require empirical determination.

Quantitative Analysis Considerations:

For quantitative studies, a calibration curve should be prepared using a certified reference standard of this compound. The Limit of Detection (LOD) and Limit of Quantification (LOQ) should be experimentally determined during method validation. As a general guideline, LOD and LOQ can be determined based on the signal-to-noise ratio (S/N), typically 3 for LOD and 10 for LOQ.

Visualization: LC-MS/MS Logical Workflow

LCMS_Workflow LC-MS/MS Logical Workflow for this compound cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Extraction Extraction Dilution Dilution & Filtration Extraction->Dilution Separation LC Separation Dilution->Separation Ionization ESI Separation->Ionization Precursor_Selection Precursor Ion Selection (Q1) Ionization->Precursor_Selection Fragmentation Collision-Induced Dissociation (Q2) Precursor_Selection->Fragmentation Product_Selection Product Ion Selection (Q3) Fragmentation->Product_Selection Detection Detection Product_Selection->Detection Quantification Quantification Detection->Quantification Quantification

Caption: Logical workflow for LC-MS/MS analysis.

Conclusion

The mass spectrometry techniques detailed in these application notes provide robust and reliable methods for the identification and quantification of this compound. GC-MS with derivatization is a well-established method for the characterization of this compound, providing a clear fragmentation pattern for structural confirmation. LC-MS/MS offers high sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices without the need for derivatization. The choice of technique will depend on the specific research goals, available instrumentation, and the nature of the sample matrix. Proper method development and validation are essential to ensure accurate and reproducible results.

References

Application Note: DPPH Assay for Assessing the Antioxidant Activity of Methyl Orsellinate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used, simple, and rapid method for evaluating the antioxidant capacity of various compounds.[1][2][3] This application note provides a detailed protocol for assessing the free radical scavenging activity of Methyl Orsellinate, a phenolic compound often found in lichens, using the DPPH assay.[4][5] The protocol outlines the principle of the assay, materials required, step-by-step experimental procedures, and data analysis.

Principle of the Assay

The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical.[1][2][6] DPPH is a stable radical that has a deep violet color in solution, with a characteristic strong absorption maximum at approximately 517 nm.[1][3] When the DPPH radical is reduced by an antioxidant compound, such as this compound, its color fades to a pale yellow.[1][7] This decolorization is stoichiometric with respect to the number of electrons or hydrogen atoms taken up.[3] The change in absorbance at 517 nm is measured spectrophotometrically, and the percentage of radical scavenging activity is calculated, which is then used to determine the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals).[1][3]

Experimental Protocol

1. Materials and Reagents

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)[6]

  • This compound (Test Compound)

  • Ascorbic Acid or Trolox (Positive Control/Standard)[6]

  • Methanol or Ethanol (Spectrophotometric grade)[6]

  • Adjustable micropipettes[6]

  • 96-well microplate or quartz cuvettes[6]

  • Microplate reader or UV-Vis Spectrophotometer capable of reading at 517 nm[1][6]

  • Vortex mixer[6]

  • Analytical balance

2. Preparation of Solutions

  • DPPH Working Solution (0.1 mM):

    • Accurately weigh 3.94 mg of DPPH powder.

    • Dissolve it in 100 mL of methanol or ethanol.

    • Store the solution in an amber-colored bottle or wrap the container in aluminum foil to protect it from light.[2][6]

    • This solution should be prepared fresh daily.[6] The absorbance of the working solution at 517 nm should be approximately 1.0 ± 0.2.[2]

  • This compound Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh 10 mg of this compound.

    • Dissolve it in 10 mL of methanol or ethanol.

    • From this stock solution, prepare a series of dilutions (e.g., 500, 250, 125, 62.5, 31.25 µg/mL) using the same solvent.

  • Standard Antioxidant Stock Solution (e.g., 1 mg/mL Ascorbic Acid):

    • Prepare a stock solution of the standard antioxidant (Ascorbic Acid or Trolox) in the same manner as the test compound.

    • Prepare a series of dilutions (e.g., 50, 25, 12.5, 6.25, 3.125 µg/mL) for generating a standard curve.

3. Assay Procedure (96-Well Plate Method)

  • Blank Preparation: Add 200 µL of the solvent (methanol or ethanol) to designated wells.

  • Control Preparation: Add 100 µL of the DPPH working solution to 100 µL of the solvent in designated wells. This is the negative control (A0).[8]

  • Sample Preparation: Add 100 µL of each this compound dilution to separate wells.

  • Standard Preparation: Add 100 µL of each standard antioxidant dilution to separate wells.

  • Reaction Initiation: Add 100 µL of the DPPH working solution to all sample and standard wells.[9]

  • Incubation: Mix the contents of the wells thoroughly. Incubate the plate in the dark at room temperature for 30 minutes.[1][9] The incubation time is critical and may need optimization depending on the antioxidant's kinetics.[6]

  • Absorbance Measurement: Measure the absorbance of all wells at 517 nm using a microplate reader.[1]

Data Analysis

1. Calculation of DPPH Radical Scavenging Activity (%)

The percentage of DPPH radical scavenging activity (also referred to as % Inhibition) is calculated using the following formula:[8]

% Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100

Where:

  • A_control is the absorbance of the negative control (DPPH solution + solvent).

  • A_sample is the absorbance of the test sample or standard (DPPH solution + sample/standard).

2. Determination of IC50 Value

The IC50 value is the concentration of the test sample required to cause a 50% reduction in the initial DPPH radical concentration.[3]

  • Plot a graph of % Scavenging Activity (Y-axis) against the corresponding concentrations of this compound (X-axis).

  • Determine the IC50 value from the graph by identifying the concentration that corresponds to 50% scavenging activity. Alternatively, a linear regression equation can be derived from the linear portion of the curve to calculate the exact concentration for 50% inhibition.[10] A lower IC50 value indicates a higher antioxidant activity.[3]

Data Presentation

The antioxidant activity of this compound can be compared with its parent compounds and a known standard. The data below is adapted from a study on the radical-scavenging activity of various orsellinates.[4][11]

CompoundIC50 (mM) a
This compound167.25 ± 0.23
Ethyl Orsellinate152.17 ± 0.52
Orsellinic Acid3.26 ± 0.99
Orcinol2.93 ± 0.83
Gallic Acid (Std.)0.006 ± 0.00

a IC50 value is the concentration providing 50% inhibition of DPPH radicals. Data is presented as mean ± standard deviation.[11]

The data indicates that while this compound possesses radical scavenging activity, the esterification of the carboxyl group in orsellinic acid significantly reduces this activity.[11]

Visualizations

Experimental Workflow

DPPH_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis prep_dpph Prepare 0.1 mM DPPH Solution plate_setup Pipette Samples, Standard, & Controls into 96-well Plate prep_dpph->plate_setup prep_sample Prepare this compound Stock & Dilutions prep_sample->plate_setup prep_std Prepare Standard (e.g., Ascorbic Acid) Stock & Dilutions prep_std->plate_setup add_dpph Add DPPH Solution to Initiate Reaction plate_setup->add_dpph incubate Incubate 30 min in the Dark add_dpph->incubate measure Measure Absorbance at 517 nm incubate->measure calc_inhibition Calculate % Inhibition measure->calc_inhibition plot_graph Plot Dose-Response Curve calc_inhibition->plot_graph calc_ic50 Determine IC50 Value plot_graph->calc_ic50 Scavenging_Mechanism DPPH_Radical DPPH• (Stable Radical) DPPH_Reduced DPPH-H (Reduced Form) DPPH_Radical->DPPH_Reduced Hydrogen Atom Donation Antioxidant This compound-H (Antioxidant) Antioxidant_Radical This compound• (Oxidized Form) Antioxidant->Antioxidant_Radical

References

Application Notes and Protocols: In Vitro Evaluation of Methyl Orsellinate's Anti-inflammatory Effects

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. Macrophages play a central role in mediating inflammatory responses by producing pro-inflammatory mediators like nitric oxide (NO) and cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1] The production of these mediators is largely controlled by the activation of key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[2] Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of these pathways in macrophages, making LPS-stimulated macrophage cell lines like RAW 264.7 an excellent in vitro model for screening anti-inflammatory compounds.[3]

Methyl orsellinate, a naturally occurring phenolic compound, has been identified as a potential modulator of inflammatory processes.[4] These application notes provide a comprehensive set of protocols to systematically evaluate the anti-inflammatory potential of this compound by examining its effects on cell viability, the production of key inflammatory mediators, and the underlying signaling pathways in a macrophage model.

General Experimental Workflow

The overall process involves culturing macrophages, assessing compound cytotoxicity, stimulating inflammation with LPS in the presence of this compound, and subsequently quantifying various inflammatory markers and signaling proteins.

G cluster_prep Preparation cluster_assays Experimental Assays cluster_endpoints Endpoints A Culture RAW 264.7 Macrophage Cells C 1. Cell Viability Assay (MTT) A->C D 2. Pre-treat cells with This compound A->D B Prepare this compound Stock Solutions B->D C->D Confirm non-toxic doses E 3. Stimulate with LPS (1 µg/mL) D->E F 4. Assay Inflammatory Markers E->F G NO Production (Griess Assay) F->G H Cytokine Secretion (ELISA for TNF-α, IL-6) F->H I Protein Expression (Western Blot for NF-κB, MAPK pathways) F->I J Data Analysis & Interpretation G->J H->J I->J

Caption: General workflow for assessing this compound's anti-inflammatory activity.

Key Signaling Pathway in Macrophage Activation

LPS binding to Toll-like receptor 4 (TLR4) on the macrophage surface initiates a cascade that activates the IKK complex. This complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of the NF-κB (p65/p50) dimer to the nucleus. Concurrently, the MAPK pathways (p38, ERK, JNK) are also activated. These transcription factors drive the expression of pro-inflammatory genes, including iNOS (producing NO) and COX-2, as well as cytokines like TNF-α and IL-6.[5][6] this compound is hypothesized to interfere with one or more steps in this cascade.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MAPK MAPK Activation (p38, ERK, JNK) TLR4->MAPK IKK IKK Complex TLR4->IKK NFkB_nuc NF-κB MAPK->NFkB_nuc IkBa_NFkB IκBα --- NF-κB IKK->IkBa_NFkB phosphorylates NFkB NF-κB (p65/p50) IkBa_NFkB->NFkB pIkBa p-IκBα (Degradation) IkBa_NFkB->pIkBa NFkB->NFkB_nuc Translocation DNA Gene Promoters NFkB_nuc->DNA binds ProInflam Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) DNA->ProInflam transcription MO This compound MO->MAPK Inhibition? MO->IKK Inhibition? MO->NFkB_nuc Inhibition? G A Seed RAW 264.7 cells in 96-well plate B Pre-treat with This compound A->B C Stimulate with LPS B->C D Incubate for 24h C->D E Collect 100µL supernatant D->E F Add 100µL Griess Reagent E->F G Incubate 10 min at RT F->G H Read Absorbance at 540 nm G->H G A Use supernatants from LPS-stimulated cells B Add supernatants to antibody-coated plate A->B C Incubate B->C D Wash plate C->D E Add Detection Antibody D->E F Incubate & Wash E->F G Add Substrate F->G H Stop reaction G->H I Read Absorbance at 450 nm H->I G A Prepare cell lysates from LPS-stimulated cells B Quantify Protein (BCA) A->B C SDS-PAGE Separation B->C D Protein Transfer to Membrane C->D E Blocking D->E F Primary Antibody Incubation (e.g., anti-p-p65) E->F G Secondary Antibody Incubation F->G H ECL Detection & Imaging G->H

References

Application Notes and Protocols: Nitric Oxide (NO) Production Inhibition Assay for Methyl Orsellinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitric oxide (NO) is a pleiotropic signaling molecule implicated in a myriad of physiological and pathological processes. In the immune system, NO is a key inflammatory mediator produced by inducible nitric oxide synthase (iNOS) in macrophages upon activation by stimuli such as bacterial lipopolysaccharide (LPS). While essential for host defense, the overproduction of NO is a hallmark of various inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and sepsis. Consequently, the inhibition of excessive NO production represents a promising therapeutic strategy for the management of these conditions.

Methyl orsellinate, a naturally occurring phenolic compound, has garnered interest for its potential anti-inflammatory properties. This document provides a detailed protocol for evaluating the inhibitory effect of this compound on NO production in LPS-stimulated murine macrophage RAW 264.7 cells. Furthermore, it outlines the underlying molecular signaling pathways potentially targeted by this compound.

Data Presentation

The inhibitory activity of this compound on nitric oxide production can be quantified and compared with a known inhibitor. The data presented below is for illustrative purposes and should be replaced with experimental findings.

CompoundIC₅₀ (µM) on NO ProductionMaximum Inhibition (%) at Test ConcentrationCell Viability (%) at IC₅₀
This compound [Insert Experimental Value][Insert Experimental Value][>95%]
L-NMMA (Positive Control)~ 25 µM~ 98% at 100 µM>95%

Data is hypothetical and for illustrative purposes only. L-NMMA (NG-monomethyl-L-arginine) is a well-characterized competitive inhibitor of nitric oxide synthases.

Experimental Protocols

Cell Culture and Maintenance

The murine macrophage cell line RAW 264.7 is a widely used model for studying inflammation and nitric oxide production.

  • Cell Line: RAW 264.7 (ATCC® TIB-71™)

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • Subculturing: Cells should be subcultured every 2-3 days to maintain logarithmic growth. Detach cells using a cell scraper.

Nitric Oxide Production Inhibition Assay

This assay quantifies the amount of nitrite, a stable and quantifiable end-product of NO, in the cell culture supernatant using the Griess reagent.

Materials:

  • RAW 264.7 cells

  • Complete DMEM culture medium

  • This compound (stock solution prepared in DMSO, final DMSO concentration in culture should be ≤ 0.1%)

  • Lipopolysaccharide (LPS) from E. coli (1 mg/mL stock in sterile PBS)

  • L-NMMA (positive control)

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). Mix equal volumes of A and B just before use.

  • Sodium Nitrite (NaNO₂) standard solution (for standard curve)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of this compound and the positive control (L-NMMA) in complete DMEM. Remove the old medium from the cells and add 100 µL of the compound dilutions. Incubate for 1 hour.

  • LPS Stimulation: Add 10 µL of LPS solution to each well to a final concentration of 1 µg/mL (except for the unstimulated control wells).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Griess Assay:

    • Prepare a nitrite standard curve by serially diluting the NaNO₂ standard solution in complete DMEM.

    • Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of the freshly prepared Griess reagent to each well containing the supernatant and standards.

    • Incubate at room temperature for 10-15 minutes in the dark.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Calculate the nitrite concentration in each sample using the standard curve.

    • The percentage of NO inhibition is calculated as follows: % Inhibition = [1 - (Absorbance of treated group - Absorbance of blank) / (Absorbance of LPS control - Absorbance of blank)] x 100

Cell Viability Assay (MTT Assay)

It is crucial to assess the cytotoxicity of the test compound to ensure that the observed NO inhibition is not due to cell death.

Materials:

  • Cells from the NO inhibition assay plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • After collecting the supernatant for the Griess assay, carefully remove the remaining medium from the wells.

  • Add 100 µL of fresh DMEM and 10 µL of MTT solution to each well.

  • Incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 10 minutes.

  • Measure the absorbance at 570 nm.

  • Cell viability is expressed as a percentage of the untreated control.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis seed_cells Seed RAW 264.7 cells (5x10^4 cells/well) incubate_24h Incubate 24h seed_cells->incubate_24h add_compound Add this compound (Incubate 1h) incubate_24h->add_compound add_lps Stimulate with LPS (1 µg/mL) add_compound->add_lps incubate_24h_2 Incubate 24h add_lps->incubate_24h_2 add_lps->incubate_24h_2 collect_supernatant Collect Supernatant incubate_24h_2->collect_supernatant mtt_assay MTT Assay (Assess Viability) griess_assay Griess Assay (Measure Nitrite) collect_supernatant->griess_assay

Caption: Workflow for the Nitric Oxide Production Inhibition Assay.

Signaling Pathway of LPS-Induced NO Production and Putative Inhibition by this compound

Lipopolysaccharide (LPS) binding to Toll-like receptor 4 (TLR4) on macrophages initiates a signaling cascade that leads to the activation of transcription factors, primarily Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs).[1] These transcription factors then induce the expression of the iNOS gene, leading to the production of nitric oxide. This compound is hypothesized to exert its anti-inflammatory effects by interfering with these pathways.

signaling_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 MAPKKs MAPKKs (MKK3/6, MKK4/7) TAK1->MAPKKs IKK IKK Complex TAK1->IKK p38 p38 MAPKKs->p38 JNK JNK MAPKKs->JNK ERK ERK MAPKKs->ERK AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 AP1_nuc AP-1 AP1->AP1_nuc Translocation IkappaB IκBα IKK->IkappaB phosphorylates NFkB NF-κB (p65/p50) IkappaB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Nucleus Nucleus iNOS_gene iNOS Gene NFkB_nuc->iNOS_gene AP1_nuc->iNOS_gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Transcription & Translation NO Nitric Oxide (NO) iNOS_protein->NO L-Arginine MethylOrsellinate This compound MethylOrsellinate->TAK1 MethylOrsellinate->MAPKKs MethylOrsellinate->IKK MethylOrsellinate->NFkB_nuc Inhibits Nuclear Translocation

Caption: Putative mechanism of this compound on LPS-induced signaling.

References

Application of Methyl Orsellinate in Cosmetic Formulations: A Comprehensive Overview for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Methyl orsellinate, a naturally occurring phenolic compound found in various lichens and fungi, has garnered interest in the cosmetic industry for its diverse biological activities.[1][2] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals exploring the use of this compound in cosmetic formulations. Notably, while initially investigated for skin whitening, recent findings indicate that this compound can act as a tyrosinase activator, suggesting its potential application in pro-pigmentation or tanning formulations, or for its antioxidant and anti-inflammatory properties in other skincare products.

Application Notes

1. Primary Applications and Mechanisms of Action:

This compound exhibits several bioactivities relevant to cosmetic science:

  • Antioxidant Activity: this compound demonstrates free radical scavenging capabilities, which can help protect the skin from oxidative stress induced by environmental factors such as UV radiation and pollution.[1] This antioxidant effect is crucial in anti-aging and skin-protecting formulations.

  • Tyrosinase Activation: Contrary to some initial expectations for phenolic compounds, this compound has been shown to act as a tyrosinase activator at a concentration of 0.50 mM, increasing enzyme activity to 110.10%.[3][4] This suggests a potential application in cosmetics aimed at enhancing skin pigmentation or for vitiligo treatment, rather than skin lightening. The exact mechanism of activation is not yet fully elucidated but may involve conformational changes in the enzyme.

  • Potential Anti-inflammatory Effects: As a phenolic compound, this compound is presumed to possess anti-inflammatory properties, which could be beneficial in soothing irritated skin and reducing redness. However, specific quantitative data on its anti-inflammatory activity, such as IC50 values for common inflammatory markers, are not yet available.

  • Potential Anti-aging Effects: By potentially promoting collagen production and protecting against oxidative stress, this compound may contribute to anti-aging skincare products.[1] However, direct evidence for its collagenase inhibition activity is still lacking.

2. Formulation Considerations:

The incorporation of this compound into cosmetic formulations requires careful consideration of its physicochemical properties and stability:

  • Solubility: this compound is soluble in water to a degree of 1070 mg/L at 25°C.[5] Its solubility in common cosmetic solvents and oils should be determined to ensure proper incorporation into various formulation types (e.g., emulsions, gels, serums).

  • Stability: Phenolic compounds can be susceptible to degradation by light, heat, and oxidation.[2] The stability of this compound in different cosmetic bases should be thoroughly evaluated. Encapsulation techniques, such as the use of nano/microemulsions, may be employed to protect it from degradation and improve its delivery into the skin.[1]

  • pH: The optimal pH for the stability and efficacy of this compound in a formulation needs to be determined. The pH of the final product can influence its antioxidant activity and interaction with other ingredients.

3. Safety and Toxicology:

  • Topical Safety: While specific data on the topical application of this compound is limited, information on the related compound, methyl salicylate, suggests the potential for skin sensitization.[6] It is crucial to conduct thorough safety assessments, including skin irritation and sensitization studies, for any new formulation containing this compound.

  • Cytotoxicity: In vitro cytotoxicity studies on relevant skin cell lines, such as keratinocytes and fibroblasts, are necessary to determine safe concentration ranges for topical use.[7][8][9]

Quantitative Data Summary

The following tables summarize the available quantitative data for the biological activities of this compound.

Table 1: Antioxidant Activity of this compound

AssayIC50 (µM)Reference CompoundIC50 of Reference (µM)Source
DPPH Radical Scavenging167.25Gallic Acid1.01[3]

Table 2: Tyrosinase Activity Modulation by this compound

Concentration (mM)Effect% ActivityNotesSource
0.50Activation110.10%Orsellinates with longer alkyl chains act as inhibitors.[3][4]

Table 3: Collagenase Inhibition by this compound

Concentration% InhibitionIC50Notes
Data Not AvailableData Not AvailableData Not AvailableFurther research is required.

Table 4: Effect of this compound on Melanin Content in B16F10 Melanoma Cells

Concentration% Change in Melanin ContentNotes
Data Not AvailableData Not AvailableFurther research is needed to confirm pro-pigmenting effects at the cellular level.

Mandatory Visualizations

Signaling Pathways in Melanogenesis

Melanogenesis_Pathways cluster_stimulation Stimulation cluster_mitf MITF Regulation cluster_synthesis Melanin Synthesis cluster_mapk MAPK Pathway cluster_pi3k PI3K/Akt Pathway α-MSH α-MSH MC1R MC1R α-MSH->MC1R binds AC AC MC1R->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates MITF MITF CREB->MITF activates transcription Tyrosinase Tyrosinase MITF->Tyrosinase upregulates TRP-1 TRP-1 MITF->TRP-1 upregulates TRP-2 TRP-2 MITF->TRP-2 upregulates Melanin Melanin Tyrosinase->Melanin TRP-1->Melanin TRP-2->Melanin ERK ERK ERK->MITF inhibits Akt Akt Akt->MITF inhibits

Figure 1: Key signaling pathways regulating melanogenesis.

Experimental Workflow for Evaluating Cosmetic Potential

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_formulation Formulation & Stability cluster_safety Safety & Efficacy Antioxidant Antioxidant Assays (DPPH, etc.) Cytotoxicity Cytotoxicity Assays (MTT on Keratinocytes, Fibroblasts) Antioxidant->Cytotoxicity Enzyme Enzyme Inhibition/Activation (Tyrosinase, Collagenase) Enzyme->Cytotoxicity Melanin Melanin Content Assay (B16F10 cells) Cytotoxicity->Melanin GeneExpression Gene Expression Analysis (qPCR for MITF, Tyrosinase) Melanin->GeneExpression Formulate Formulation Development (Emulsions, Gels) GeneExpression->Formulate Stability Stability Testing (Temperature, Light, pH) Formulate->Stability Irritation Skin Irritation/Sensitization (In vitro models) Stability->Irritation Clinical Clinical Trials (Human volunteers) Irritation->Clinical

Figure 2: Experimental workflow for cosmetic ingredient development.

Experimental Protocols

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[4][10]

  • Materials:

    • DPPH solution (0.1 mM in methanol or ethanol)

    • This compound stock solution (in a suitable solvent like methanol or DMSO)

    • Positive control (e.g., Ascorbic acid or Trolox)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of the this compound stock solution and the positive control.[4]

    • Add 20 µL of each sample dilution to the wells of a 96-well plate.[11]

    • Add 200 µL of the DPPH working solution to each well.[11]

    • Incubate the plate in the dark at room temperature for 30 minutes.[4]

    • Measure the absorbance at 517 nm using a microplate reader.[4][10]

    • A blank containing only the solvent and DPPH solution is also measured.

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • Determine the IC50 value (the concentration of the sample that inhibits 50% of the DPPH radicals) by plotting the percentage of inhibition against the sample concentration.

2. In Vitro Mushroom Tyrosinase Activity Assay

  • Principle: This assay determines the effect of a compound on the activity of mushroom tyrosinase, which catalyzes the oxidation of L-DOPA to dopachrome, a colored product measured spectrophotometrically.

  • Materials:

    • Mushroom tyrosinase solution (e.g., 1000 units/mL in phosphate buffer, pH 6.8)

    • L-DOPA solution (e.g., 10 mM in phosphate buffer)

    • This compound stock solution

    • Phosphate buffer (pH 6.8)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of the this compound stock solution.

    • In a 96-well plate, add 20 µL of mushroom tyrosinase solution, 100 µL of phosphate buffer, and 60 µL of the this compound dilution.[5]

    • Pre-incubate the mixture at 25°C for 10 minutes.[12]

    • Initiate the reaction by adding 20 µL of L-DOPA solution.

    • Immediately measure the absorbance at 475-492 nm at time zero and then at regular intervals (e.g., every minute) for a set period (e.g., 20-30 minutes) at a constant temperature (e.g., 37°C).[12]

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

    • Determine the percentage of activation or inhibition relative to a control without the test compound.

3. In Vitro Collagenase Inhibition Assay

  • Principle: This assay measures the ability of a compound to inhibit the activity of collagenase, an enzyme that degrades collagen. A synthetic substrate that mimics the collagen structure is often used, and its cleavage is monitored.

  • Materials:

    • Collagenase from Clostridium histolyticum (e.g., 0.8 U/mL in Tricine buffer)[13]

    • Synthetic substrate (e.g., FALGPA)[13]

    • Tricine buffer (pH 7.5)

    • This compound stock solution

    • Positive control (e.g., EDTA or a known collagenase inhibitor)

    • 96-well microplate

    • Microplate reader capable of kinetic measurements

  • Procedure:

    • Prepare serial dilutions of the this compound stock solution and the positive control.

    • In a 96-well plate, add 25 µL of Tricine buffer, 25 µL of the sample dilution, and 25 µL of the collagenase solution.[13]

    • Incubate at 37°C for 20 minutes.[13]

    • Add 25 µL of the FALGPA substrate to initiate the reaction.[13]

    • Immediately measure the decrease in absorbance at 345 nm kinetically for 10-20 minutes at 37°C.[13]

    • Calculate the rate of reaction for each concentration.

    • Determine the percentage of inhibition and the IC50 value.

4. Cellular Melanin Content Assay in B16F10 Melanoma Cells

  • Principle: This assay quantifies the amount of melanin produced by B16F10 melanoma cells after treatment with a test compound. Melanin is extracted from the cells and its absorbance is measured.[3][14]

  • Materials:

    • B16F10 melanoma cells

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • α-Melanocyte-stimulating hormone (α-MSH) to stimulate melanogenesis (optional)

    • This compound

    • 1 M NaOH

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Seed B16F10 cells in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (and α-MSH if used) for 72 hours.[3]

    • Wash the cells with PBS and lyse them with 1 M NaOH.[3]

    • Heat the lysate at 80°C for 1 hour to dissolve the melanin.

    • Transfer the lysate to a 96-well plate and measure the absorbance at 405 nm.[3][15]

    • Normalize the melanin content to the total protein content of each sample, which can be determined using a BCA or Bradford protein assay.[3]

    • Express the results as a percentage of the control (untreated or α-MSH-treated) cells.

Disclaimer: These protocols are provided as a general guide. Researchers should optimize the conditions based on their specific laboratory setup and reagents. It is also essential to include appropriate positive and negative controls in all experiments.

References

Application Notes and Protocols: Investigating the Synergistic Effects of Methyl Orsellinate with Other Natural Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for investigating the potential synergistic effects of Methyl Orsellinate, a naturally occurring phenolic compound, with other natural compounds. While direct studies on the synergistic interactions of this compound are limited, its known antimicrobial, antioxidant, and anti-inflammatory properties suggest its potential for enhanced efficacy when combined with other bioactive molecules.[1][2][3] This document outlines hypothesized synergistic combinations and provides detailed protocols for their evaluation.

Biological Activities of this compound

This compound has been reported to possess several biological activities, making it a compound of interest for further investigation in combination studies.

Table 1: Summary of Reported Antimicrobial Activity of this compound and Related Compounds

CompoundTest OrganismActivity (MIC in µg/mL)Reference
This compoundVarious microorganisms30–500[1]
Methyl β-orsellinateS. aureus, B. subtilis, P. aeruginosa, C. albicans, E. coli, A. niger80–160[1]
Orsellinic AcidS. aureus, X. campestris, R. solanacearum-[4][5]
n-Propyl OrsellinateS. aureus, X. campestris, R. solanacearumMost sensitive among tested orsellinates[4][5]

Table 2: Summary of Reported Antioxidant Activity of this compound and Related Compounds

CompoundAssayActivity (IC50 in mM)Reference
This compoundDPPH radical scavenging167.25 ± 0.23[6]
Orsellinic AcidDPPH radical scavenging5.01 ± 0.66[6]
Lecanoric AcidDPPH radical scavenging42.87 ± 1.20[6]
Gallic Acid (Control)DPPH radical scavenging-[7][8]

Proposed Synergistic Combinations

Based on the known activities of phenolic compounds, the following combinations are proposed for synergistic evaluation with this compound.

  • Antimicrobial Synergy: Combination with other phenolic compounds like Carvacrol, Eugenol, or Thymol . These compounds are known to disrupt bacterial cell membranes, a mechanism that could be complemented by the activity of this compound.[9]

  • Antioxidant Synergy: Combination with potent antioxidants such as Quercetin, Resveratrol, or Gallic Acid . The radical scavenging capacity of this compound could be enhanced by compounds that act through different antioxidant mechanisms, such as metal chelation or regeneration of other antioxidants.[10][11]

  • Anti-inflammatory Synergy: Combination with compounds like Curcumin or Epigallocatechin Gallate (EGCG) . These molecules are known to target various inflammatory pathways, and a multi-target approach could lead to enhanced anti-inflammatory effects.[12][13]

Experimental Protocols

Assessment of Synergistic Antimicrobial Activity

A common method to assess antimicrobial synergy is the checkerboard microdilution assay .

Protocol: Checkerboard Microdilution Assay

  • Prepare Stock Solutions: Dissolve this compound and the selected natural compound (e.g., Carvacrol) in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Prepare Bacterial Inoculum: Culture the test bacterium (e.g., Staphylococcus aureus or Escherichia coli) to the mid-logarithmic phase in an appropriate broth medium. Adjust the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Prepare Microtiter Plate: In a 96-well microtiter plate, create a two-dimensional gradient of both compounds.

    • Along the x-axis, serially dilute this compound.

    • Along the y-axis, serially dilute the second natural compound.

    • Each well will contain a unique combination of concentrations of the two compounds.

    • Include wells with each compound alone as controls, as well as a growth control (no compounds) and a sterility control (no bacteria).

  • Inoculation: Add the prepared bacterial inoculum to each well (except the sterility control).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of a compound that visibly inhibits bacterial growth. Determine the MIC for each compound alone and for each combination.

  • Calculate the Fractional Inhibitory Concentration Index (FICI):

    • FICI = (MIC of compound A in combination / MIC of compound A alone) + (MIC of compound B in combination / MIC of compound B alone)

    • Interpretation of FICI values:

      • ≤ 0.5: Synergy

      • 0.5 to 4.0: Additive or indifferent

      • 4.0: Antagonism

Checkerboard_Assay_Workflow A Prepare Stock Solutions (this compound & Partner Compound) C Create 2D Gradient in 96-well plate A->C B Prepare Bacterial Inoculum (e.g., S. aureus) D Inoculate wells with bacteria B->D C->D E Incubate at 37°C for 18-24h D->E F Determine MIC of individual compounds and combinations E->F G Calculate Fractional Inhibitory Concentration Index (FICI) F->G H Interpret Results: Synergy, Additivity, or Antagonism G->H

Checkerboard Assay Workflow
Assessment of Synergistic Antioxidant Activity

The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay can be adapted to evaluate antioxidant synergy.

Protocol: DPPH Assay for Antioxidant Synergy

  • Prepare Stock Solutions: Prepare stock solutions of this compound and the partner antioxidant (e.g., Quercetin) in methanol.

  • Prepare DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Experimental Setup:

    • In a 96-well plate, add various concentrations of this compound alone, the partner antioxidant alone, and combinations of both in different ratios.

    • Add the DPPH solution to each well.

    • Include a control with only methanol and the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure Absorbance: Measure the absorbance at 517 nm using a microplate reader.

  • Calculate Radical Scavenging Activity (%):

    • % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • Determine Synergy:

    • Calculate the theoretical additive scavenging effect for each combination.

    • Compare the experimentally observed scavenging effect with the theoretical additive effect. A significantly higher experimental value indicates synergy.

    • Alternatively, isobolographic analysis can be performed.

DPPH_Synergy_Workflow A Prepare Stock Solutions (this compound & Partner Antioxidant) C Mix compounds and DPPH in 96-well plate A->C B Prepare 0.1 mM DPPH Solution B->C D Incubate in dark for 30 min C->D E Measure Absorbance at 517 nm D->E F Calculate % Radical Scavenging E->F G Compare experimental vs. theoretical additive effect to determine synergy F->G

DPPH Synergy Assay Workflow
Assessment of Synergistic Anti-inflammatory Activity

The anti-inflammatory synergy can be investigated by measuring the inhibition of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

Protocol: Anti-inflammatory Synergy in Macrophages

  • Cell Culture: Culture RAW 264.7 macrophages in appropriate media.

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound alone, a partner compound (e.g., Curcumin) alone, and combinations of both for 1-2 hours.

    • Include a vehicle control.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Measure Pro-inflammatory Mediators:

    • Nitric Oxide (NO): Measure the accumulation of nitrite in the cell culture supernatant using the Griess reagent.

    • Cytokines (TNF-α, IL-6): Quantify the levels of TNF-α and IL-6 in the supernatant using ELISA kits.

  • Assess Cytotoxicity: Perform a cell viability assay (e.g., MTT assay) to ensure that the observed effects are not due to cytotoxicity.

  • Determine Synergy:

    • Calculate the Combination Index (CI) using software like CompuSyn, based on the dose-effect curves of the individual compounds and their combinations. A CI < 1 indicates synergy.

Anti_Inflammatory_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFkB_nuc->Genes Induces Transcription LPS LPS LPS->TLR4 MethylOrsellinate This compound + Partner Compound MethylOrsellinate->IKK Inhibit MethylOrsellinate->NFkB_nuc Inhibit

Hypothesized Anti-inflammatory Pathway

Data Presentation and Interpretation

All quantitative data from the synergistic experiments should be summarized in tables for clear comparison. The interpretation of synergy should be based on established models such as the FICI for antimicrobial assays and the Combination Index for anti-inflammatory and antioxidant assays. Isobologram analysis is also a valuable tool for visualizing synergistic interactions.

These protocols provide a starting point for the systematic investigation of the synergistic potential of this compound. The choice of partner compounds and specific experimental conditions may need to be optimized based on the research objectives.

References

Application Notes and Protocols for In Vivo Studies on the Therapeutic Potential of Methyl Orsellinate

Author: BenchChem Technical Support Team. Date: November 2025

A Note to Researchers, Scientists, and Drug Development Professionals:

Extensive investigation into the therapeutic potential of methyl orsellinate reveals a significant gap in the existing scientific literature. While numerous in vitro studies highlight its promising biological activities, there is a notable absence of comprehensive in vivo studies in animal models to validate these findings and explore its therapeutic efficacy, pharmacokinetics, and safety profile. This document aims to summarize the current state of knowledge, drawn from available in vitro data and studies on closely related compounds, to provide a foundational resource for designing future in vivo research.

Summary of Preclinical Data

Currently, the majority of the available data on this compound is derived from in vitro assays. These studies suggest that this compound possesses a range of biological activities that warrant further investigation in living organisms.

In Vitro Bioactivity of this compound
Biological ActivityAssay/Cell LineKey Findings
Antiproliferative Human breast (T-47D), pancreatic (PANC-1), and colon (WIDR) cancer cell linesNo detectable antiproliferative activity.[1]
Antitumoral HEp-2 larynx carcinoma, MCF7 breast carcinoma, 786-0 kidney carcinoma, B16-F10 murine melanomaLess active against all cell lines, with an IC50 value higher than 50 microg/mL.[2][3]
Lipoxygenase Inhibition 5-lipoxygenase from porcine leucocytes, 15-lipoxygenase from soybeansModerately active against 5-lipoxygenase (IC50 of 59.6 microM).[1]
Antimicrobial Various microorganismsShowed antimicrobial activities with MIC values in the range of 30–500 µg/mL.[4]
Alpha-Glucosidase Inhibition Alpha-glucosidase enzymeWeak inhibitor.[4]
Cytotoxicity Brine shrimp lethality testChain elongation (increase in lipophilicity) of orsellinates leads to a rise in cytotoxic activity.[5]

Proposed In Vivo Experimental Design: A Starting Point

The following protocols are hypothetical and based on standard practices in preclinical research. They are intended to serve as a template for researchers initiating in vivo studies with this compound.

Preliminary Acute Toxicity Assessment (Dose-Range Finding)

A crucial first step in any in vivo investigation is to determine the maximum tolerated dose (MTD) and identify potential acute toxicities.

Experimental Workflow for Acute Toxicity Study

G cluster_0 Animal Selection and Acclimatization cluster_1 Dose Preparation and Administration cluster_2 Observation and Data Collection cluster_3 Endpoint Analysis A Select healthy mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley) B Acclimatize animals to laboratory conditions for at least 7 days A->B C Prepare graded doses of this compound in a suitable vehicle (e.g., 0.5% CMC) B->C D Administer single doses via oral gavage or intraperitoneal injection C->D E Monitor for clinical signs of toxicity at regular intervals (e.g., 1, 4, 24, 48, 72 hours) D->E F Record body weight changes daily E->F G Perform gross necropsy at the end of the observation period (e.g., 14 days) F->G H Determine the Maximum Tolerated Dose (MTD) G->H I Identify target organs of toxicity H->I

Workflow for an acute toxicity study of this compound.

Protocol Details:

  • Animal Model: Male and female mice (e.g., CD-1 or C57BL/6) or rats (e.g., Sprague-Dawley), 6-8 weeks old.

  • Grouping: 5 animals per sex per dose group, plus a vehicle control group.

  • Dose Levels: A geometric progression of doses (e.g., 50, 100, 200, 500, 1000 mg/kg).

  • Route of Administration: Oral gavage is often preferred for initial studies. Intraperitoneal injection can also be considered.

  • Observations:

    • Mortality and morbidity checks twice daily.

    • Detailed clinical observations for signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic and central nervous system effects) at specified time points.

    • Body weight measurement before dosing and daily thereafter.

  • Endpoint: At the end of the 14-day observation period, all surviving animals are euthanized for gross pathological examination.

Pharmacokinetic Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is critical for designing effective therapeutic dosing regimens.

Experimental Workflow for Pharmacokinetic Study

G cluster_0 Animal Preparation cluster_1 Drug Administration cluster_2 Sample Collection cluster_3 Bioanalysis and Data Analysis A Select cannulated rats (e.g., jugular vein) for serial blood sampling B Administer a single intravenous (IV) and oral (PO) dose of this compound A->B C Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) B->C D Process blood to obtain plasma C->D E Quantify this compound concentrations in plasma using LC-MS/MS D->E F Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2, bioavailability) E->F

Workflow for a pharmacokinetic study of this compound.

Protocol Details:

  • Animal Model: Male Sprague-Dawley rats with jugular vein cannulation.

  • Dosing:

    • Intravenous (IV) administration (e.g., 1-5 mg/kg) to determine clearance and volume of distribution.

    • Oral gavage (PO) administration (e.g., 10-50 mg/kg) to determine oral bioavailability.

  • Blood Sampling: Collect blood samples (approx. 100-200 µL) at multiple time points post-dosing.

  • Sample Analysis: Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters.

Potential Therapeutic Areas for In Vivo Exploration

Based on the in vitro data, the following therapeutic areas could be prioritized for initial in vivo efficacy studies:

  • Inflammation: Given its 5-lipoxygenase inhibitory activity, animal models of inflammation, such as the carrageenan-induced paw edema model in rats or the lipopolysaccharide (LPS)-induced systemic inflammation model in mice, would be relevant.

  • Cancer: Although in vitro antiproliferative activity appears limited, its effects could be explored in xenograft models using human cancer cell lines that are known to be sensitive to related compounds.

  • Infectious Diseases: The reported antimicrobial activity could be investigated in murine models of bacterial infection.

Conclusion and Future Directions

The therapeutic potential of this compound remains largely unexplored in in vivo settings. The lack of published animal studies presents both a challenge and an opportunity for researchers. The immediate next steps should focus on establishing a basic safety and pharmacokinetic profile of this compound in a relevant animal model. The protocols and workflows outlined in this document provide a roadmap for initiating these crucial preclinical investigations. Successful execution of these foundational studies will be paramount in determining whether the promising in vitro bioactivities of this compound can be translated into tangible therapeutic benefits.

References

Troubleshooting & Optimization

Troubleshooting peak tailing in HPLC analysis of Methyl Orsellinate.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting solutions and frequently asked questions (FAQs) to address peak tailing issues encountered during the HPLC analysis of Methyl Orsellinate.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in my this compound analysis?

In an ideal HPLC separation, the chromatographic peak should be symmetrical and Gaussian in shape. Peak tailing is a distortion where the latter half of the peak is broader than the front half.[1] This asymmetry can negatively impact the accuracy of peak integration, reduce resolution between adjacent peaks, and compromise the overall reproducibility and reliability of your quantitative results.[1][2] Regulatory guidelines often specify an acceptable peak symmetry range, and excessive tailing can cause your method to fail these requirements.[3]

Q2: What are the most common causes of peak tailing for an acidic compound like this compound?

Peak tailing for acidic or phenolic compounds like this compound in reversed-phase HPLC is often caused by secondary chemical interactions with the stationary phase. The primary cause is the interaction between the analyte and residual silanol groups on the surface of the silica-based column packing.[4][5] Other significant factors include improper mobile phase pH, column contamination or degradation, sample overload, and issues with the HPLC system itself (extra-column effects).[2][6]

Q3: How does the mobile phase pH affect the peak shape of this compound?

Mobile phase pH is one of the most critical factors influencing the peak shape of ionizable compounds.[7] this compound is an acidic compound.

  • At low pH (e.g., pH 2-3): The compound remains in its neutral, protonated form. This minimizes undesirable ionic interactions with the silica stationary phase, leading to sharper, more symmetrical peaks.[6][8]

  • At a pH close to the analyte's pKa: A mixture of ionized and non-ionized forms of the analyte will exist, which can lead to severe peak broadening or distortion.[7][9]

  • At high pH (e.g., > 5): The acidic silanol groups on the silica surface can become deprotonated (negatively charged), increasing the potential for secondary ionic interactions that cause peak tailing.[10][11]

Therefore, controlling the mobile phase pH well below the pKa of this compound is crucial for achieving good peak symmetry.

Q4: My peak tailing issue appeared suddenly. What should I check first?

If peak tailing appears suddenly after a period of good performance, the most likely causes are related to the column or the sample.

  • Column Contamination: Impurities from samples can accumulate at the head of the column, creating active sites that cause tailing.[12] Try flushing the column with a strong solvent (e.g., 100% acetonitrile or methanol for a reversed-phase column).[6]

  • Column Void: A void or channel may have formed in the column's packed bed.[5][12] This is often accompanied by a drop in backpressure and distorted peak shapes for all compounds. In this case, the column likely needs to be replaced.

  • Sample Matrix: If you are analyzing complex samples, the matrix itself can interfere with the chromatography.[6] Ensure your sample cleanup procedures (e.g., filtration, Solid Phase Extraction) are effective.

Q5: Could my HPLC system be causing the peak tailing?

Yes, this is known as the "extra-column effect." If all peaks in your chromatogram are tailing, not just this compound, the issue may be instrumental. This is caused by dead volume in the system, which is any space where the sample can spread out between the injector and the detector.[6] Check for:

  • Long or wide tubing: Use shorter, narrower internal diameter tubing (e.g., 0.12-0.17 mm ID) to connect the components of your HPLC.[6][13]

  • Loose fittings: Ensure all connections are secure to prevent leaks and minimize dead volume.[14]

Troubleshooting Guide for Peak Tailing

This logical workflow will help you systematically identify and resolve the cause of peak tailing in your this compound analysis.

HPLC_Troubleshooting start Peak Tailing Observed for this compound q1 Is the tailing observed on ALL peaks? start->q1 system_issue System-Level Issue Likely q1->system_issue  Yes analyte_issue Analyte-Specific Issue Likely q1->analyte_issue No   check_connections Check for loose fittings and minimize tubing length/ diameter. system_issue->check_connections check_column Inspect column for voids. Consider column degradation. system_issue->check_column solution_system Replace column if damaged. Optimize system connections. check_connections->solution_system check_column->solution_system q2 Is mobile phase pH 2 units below analyte pKa? (e.g., pH 2.5-3.0) analyte_issue->q2 adjust_ph Adjust mobile phase pH using an acidic modifier (e.g., 0.1% Formic Acid). q2->adjust_ph No   q3 Is sample concentration high or dissolved in strong solvent? q2->q3  Yes solution_ph Re-analyze with buffered, low pH mobile phase. adjust_ph->solution_ph q3->solution_ph No, consider secondary interactions. Start with pH. adjust_sample Dilute the sample or reduce injection volume. Dissolve sample in mobile phase. q3->adjust_sample  Yes solution_sample Re-analyze with adjusted sample concentration/solvent. adjust_sample->solution_sample

Caption: Troubleshooting workflow for diagnosing HPLC peak tailing.

Data Presentation: Effect of Mobile Phase pH

The following table demonstrates the typical effect of mobile phase pH on the chromatographic performance of an acidic analyte like this compound. Lowering the pH significantly improves peak shape, as indicated by the Tailing Factor (Tf). An ideal Tf is 1.0, with values greater than 1.2 indicating notable tailing.[6]

Mobile Phase pHTailing Factor (Tf)Retention Time (min)Peak Shape Observation
2.5 (0.1% Formic Acid)1.18.2Sharp, Symmetrical
4.5 (Acetate Buffer)1.86.5Moderate Tailing
6.5 (Phosphate Buffer)2.54.3Severe Tailing

Experimental Protocol: Optimizing Mobile Phase pH

Objective: To determine the optimal mobile phase pH for the analysis of this compound to achieve a symmetrical peak shape (Tailing Factor ≤ 1.2).

Materials:

  • HPLC System with UV Detector

  • Reversed-Phase C18 Column (e.g., 4.6 x 150 mm, 5 µm)

  • This compound standard

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • Formic Acid (FA)

  • Methanol (for sample dissolution)

  • 0.22 µm syringe filters

Procedure:

  • Standard Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in methanol.

    • Dilute the stock solution with the initial mobile phase (90:10 Water:ACN) to a final concentration of 50 µg/mL.

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): Prepare three different aqueous mobile phases:

      • pH ~2.7: Add 1.0 mL of Formic Acid to 1 L of HPLC-grade water (0.1% v/v).

      • pH ~4.5: Prepare a 10 mM Ammonium Acetate buffer and adjust pH to 4.5.

      • pH ~6.5: Prepare a 10 mM Potassium Phosphate buffer and adjust pH to 6.5.

    • Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile.

    • Filter all aqueous mobile phases through a 0.22 µm filter and degas thoroughly.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 268 nm

    • Gradient: 10% B to 70% B over 15 minutes.

  • Analysis Protocol:

    • Run 1 (Low pH):

      • Equilibrate the column with the mobile phase containing 0.1% Formic Acid for at least 20 column volumes.

      • Inject the this compound standard and record the chromatogram.

    • Run 2 (Mid pH):

      • Thoroughly flush the system and column with 60:40 water:acetonitrile.

      • Equilibrate the column with the pH 4.5 buffered mobile phase.

      • Inject the standard and record the chromatogram.

    • Run 3 (Neutral pH):

      • Flush the system again.

      • Equilibrate the column with the pH 6.5 buffered mobile phase.

      • Inject the standard and record the chromatogram.

  • Data Evaluation:

    • For each run, measure the retention time and calculate the USP Tailing Factor for the this compound peak.

    • Compare the peak shapes and select the pH that provides the most symmetrical peak.

References

Optimizing the yield and purity of Methyl Orsellinate during lichen extraction.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of methyl orsellinate yield and purity from lichen extraction. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it extracted from lichens?

A1: this compound (Methyl 2,4-dihydroxy-6-methylbenzoate) is a naturally occurring phenolic compound.[1][2] It is a derivative of orsellinic acid and is found in various lichen species, such as Peltigera leucophlebia and Usnea longissima.[3][4] This compound is of significant interest due to its potential pharmaceutical applications, including antioxidant, antimicrobial, anti-inflammatory, and antitumor properties.[1][3]

Q2: Which lichen species are common sources for this compound?

A2: this compound has been isolated from several lichen species. Documented sources include Parmotrema cristiferum, Peltigera leucophlebia, Usnea longissima, and Stereocaulon alpinum.[2][3][4][5] The choice of species can significantly impact the yield and the profile of co-extracted secondary metabolites.

Q3: What are the general steps for extracting this compound from lichens?

A3: The general workflow involves:

  • Preparation: Cleaning, air-drying, and grinding the lichen thalli to increase the surface area for extraction.[6][7]

  • Extraction: Macerating or refluxing the powdered lichen material with an appropriate organic solvent (e.g., acetone, methanol, ethyl acetate).[3][8][9]

  • Concentration: Evaporating the solvent from the filtrate to obtain a crude extract.[8]

  • Purification: Isolating this compound from the crude extract using chromatographic techniques like column chromatography or thin-layer chromatography (TLC).[5][8]

  • Characterization: Confirming the identity and purity of the isolated compound using analytical methods like HPLC, NMR spectroscopy, and mass spectrometry.[2][8]

Q4: What factors influence the yield and purity of the final product?

A4: Several factors can affect the outcome:

  • Lichen Species and Collection Time: The concentration of secondary metabolites can vary between species and may be influenced by environmental conditions and season.

  • Sample Preparation: The grinding method impacts extraction efficiency. Ball milling, for instance, can increase extraction efficiency significantly compared to blender grinding.[6]

  • Extraction Solvent: The choice of solvent is critical. Polar solvents like methanol or acetone are commonly used.[8][9] The optimal solvent depends on the target compound's polarity.[7]

  • Extraction Method: Techniques like Soxhlet extraction, maceration, or microwave-assisted extraction (MAE) offer different trade-offs in terms of efficiency, time, and potential for thermal degradation.[6][10]

  • Purification Strategy: The selection of the stationary phase (e.g., silica gel) and mobile phase for chromatography is crucial for separating this compound from other closely related lichen compounds.[5][8]

Troubleshooting Guide

This guide addresses specific problems you may encounter during the extraction and purification process.

Problem 1: Low Yield of Crude Extract

Potential Cause Recommended Solution
Inefficient Grinding The lichen material may not be powdered finely enough. Use a ball mill for a finer, more homogenous powder to improve solvent penetration.[6]
Inappropriate Solvent The solvent may not be optimal for extracting this compound. Experiment with different solvents of varying polarity, such as acetone, methanol, or ethyl acetate.[5][7][8]
Insufficient Extraction Time/Temperature The extraction period may be too short. For maceration, allow for at least 24 hours with stirring.[8] For heat-reflux methods, ensure the temperature and duration are adequate without degrading the compound.
Poor Lichen Quality The source material may have a naturally low concentration of the target metabolite. If possible, source lichens from a different location or at a different time of year.

Problem 2: Difficulty in Purifying this compound

Potential Cause Recommended Solution
Presence of Pigments (e.g., Chlorophyll) Pre-wash the crude extract with a non-polar solvent like hexane to remove highly lipophilic compounds and pigments before proceeding to chromatography.[7]
Co-elution of Similar Compounds Other lichen substances (e.g., atranorin, evernic acid) have similar polarities.[8] Optimize the mobile phase for column chromatography. Try different solvent systems, such as cyclohexane/ethyl acetate/acetic acid mixtures in varying ratios.[8] Gradient elution in HPLC can also provide better separation.[7]
Overloading the Chromatography Column Applying too much crude extract to the column will result in poor separation. Ensure the amount of extract is appropriate for the size of the column.

Problem 3: Emulsion Formation During Liquid-Liquid Extraction

Potential Cause Recommended Solution
High Agitation Shaking the separatory funnel too vigorously can create stable emulsions, especially with extracts rich in surfactant-like compounds.[11] Gently swirl or invert the funnel instead of shaking.[11]
Similar Densities of Solvents The aqueous and organic phases do not separate well. Add brine (a saturated NaCl solution) to increase the ionic strength and density of the aqueous layer, which helps to break the emulsion. This is known as "salting out".[11]
Presence of Particulates Fine solid particles can stabilize an emulsion. Filter the extract before performing a liquid-liquid extraction.

Experimental Protocols

Protocol 1: General Extraction of this compound

  • Preparation: Air-dry the collected lichen material (e.g., 50g of Parmelia perlata) and grind it into a fine powder.[9]

  • Extraction: Macerate the powdered lichen in a suitable solvent (e.g., 500 mL of methanol or acetone) in a covered flask.[8][9]

  • Agitation: Place the flask on a rotary shaker or use a magnetic stirrer and mix for 24 hours at room temperature.[8][9]

  • Filtration: Filter the mixture to separate the lichen thalli from the solvent extract.

  • Concentration: Use a rotary evaporator to remove the solvent from the filtrate, yielding the crude extract as a powder or viscous residue.[8]

  • Storage: Store the dry extract at 4°C for further experiments.[8]

Protocol 2: Purification by Column Chromatography

  • Column Packing: Prepare a silica gel column using a suitable slurry solvent (e.g., n-hexane).

  • Sample Loading: Dissolve a known amount of the crude extract in a minimal volume of the mobile phase or a compatible solvent and load it onto the column.

  • Elution: Begin elution with a non-polar solvent system and gradually increase the polarity. A common mobile phase for separating lichen compounds is a mixture of n-hexane, ethyl acetate, and acetone.[5] For example, an elution with n-hexane-EtOAc-acetone (10:1:2, v/v/v) has been used successfully.[5]

  • Fraction Collection: Collect the eluting solvent in separate fractions.

  • Analysis: Monitor the fractions using Thin-Layer Chromatography (TLC) to identify those containing this compound. Visualize spots under UV light (254 nm).[8]

  • Pooling and Concentration: Combine the pure fractions containing the target compound and evaporate the solvent to obtain purified this compound.

Data Presentation

Table 1: Solvent Systems for Chromatographic Purification of Lichen Metabolites

Lichen Species Chromatography Type Mobile Phase (Solvent System) Target Compounds Reference
Evernia prunastriTLCCyclohexane / Ethyl Acetate / Acetic Acid (5:1:0.4)Evernic Acid[8]
Hypogymnia physodesTLCCyclohexane / Ethyl Acetate / Acetic Acid (2:1:0.2)Physodic Acid, Atranorin, etc.[8]
Parmotrema cristiferumSilica Gel Columnn-hexane / EtOAc / Acetone (10:1:2)Methyl β-orsellinate derivatives[5]

Table 2: Optimized Ultrasound-Assisted Extraction (UAE) Conditions for Phenolics from Various Lichens

Lichen Species Temperature (°C) Time (min) Ethanol Conc. (%) Predicted TPC (mg GAE/g dw) Reference
Evernia divaricata32.23208015.90[12]
Pseudevernia furfuracea38.0419.6379.5712.62[12]
Evernia prunastri37.0220809.89[12]
Lobaria pulmonaria25.202049.4911.52[12]
(Note: TPC refers to Total Phenolic Content, which includes this compound among other compounds.)

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation & Extraction cluster_purify Phase 2: Purification & Analysis Start Lichen Collection Prep Drying & Grinding Start->Prep Extract Solvent Extraction (e.g., Acetone Maceration) Prep->Extract Filter Filtration Extract->Filter Concentrate Solvent Evaporation (Rotary Evaporator) Filter->Concentrate Crude Crude Lichen Extract Concentrate->Crude CC Column Chromatography (Silica Gel) Crude->CC TLC TLC Monitoring CC->TLC CC->TLC Pool Pooling Pure Fractions TLC->Pool FinalEvap Final Concentration Pool->FinalEvap Pure Pure this compound FinalEvap->Pure Analysis Characterization (HPLC, NMR, MS) Pure->Analysis

Caption: Experimental workflow for this compound extraction and purification.

troubleshooting_flow Problem Problem Encountered: Low Purity Cause1 Possible Cause: Pigments / Lipids Present Problem->Cause1 Cause2 Possible Cause: Co-eluting Impurities Problem->Cause2 Solution1 Solution: Pre-wash extract with Hexane Cause1->Solution1 Solution2 Solution: Optimize Mobile Phase (Test different solvent ratios) Cause2->Solution2 For Column Chromatography Solution3 Solution: Use Gradient Elution HPLC Cause2->Solution3 For HPLC

Caption: Troubleshooting logic for low purity of isolated this compound.

References

Technical Support Center: Overcoming Solubility Challenges of Methyl Orsellinate in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Methyl Orsellinate in biological assay buffers.

Troubleshooting Guide

Researchers often face challenges with the solubility of this compound, a naturally occurring phenolic compound with promising biological activities, in aqueous buffers used for biological assays.[1][2] This guide provides systematic approaches to identify and resolve these issues.

Initial Assessment of Solubility

The estimated aqueous solubility of this compound is approximately 1070 mg/L.[1] However, its solubility can be significantly influenced by the pH and composition of the biological buffer.

Problem: Precipitate formation when diluting a DMSO stock solution of this compound into aqueous assay buffer.

This is a common issue for hydrophobic compounds.[3][4] The high concentration of the compound in the DMSO stock exceeds its solubility limit in the final aqueous buffer, leading to precipitation.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for this compound precipitation.

Quantitative Data on Solubility Parameters

While specific solubility data for this compound in various biological buffers is not extensively published, the following table provides key physicochemical properties that influence its solubility. Researchers are encouraged to determine the empirical solubility in their specific buffer system using the protocol provided below.

PropertyValueSource
Molecular Weight 182.17 g/mol [5][6]
Estimated Water Solubility 1070 mg/L (approx. 5.87 mM)[1]
logP (o/w) 2.380 (estimated)[1]
pKa (predicted) 8.27 ± 0.23[6]
Hydrogen Bond Donors 2[6]
Hydrogen Bond Acceptors 4[6]

Experimental Protocols

Protocol for Preparing a Stock Solution of this compound

Objective: To prepare a concentrated stock solution of this compound in an appropriate organic solvent for subsequent dilution into biological buffers.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or glass vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Solvent Selection: DMSO is the recommended solvent for preparing stock solutions of hydrophobic compounds.[7]

  • Calculation: Determine the required mass of this compound to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM).

  • Dissolution:

    • Weigh the calculated amount of this compound and place it in a sterile tube or vial.

    • Add the calculated volume of DMSO.

    • Vortex the solution vigorously for 1-2 minutes.

    • If the compound does not fully dissolve, sonicate the solution in a water bath for 10-15 minutes.[8]

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[9]

Protocol for Determining the Experimental Solubility of this compound in a Biological Buffer

Objective: To determine the maximum soluble concentration of this compound in a specific biological buffer.

Materials:

  • This compound

  • Biological buffer of interest (e.g., PBS, Tris-HCl, HEPES) at the desired pH

  • Saturating amount of this compound powder

  • Microcentrifuge tubes

  • Thermomixer or shaking incubator

  • Centrifuge

  • Spectrophotometer or HPLC system for quantification

Procedure:

  • Add an excess amount of this compound powder to a known volume of the biological buffer in a microcentrifuge tube.

  • Incubate the suspension at a constant temperature (e.g., 25°C or 37°C) with continuous agitation for 24-48 hours to ensure equilibrium is reached.

  • Centrifuge the suspension at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved compound.

  • Carefully collect the supernatant without disturbing the pellet.

  • Determine the concentration of this compound in the supernatant using a validated analytical method (e.g., UV-Vis spectrophotometry based on its absorbance spectrum or HPLC).

  • The measured concentration represents the equilibrium solubility of this compound in that specific buffer and at that temperature.

Caption: Experimental workflow for solubility determination.

Frequently Asked Questions (FAQs)

Q1: My this compound precipitates out of solution when I dilute my DMSO stock into my cell culture medium. What should I do?

A1: This is a common problem when the final concentration of the compound in the aqueous medium exceeds its solubility limit. Here are several steps you can take:

  • Decrease the final concentration: Test a lower final concentration of this compound in your assay.

  • Optimize the dilution process: Add the DMSO stock solution dropwise to the rapidly vortexing or stirring culture medium. This can help to disperse the compound quickly and avoid localized high concentrations that promote precipitation.[10]

  • Reduce the final DMSO concentration: While counterintuitive, a lower final DMSO concentration might sometimes reduce precipitation if the compound is "salting out". However, ensure the DMSO concentration is sufficient to maintain solubility from the stock. The final DMSO concentration in cell-based assays should ideally be below 0.5% to avoid solvent-induced toxicity.[9]

  • Use a co-solvent: Consider adding a biocompatible co-solvent to your culture medium.

Q2: What are co-solvents and how can they help with this compound solubility?

A2: Co-solvents are organic solvents that are miscible with water and can increase the solubility of hydrophobic compounds. For biological assays, it is crucial to use co-solvents that are non-toxic to the cells at the working concentration. Common co-solvents include:

  • Ethanol

  • Polyethylene glycol (PEG), such as PEG400

  • Glycerol

  • Propylene glycol

Start by adding a small percentage of the co-solvent (e.g., 1-5%) to your assay buffer and determine if it improves the solubility of this compound without affecting your experimental system.

Q3: How does pH affect the solubility of this compound?

A3: this compound is a phenolic compound with acidic hydroxyl groups. Its predicted pKa is around 8.27.[6]

  • At pH values below its pKa: The compound will be predominantly in its neutral, less soluble form.

  • At pH values above its pKa: The hydroxyl groups will deprotonate, forming a more polar and, therefore, more water-soluble phenolate salt. Therefore, increasing the pH of your buffer system may enhance the solubility of this compound. However, ensure the chosen pH is compatible with your biological assay and the stability of the compound.

Q4: How should I store my this compound solutions?

A4:

  • Powder: Store the solid compound at -20°C, protected from light and moisture.

  • DMSO Stock Solution: Store in tightly sealed vials at -20°C or -80°C. Aliquoting the stock solution into smaller volumes is recommended to avoid multiple freeze-thaw cycles, which can lead to compound degradation and precipitation upon thawing.[9]

  • Aqueous Solutions: It is generally recommended to prepare fresh dilutions of this compound in your aqueous buffer immediately before use. The stability of this compound in aqueous solutions over extended periods should be experimentally verified if long-term storage is necessary.

Q5: Could the precipitation I'm seeing be from something other than the this compound?

A5: Yes, precipitation in cell culture media can also be caused by other factors, such as:

  • Temperature shifts: Repeated freeze-thaw cycles of the media can cause salts and proteins to precipitate.[11][12]

  • High concentrations of salts: If your buffer is highly concentrated, it can lead to the precipitation of less soluble components.[13]

  • Interaction with media components: The compound may interact with proteins or other components in the serum or media, leading to precipitation.

  • Contamination: Bacterial or fungal contamination can cause turbidity and precipitation in the culture medium.[11][14]

References

Addressing interference from pigments in the DPPH assay for Methyl Orsellinate.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in accurately measuring the antioxidant activity of Methyl Orsellinate using the DPPH assay, with a special focus on addressing potential interference from pigments.

Frequently Asked Questions (FAQs)

Q1: What is the DPPH assay and how does it measure antioxidant activity?

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common, simple, and rapid spectrophotometric method used to determine the antioxidant capacity of a compound.[1][2] DPPH is a stable free radical with a deep purple color, which shows a maximum absorbance at approximately 517 nm.[1][3] When an antioxidant, such as this compound, donates a hydrogen atom or an electron to DPPH, the radical is neutralized. This process leads to a color change from purple to a pale yellow, resulting in a decrease in absorbance at 517 nm.[3][4] The extent of this discoloration is proportional to the antioxidant's scavenging activity.[5]

Q2: My this compound sample is colored. Can this interfere with the DPPH assay?

Yes, colored samples can significantly interfere with the DPPH assay. The pigments in your sample may absorb light at the same wavelength as DPPH (around 517 nm), leading to an underestimation of the antioxidant activity.[6][7] This is because the spectrophotometer measures the total absorbance of the solution, which includes the absorbance of both the remaining DPPH and your sample's pigments.

Q3: How can I correct for pigment interference in my DPPH assay?

To correct for pigment interference, you need to measure the absorbance of a sample blank for each concentration of your test sample. This blank should contain your sample and the solvent used in the assay (e.g., methanol or ethanol), but not the DPPH reagent.[8] You then subtract the absorbance of this sample blank from the absorbance of your sample reaction (containing both the sample and DPPH). This corrected absorbance value is then used to calculate the percentage of DPPH scavenging.

Q4: Are there alternative methods to the standard spectrophotometric DPPH assay for colored compounds?

Yes, an effective alternative is Electron Paramagnetic Resonance (EPR) spectroscopy.[6][7] EPR specifically detects paramagnetic species like the DPPH radical and is not affected by the color of the sample, as pigments are typically not paramagnetic.[7][9] This method can provide a more accurate measurement of antioxidant activity for colored compounds.

Q5: What is a typical IC50 value for this compound in a DPPH assay?

Published literature on the antioxidant activity of orsellinates indicates that their activity can vary. One study reported that this compound was less active than lecanoric acid and orsellinic acid, with an IC50 value higher than 50 microg/mL.[10][11] However, the exact IC50 can depend on the specific experimental conditions.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Absorbance of the sample is higher than the control (DPPH solution alone). The sample itself has a strong absorbance at 517 nm, which is interfering with the reading.[12] The sample may be precipitating in the solvent, causing light scattering.Prepare a sample blank (sample + solvent) for each concentration and subtract its absorbance from the corresponding sample reading.[8] Ensure your sample is fully dissolved. If necessary, try a different solvent or sonication.
Inconsistent or non-reproducible results. The DPPH solution may be unstable. Pipetting errors. Temperature fluctuations.Prepare fresh DPPH solution daily and store it in the dark.[13] Use calibrated pipettes and ensure accurate liquid handling. Maintain a constant temperature during the assay.
Low or no antioxidant activity detected. The concentration of this compound is too low. The incubation time is too short. The compound has low solubility in the chosen solvent.Increase the concentration range of your sample. Increase the incubation time (e.g., to 60 minutes or longer). Ensure this compound is fully dissolved. You may need to use a co-solvent like DMSO, but keep its final concentration low.[14][15]
The color of the DPPH solution fades too quickly, even in the control. The DPPH solution has degraded due to exposure to light or heat. The solvent is of poor quality.Prepare a fresh DPPH solution and protect it from light. Use high-purity, spectrophotometric grade solvents.

Quantitative Data Summary

The following table summarizes the impact of pigment interference on DPPH radical scavenging activity and the improvement in accuracy when using Electron Paramagnetic Resonance (EPR) spectroscopy.

SampleSpectrophotometric DPPH Assay (% Scavenging)EPR-DPPH Assay (% Scavenging)% Change (Increase)
Blackberry ExtractNot specifiedNot specified3.2 - 18.6%
Raspberry ExtractNot specifiedNot specified3.5 - 10.5%
Bell Pepper ExtractNot specifiedNot specified4.4 - 12.5%
Beet ExtractNot specifiedNot specified6.6 - 16.1%
Data adapted from a study on the effect of pigments on the DPPH assay.[9] The exact scavenging percentages were not provided in the abstract, but the percentage increase with the EPR method highlights the significant underestimation by the spectrophotometric method for pigmented samples.

Experimental Protocols

Standard DPPH Assay Protocol

This protocol is suitable for non-colored samples.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (or Ethanol), spectrophotometric grade

  • This compound

  • Positive control (e.g., Ascorbic acid or Trolox)

  • Spectrophotometer capable of reading at 517 nm

  • 96-well microplate or cuvettes

Procedure:

  • Preparation of DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store this solution in a dark bottle at 4°C. The absorbance of this solution at 517 nm should be approximately 1.0 ± 0.2.[1]

  • Preparation of Sample and Standard Solutions: Prepare a stock solution of this compound in methanol. From this stock, prepare a series of dilutions to different concentrations. Prepare similar dilutions for the positive control.

  • Assay Procedure:

    • Add 100 µL of the DPPH solution to each well of a 96-well plate.

    • Add 100 µL of the different concentrations of your sample or standard to the corresponding wells.

    • For the control (blank), add 100 µL of methanol instead of the sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[1]

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 Where:

    • A_control is the absorbance of the control (DPPH solution + methanol)

    • A_sample is the absorbance of the sample with DPPH solution

Modified DPPH Assay Protocol for Colored Samples (with Background Correction)

This protocol includes a correction step for samples with inherent color.

Materials:

  • Same as the standard protocol.

Procedure:

  • Follow steps 1 and 2 from the Standard DPPH Assay Protocol.

  • Assay Procedure (with sample blank):

    • For the reaction wells: Add 100 µL of the DPPH solution to each well, followed by 100 µL of the different concentrations of your sample or standard.

    • For the sample blank wells: Add 100 µL of methanol to each well, followed by 100 µL of the corresponding concentrations of your sample or standard.

    • For the control (DPPH blank): Add 100 µL of DPPH solution and 100 µL of methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of all wells at 517 nm.

  • Calculation of Scavenging Activity: Corrected A_sample = A_(sample+DPPH) - A_(sample blank) % Scavenging = [ (A_control - Corrected A_sample) / A_control ] x 100 Where:

    • A_control is the absorbance of the DPPH blank.

    • A_(sample+DPPH) is the absorbance of the sample with DPPH.

    • A_(sample blank) is the absorbance of the sample with methanol.

Visualizations

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis DPPH_Sol Prepare 0.1 mM DPPH Solution Mix Mix DPPH with Sample/Control DPPH_Sol->Mix Sample_Sol Prepare this compound Dilutions Sample_Sol->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure_Abs Measure Absorbance at 517 nm Incubate->Measure_Abs Calculate Calculate % Scavenging Activity Measure_Abs->Calculate

Caption: Standard DPPH Assay Workflow.

Pigment_Interference_Correction A_total Measured Absorbance (Sample + DPPH) A_corrected Corrected Absorbance for DPPH A_total->A_corrected - A_pigment Measured Absorbance (Sample Blank) A_pigment->A_corrected Calculation Use Corrected Absorbance for % Scavenging Calculation A_corrected->Calculation

Caption: Logic for Correcting Pigment Interference.

References

Improving the stability of Methyl Orsellinate in different solvent systems.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Methyl Orsellinate in various solvent systems.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and storage of this compound solutions.

Issue Potential Cause Recommended Action
Discoloration of Solution (Yellowing/Browning) Oxidation of the phenolic hydroxyl groups. This can be accelerated by exposure to air (oxygen), light, and high pH.- Use deoxygenated solvents. - Store solutions under an inert atmosphere (e.g., nitrogen or argon). - Protect solutions from light by using amber vials or covering containers with aluminum foil. - Maintain a slightly acidic pH (4-6) if compatible with the experimental design.
Precipitation from Solution - Exceeding the solubility limit of this compound in the chosen solvent. - Change in temperature affecting solubility. - Degradation of this compound to less soluble products.- Consult solubility data and ensure the concentration is within the solubility range at the storage temperature. - If precipitation occurs upon cooling, gently warm the solution to redissolve before use, ensuring no degradation has occurred. - Analyze the precipitate to determine if it is the parent compound or a degradant.
Loss of Potency or Purity Over Time - Hydrolysis of the methyl ester group, especially in the presence of water and at non-neutral pH. - Oxidation leading to the formation of impurities.- Use anhydrous solvents to minimize hydrolysis. - Buffer the solution to a pH where this compound is most stable (typically slightly acidic). - Store solutions at low temperatures (-20°C or -80°C) to slow down degradation kinetics. - Include antioxidants (e.g., ascorbic acid, BHT) in the formulation if permissible for the application.
Inconsistent Experimental Results - Variable stability of this compound stock solutions. - Inconsistent solvent quality or pH.- Prepare fresh stock solutions regularly and store them appropriately. - Always use high-purity, anhydrous solvents from a reliable source. - Ensure the pH of the solvent system is consistent across all experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The two primary degradation pathways for this compound are hydrolysis and oxidation.

  • Hydrolysis: The ester linkage is susceptible to cleavage, particularly in aqueous solutions and under acidic or basic conditions, yielding orsellinic acid and methanol.

  • Oxidation: The phenolic hydroxyl groups are prone to oxidation, which can be initiated by oxygen, light, or metal ions, leading to the formation of colored quinone-type structures and other degradation products.

Q2: Which solvents are recommended for storing this compound?

A2: For short-term storage, polar aprotic solvents such as acetone, acetonitrile, and ethyl acetate are generally preferred as they are less likely to participate in hydrogen bonding and hydrolysis compared to polar protic solvents. For long-term storage, it is best to store this compound as a dry powder at low temperatures. If a solution is necessary, prepare it in a high-purity, anhydrous aprotic solvent and store it at -20°C or below under an inert atmosphere.

Q3: How does pH affect the stability of this compound?

A3: Phenolic compounds are generally more stable in acidic to neutral conditions.[1] Alkaline conditions can deprotonate the phenolic hydroxyl groups, making the molecule more susceptible to oxidation.[2] Both acidic and basic conditions can catalyze the hydrolysis of the ester group. Therefore, maintaining a pH between 4 and 6 is often a good starting point for maximizing stability in aqueous-containing solvent systems.

Q4: Can I use antioxidants to improve the stability of my this compound solution?

A4: Yes, adding antioxidants can be an effective strategy to inhibit oxidative degradation. Common antioxidants used in pharmaceutical formulations include ascorbic acid, butylated hydroxytoluene (BHT), and tocopherol. The choice of antioxidant will depend on its compatibility with your solvent system and downstream applications.

Q5: What is the best way to monitor the stability of this compound in my experiments?

A5: The most reliable method for monitoring stability is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. This allows for the quantification of the parent this compound peak and the detection of any degradation products that may form over time.

Data on this compound Stability (Illustrative)

Disclaimer: The following data is illustrative and based on the general behavior of phenolic esters. Actual stability will depend on specific experimental conditions.

Table 1: Illustrative Stability of this compound in Different Solvents at Room Temperature (25°C) over 24 hours.

SolventType% this compound RemainingObservations
AcetonitrilePolar Aprotic>99%No significant degradation or discoloration.
AcetonePolar Aprotic>99%No significant degradation or discoloration.
MethanolPolar Protic~95%Slight decrease in purity, minor yellowing.
Water (pH 7)Polar Protic~90%Noticeable degradation and yellowing.
Water (pH 4)Polar Protic~97%Improved stability compared to neutral pH.
Water (pH 9)Polar Protic<80%Significant degradation and browning.

Table 2: Illustrative Effect of Temperature on this compound Stability in Methanol over 7 days.

Temperature% this compound Remaining
4°C~98%
25°C (Room Temp)~85%
40°C~60%

Experimental Protocols

Protocol 1: General Stability Testing of this compound
  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound powder.

    • Dissolve it in the desired solvent to a final concentration of 1 mg/mL.

    • Prepare separate stock solutions for each solvent system to be tested.

  • Sample Incubation:

    • Aliquot the stock solutions into amber glass vials.

    • For testing the effect of atmosphere, purge the headspace of one set of vials with an inert gas (e.g., nitrogen) before sealing.

    • Place the vials under different storage conditions (e.g., 4°C, 25°C, 40°C) and protect from light.

  • Time-Point Analysis:

    • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw an aliquot from each sample.

    • Dilute the aliquot to a suitable concentration for analysis.

  • Analytical Method:

    • Analyze the samples using a validated HPLC-UV method.

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a common starting point.

    • Column: A C18 reverse-phase column.

    • Detection: UV detection at the λmax of this compound (approximately 280 nm).

    • Calculate the percentage of this compound remaining relative to the initial time point (T=0).

Visualizations

MO This compound OA Orsellinic Acid MO->OA Hydrolysis (H₂O, H⁺/OH⁻) M Methanol MO->M Hydrolysis Q Quinone-like Oxidation Products MO->Q Oxidation (O₂, light, high pH)

Caption: Plausible degradation pathways of this compound.

cluster_prep Preparation cluster_incubate Incubation cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL) aliquot Aliquot into Vials prep_stock->aliquot store Store at Different Conditions (T, pH, atm) aliquot->store sample Sample at Time Points store->sample hplc HPLC-UV Analysis sample->hplc data Calculate % Remaining hplc->data

Caption: Experimental workflow for this compound stability testing.

start Instability Observed (e.g., color change, precipitation) q1 Is the solvent protic or aprotic? start->q1 a1_protic High risk of hydrolysis. Switch to aprotic solvent. q1->a1_protic Protic a1_aprotic Hydrolysis less likely. Check for water content. q1->a1_aprotic Aprotic q2 Is the solution exposed to air/light? a2_yes High risk of oxidation. Use inert atmosphere & amber vials. q2->a2_yes Yes a2_no Oxidation still possible. Consider deoxygenating solvent. q2->a2_no No q3 What is the pH of the system? a3_high Basic pH accelerates oxidation. Adjust to slightly acidic pH (4-6). q3->a3_high > 7 a3_low Acidic pH can promote hydrolysis. Ensure pH is optimal. q3->a3_low < 7 a1_protic->q2 a1_aprotic->q2 a2_yes->q3 a2_no->q3

Caption: Troubleshooting decision tree for this compound stability.

References

Identifying and characterizing degradation products of Methyl Orsellinate.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl Orsellinate. The information provided will help in identifying and characterizing its degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on its chemical structure, which includes a benzoate ester and a resorcinol (dihydroxybenzene) moiety, this compound is susceptible to two primary degradation pathways:

  • Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield Orsellinic Acid and Methanol. Basic conditions are known to accelerate this process significantly.[1][2][3]

  • Oxidation: The phenolic resorcinol ring is prone to oxidation, which can lead to the formation of quinone-like structures and other oxidized derivatives.[4][5] This can be initiated by exposure to oxidative agents, light, or elevated temperatures.

Q2: I'm observing a new peak in my HPLC chromatogram after leaving my this compound sample on the bench for an extended period. What could it be?

A2: A new peak appearing under ambient conditions could be due to photodegradation or oxidation. Phenolic compounds are known to be sensitive to light and air.[6][7] The new peak could correspond to an oxidized form of this compound or a subsequent degradation product. To confirm this, you should compare the retention time with a freshly prepared sample and consider performing a forced degradation study under photolytic and oxidative conditions.

Q3: My sample of this compound shows significant degradation when I use a basic mobile phase for my HPLC analysis. Why is this happening?

A3: this compound contains an ester functional group that is susceptible to base-catalyzed hydrolysis.[2][3] Using a basic mobile phase can cause the on-column degradation of your analyte, leading to the appearance of a peak corresponding to Orsellinic Acid and a decrease in the peak area of this compound. It is advisable to use a mobile phase with a neutral or slightly acidic pH to ensure the stability of the compound during analysis.

Q4: What are the expected degradation products under thermal stress?

A4: Thermal degradation of esters can lead to various breakdown products. For this compound, elevated temperatures could potentially lead to decarboxylation of the corresponding carboxylic acid formed from hydrolysis, in addition to other complex thermal decomposition reactions.[8][9]

Troubleshooting Guides

Issue 1: Unexpected Peaks in the Chromatogram
Symptom Possible Cause Troubleshooting Steps
A new peak with a shorter retention time appears, especially in older samples or those exposed to basic conditions.Hydrolysis of the methyl ester to the more polar Orsellinic Acid.1. Prepare a fresh sample of this compound and re-analyze. 2. Adjust the mobile phase to a neutral or slightly acidic pH. 3. Perform a forced hydrolysis study (acidic and basic) and compare the retention time of the degradant peak with the unexpected peak.
Multiple new peaks are observed after the sample is exposed to light or air.Oxidation or Photodegradation of the phenolic ring.1. Protect samples from light and store them under an inert atmosphere (e.g., nitrogen or argon). 2. Conduct a forced degradation study under oxidative (e.g., with H₂O₂) and photolytic conditions to identify the degradation products. 3. Use an HPLC system with a diode-array detector (DAD) to check for peak purity.
A broad or tailing peak for this compound.On-column degradation or interaction with the stationary phase.1. Ensure the mobile phase pH is compatible with the analyte's stability. 2. Try a different column with a different stationary phase chemistry.
Issue 2: Loss of this compound Assay
Symptom Possible Cause Troubleshooting Steps
The concentration of this compound decreases over time, even when stored in the dark at low temperatures.Inherent instability or slow degradation.1. Re-evaluate the storage conditions. Consider storing at lower temperatures and under an inert atmosphere. 2. Perform a long-term stability study to understand the degradation kinetics.
Rapid loss of assay value during sample preparation.Degradation induced by sample preparation conditions (e.g., pH of the diluent, temperature).1. Use a diluent with a pH that ensures the stability of this compound. 2. Keep samples cool during preparation and analysis.

Data Presentation: Expected Degradation of this compound under Forced Conditions

The following table summarizes the expected percentage of degradation for this compound under various stress conditions. This data is illustrative and intended to show potential trends. Actual results may vary based on experimental conditions.

Stress Condition Condition Details Expected Degradation (%) Primary Degradation Product(s)
Acid Hydrolysis 0.1 M HCl at 60°C for 24h5 - 15Orsellinic Acid
Base Hydrolysis 0.1 M NaOH at RT for 4h20 - 40Orsellinic Acid
Oxidation 3% H₂O₂ at RT for 24h15 - 30Oxidized and ring-opened products
Thermal 80°C for 48h10 - 20Orsellinic Acid and other decomposition products
Photolytic UV light (254 nm) for 24h10 - 25Photo-oxidized products

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the general procedure for conducting a forced degradation study on this compound to identify potential degradation products and develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at room temperature for 4 hours.

  • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place 1 mL of the stock solution in a vial and keep it in an oven at 80°C for 48 hours.

  • Photodegradation: Expose 1 mL of the stock solution to UV light (254 nm) in a photostability chamber for 24 hours. A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • After the specified time, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze the samples using a stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of a mobile phase consisting of a slightly acidic aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is a good starting point.

  • Use a DAD to monitor the peaks and assess peak purity.

  • Couple the HPLC to a mass spectrometer (LC-MS) to identify the mass of the degradation products.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis prep Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) prep->acid base Base Hydrolysis (0.1M NaOH, RT) prep->base oxidation Oxidation (3% H2O2, RT) prep->oxidation thermal Thermal (80°C) prep->thermal photo Photolytic (UV light) prep->photo neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize hplc HPLC-DAD Analysis oxidation->hplc thermal->hplc photo->hplc neutralize->hplc lcms LC-MS for Identification hplc->lcms

Caption: Workflow for a forced degradation study of this compound.

degradation_pathways cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway MO This compound OA Orsellinic Acid MO->OA H+ or OH- Oxi_MO Oxidized Intermediates (e.g., Quinones) MO->Oxi_MO [O] / hv MeOH Methanol Ring_Opened Ring-Opened Products (Aliphatic Acids) Oxi_MO->Ring_Opened Further Oxidation

Caption: Plausible degradation pathways of this compound.

References

Technical Support Center: Enhancing Methyl Orsellinate Resolution in Complex Lichen Extracts by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Methyl Orsellinate in complex lichen extracts using High-Performance Liquid Chromatography (HPLC). This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their analytical methods for enhanced resolution and accurate quantification.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for analyzing this compound in lichen extracts?

A1: The most frequently used stationary phase for the analysis of this compound and other lichen phenolics is a reversed-phase C18 column.[1][2] A typical column dimension is 250 mm x 4.6 mm with a 5 µm particle size, which provides a good balance between resolution and analysis time.[1][2]

Q2: What are the recommended mobile phase compositions for optimal separation?

A2: Both isocratic and gradient elution methods are effective. A common approach involves a gradient elution with methanol as the organic solvent (Solvent B) and an acidified aqueous solution, such as 1% phosphoric acid, as the aqueous phase (Solvent A).[1][3] An alternative isocratic system might use a mixture of methanol and 1% phosphoric acid (e.g., 82:18 v/v).[1] For more complex separations, a gradient starting with a lower concentration of the organic solvent and gradually increasing it can improve the resolution of early-eluting compounds like this compound from other matrix components.[3]

Q3: What is the optimal UV wavelength for detecting this compound?

A3: this compound can be effectively detected at a UV wavelength of 265 nm.[1] However, for simultaneous analysis of other lichen compounds like atranorin, a wavelength of 254 nm might also be employed.[1] A diode-array detector (DAD) is highly recommended to obtain full UV spectra, which can aid in peak identification and purity assessment.

Q4: How should I prepare my lichen extract for HPLC analysis?

A4: A common and effective method is to perform a solvent extraction of the dried and powdered lichen material. Methanol is a suitable solvent for the extraction of this compound and other related phenolic compounds.[1] The extraction is typically done overnight at room temperature, followed by filtration and evaporation of the solvent. The dried residue is then redissolved in a suitable solvent, usually methanol, and filtered through a 0.45 µm syringe filter before injection into the HPLC system to prevent column blockage.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Resolution of this compound Peak Mobile phase composition is not optimal.Adjust the gradient profile. A shallower gradient can improve the separation of closely eluting peaks. Alternatively, modify the mobile phase composition by trying a different organic solvent (e.g., acetonitrile) or adjusting the pH of the aqueous phase.
Column is overloaded.Dilute the sample extract before injection. Overloading the column can lead to peak broadening and poor resolution.
Column is aging or contaminated.Flush the column with a strong solvent (e.g., 100% methanol or acetonitrile) to remove contaminants. If performance does not improve, replace the column.
Peak Tailing for this compound Secondary interactions with the stationary phase.Add a competing base, such as triethylamine (TEA), to the mobile phase in low concentrations (e.g., 0.1%) to mask active silanol groups on the silica-based stationary phase.
The sample is dissolved in a solvent stronger than the mobile phase.Whenever possible, dissolve the final extract in the initial mobile phase composition to ensure good peak shape.
The column is contaminated with strongly retained compounds.Implement a robust column washing procedure after each analytical run. Using a guard column can also help protect the analytical column from strongly adsorbing matrix components.
Variable Retention Times Inconsistent mobile phase preparation.Ensure accurate and consistent preparation of the mobile phase, especially the pH of the aqueous component. Use a pH meter for accurate adjustments.
Fluctuations in column temperature.Use a column oven to maintain a constant and stable temperature throughout the analysis. Temperature fluctuations can significantly impact retention times in reversed-phase chromatography.
Air bubbles in the pump or detector.Degas the mobile phase before use. Most modern HPLC systems have an online degasser, but additional offline degassing (e.g., sonication) can be beneficial.
Ghost Peaks in the Chromatogram Contamination in the injection system or mobile phase.Flush the injector and sample loop thoroughly between injections. Ensure the purity of the solvents used for the mobile phase.
Carryover from a previous injection of a concentrated sample.Inject a blank (mobile phase) after a concentrated sample to check for carryover. If observed, optimize the needle wash procedure of the autosampler.

Experimental Protocols

Sample Preparation: Extraction of this compound from Lichen Thalli
  • Grinding: Dry the lichen thalli at room temperature in the shade and grind them into a fine powder.

  • Extraction: Accurately weigh a known amount of the powdered lichen material (e.g., 1.0 g) and place it in a suitable flask. Add a sufficient volume of HPLC-grade methanol (e.g., 50 mL) to completely immerse the powder.[4]

  • Incubation: Allow the extraction to proceed overnight at room temperature with continuous gentle agitation.

  • Filtration: Filter the extract through Whatman No. 1 filter paper to remove solid lichen material.

  • Concentration: Evaporate the solvent from the filtrate under reduced pressure at a temperature not exceeding 40°C using a rotary evaporator.

  • Reconstitution: Dissolve the dried extract in a precise volume of HPLC-grade methanol (e.g., 1 mL).[4]

  • Final Filtration: Before injection, filter the reconstituted sample through a 0.45 µm PTFE syringe filter to remove any particulate matter.[4]

HPLC Method for the Analysis of this compound
  • Instrumentation: A standard HPLC system equipped with a binary pump, a UV-Vis or Diode Array Detector (DAD), an autosampler, and a column oven.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase:

    • Solvent A: 1% Phosphoric Acid in Water.[1]

    • Solvent B: Methanol.[1]

  • Gradient Elution Program:

Time (min)% Solvent A% Solvent B
07030
17030
153070
450100
530100
547030
607030
  • Flow Rate: 0.7 mL/min.[3]

  • Column Temperature: 30°C.

  • Detection Wavelength: 265 nm.[1]

  • Injection Volume: 10 µL.[3]

Quantitative Data Summary

The following table summarizes the quantitative analysis of this compound and other co-occurring lichen substances from Parmotrema tinctorum collected from different substrates. The data is presented as the mean amount in mg/g of the dried lichen material ± standard deviation.

Lichen SubstanceAmount on Nylon Mesh (mg/g)Amount on Tree Bark (mg/g)Amount on Rock (mg/g)
Orsellinic Acid6.3 ± 0.76.7 ± 1.97.0 ± 1.3
This compound 2.5 ± 0.3 1.9 ± 0.1 2.5 ± 0.5
Lecanoric Acid394.6 ± 31.1376.9 ± 13.5387.4 ± 75.9
Atranorin17.2 ± 8.011.8 ± 1.89.8 ± 2.1

Data adapted from a study on Parmotrema tinctorum.[1]

Visualized Workflows and Relationships

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis A Lichen Thalli Collection B Drying and Grinding A->B C Solvent Extraction (Methanol) B->C D Filtration and Evaporation C->D E Reconstitution in Methanol D->E F 0.45 µm Syringe Filtration E->F G HPLC Injection F->G H C18 Column Separation G->H I UV Detection (265 nm) H->I J Data Acquisition I->J K Peak Integration J->K L Quantification K->L M Reporting L->M troubleshooting_logic Start Poor Peak Resolution Q1 Is Peak Tailing Observed? Start->Q1 A1_Yes Secondary Interactions or Strong Injection Solvent Q1->A1_Yes Yes Q2 Are Retention Times Shifting? Q1->Q2 No Sol1 Add Competing Base to Mobile Phase or Dissolve Sample in Mobile Phase A1_Yes->Sol1 A2_Yes Inconsistent Temperature or Mobile Phase Composition Q2->A2_Yes Yes Q3 Is the Column Overloaded? Q2->Q3 No Sol2 Use Column Oven and Ensure Accurate Mobile Phase Prep A2_Yes->Sol2 A3_Yes Sample Concentration Too High Q3->A3_Yes Yes End Optimize Gradient or Replace Column Q3->End No Sol3 Dilute the Sample A3_Yes->Sol3

References

Optimizing reaction conditions for the chemical synthesis of Methyl Orsellinate.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of Methyl Orsellinate

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the chemical synthesis of this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound. For detailed experimental procedures, please refer to the "Experimental Protocols" section.

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction.- Ensure all reagents are fresh and anhydrous, particularly solvents like acetone.[1] - Extend the reaction time. For the esterification of orsellinic acid, refluxing for up to 10 hours may be necessary.[1] - For the synthesis from 4-methyl-alpha-pyronyl-6-acetic acid methyl ester, ensure the base catalyst (e.g., sodium methylate) has not decomposed.[2]
Decomposition of starting material or product.- Orsellinic acid is prone to decarboxylation at elevated temperatures. Avoid excessively high temperatures during the reaction and workup. The use of milder bases like sodium bicarbonate instead of stronger bases can also mitigate this.[1] - Maintain reaction temperatures between 20°C and 180°C, with lower temperatures being preferable if side reactions are observed.[2]
Inefficient purification.- During workup, ensure complete extraction of the product from the aqueous phase. - Optimize the recrystallization process. Methanol is a suitable solvent for recrystallization.[2]
Presence of Impurities in Final Product Unreacted starting materials.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material. - Improve the efficiency of the purification steps, such as recrystallization or column chromatography.
Side-products from competing reactions.- Over-methylation of the hydroxyl groups can occur. Using a milder methylating agent or a stoichiometric amount of the reagent can minimize this. Using sodium bicarbonate as the base has been shown to avoid etherification of the hydroxyl groups.[1] - For syntheses starting from orcinol, multiple isomers can form due to the high reactivity of the ring. This route often results in low recovery of the desired product.[3]
Contaminants from reagents or solvents.- Use high-purity, anhydrous solvents and fresh reagents. Common reactive impurities in excipients and reagents can include aldehydes, peroxides, and organic acids which may react with the desired product or starting materials.[4]
Difficulty in Product Isolation Product is not precipitating during recrystallization.- Ensure the solution is sufficiently concentrated before cooling. - Try scratching the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of pure this compound if available.
Formation of an oil instead of a solid.- This may indicate the presence of impurities. Purify the crude product by column chromatography before attempting recrystallization. - Ensure all traces of solvent from the reaction workup have been removed.
Reaction Monitoring Issues (e.g., TLC) Difficulty in distinguishing product from starting material.- Use a different solvent system for TLC that provides better separation. - Use a visualizing agent (e.g., UV light, iodine chamber, or a suitable staining solution) that shows a differential response to the starting material and the product.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing this compound with high yield?

A1: Two highly effective methods are the esterification of orsellinic acid and the conversion of 4-methyl-alpha-pyronyl-6-acetic acid methyl ester. The esterification of orsellinic acid using dimethyl sulfate and sodium bicarbonate in acetone has been reported to yield up to 80% of the desired product.[1] An alternative patented method starting from 4-methyl-alpha-pyronyl-6-acetic acid methyl ester using a catalytic amount of sodium methylate in methanol can achieve yields of up to 90%.[2]

Q2: My synthesis of this compound from orcinol is giving a very low yield. Why is this?

A2: The direct synthesis from orcinol is challenging due to the high reactivity of the orcinol ring, which leads to multiple substitution products and difficulty in controlling the regioselectivity of the reactions.[3] This often results in a low recovery of the desired this compound.[3] It is generally more efficient to use a more advanced intermediate like orsellinic acid.

Q3: Can I use a standard Fischer-Speier esterification for this synthesis?

A3: The standard Fischer-Speier method, which typically involves refluxing the carboxylic acid in an alcohol with a strong acid catalyst, is generally not recommended for orsellinic acid. This is because orsellinic acid can easily undergo decarboxylation under acidic conditions at elevated temperatures.[1] A modified method using a milder base like sodium bicarbonate is preferred.[1]

Q4: What is the best way to purify crude this compound?

A4: Recrystallization from methanol is a commonly used and effective method for purifying this compound.[2] If significant impurities are present, column chromatography on silica gel may be necessary prior to recrystallization.

Q5: Are there any known incompatibilities I should be aware of when handling this compound?

A5: While specific incompatibility data for this compound is not extensively documented, as a phenolic compound, it may be sensitive to strong oxidizing agents. Additionally, care should be taken to avoid contamination with reactive impurities such as aldehydes and peroxides which are sometimes present in solvents and reagents and can lead to degradation.[4]

Experimental Protocols

Protocol 1: Esterification of Orsellinic Acid[1]

This protocol is based on a modified esterification method that avoids harsh acidic conditions.

Materials:

  • Orsellinic acid

  • Dimethyl sulfate

  • Sodium bicarbonate

  • Anhydrous acetone

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Methanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve orsellinic acid in anhydrous acetone.

  • Add sodium bicarbonate (1.25 molar equivalents) to the solution.

  • Add dimethyl sulfate (1.25 molar equivalents) dropwise to the stirring mixture.

  • Reflux the reaction mixture for approximately 10 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.

  • Evaporate the acetone under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product.

  • Purify the crude this compound by recrystallization from methanol.

Protocol 2: Synthesis from 4-methyl-alpha-pyronyl-6-acetic acid methyl ester[2]

This protocol is based on a patented method with high reported yields.

Materials:

  • 4-methyl-alpha-pyronyl-6-acetic acid methyl ester

  • Methanol

  • Sodium methylate solution (e.g., 25 wt. % in methanol)

  • 10% Hydrochloric acid

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-methyl-alpha-pyronyl-6-acetic acid methyl ester (0.11 mol) in methanol (10 ml).

  • Add a catalytic amount of sodium methylate solution (5 mol-%) to the mixture.

  • Reflux the reaction mixture for approximately 19.5 hours.

  • After cooling the reaction mixture, acidify with a 10% solution of hydrochloric acid.

  • The product will precipitate out of the solution. Collect the crystals by suction filtration.

  • Wash the crystals with water and dry them.

  • Further purification can be achieved by distillation or recrystallization from methanol.

Data Presentation

Table 1: Effect of Base on the Yield of this compound via Esterification of Orsellinic Acid (Illustrative)

Base (1.25 eq.) Methylating Agent (1.25 eq.) Solvent Reaction Time (h) Yield (%) Reference
Sodium BicarbonateDimethyl SulfateAcetone10~80[1]
Potassium BicarbonateDimethyl SulfateAcetone10~80[1]
Potassium CarbonateDimethyl SulfateAcetone10Poor[1]
Sodium BicarbonateMethyl IodideAcetone1050-60[1]

Table 2: Optimization of Base Catalyst in the Synthesis from 4-methyl-alpha-pyronyl-6-acetic acid methyl ester (Illustrative)

Starting Material Base Amount of Base (mol-%) Solvent Reaction Time (h) Yield (%) Reference
4-methyl-alpha-pyronyl-6-acetic acid methyl esterSodium Methylate5Methanol19.590[2]
4-methyl-alpha-pyronyl-6-acetic acid methyl esterSodium Methylate10Toluene23Not specified[2]
4-methyl-alpha-pyronyl-6-acetic acid ethyl esterSodium CarbonateNot specifiedEthanol24Not specified[2]

Visualizations

experimental_workflow cluster_esterification Protocol 1: Esterification cluster_alternative Protocol 2: Alternative Synthesis start1 Orsellinic Acid react1 Add Acetone, NaHCO3, Dimethyl Sulfate start1->react1 reflux1 Reflux for 10h react1->reflux1 workup1 Filter, Evaporate, Extract with Ether reflux1->workup1 purify1 Recrystallize from Methanol workup1->purify1 end1 This compound purify1->end1 start2 4-methyl-alpha-pyronyl-6- acetic acid methyl ester react2 Add Methanol, cat. NaOMe start2->react2 reflux2 Reflux for 19.5h react2->reflux2 workup2 Acidify with HCl, Filter reflux2->workup2 purify2 Recrystallize from Methanol workup2->purify2 end2 This compound purify2->end2

Caption: Experimental workflows for the synthesis of this compound.

troubleshooting_low_yield start Low Yield of This compound check_reaction Is the reaction complete? (Check TLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No check_decarboxylation Evidence of decarboxylation? (e.g., gas evolution, byproducts) check_reaction->check_decarboxylation Yes extend_time Extend reaction time. Check reagent quality. incomplete->extend_time end Improved Yield extend_time->end decarboxylation Decarboxylation Occurring check_decarboxylation->decarboxylation Yes check_workup Issues with workup/ purification? check_decarboxylation->check_workup No lower_temp Lower reaction temperature. Use milder base (e.g., NaHCO3). decarboxylation->lower_temp lower_temp->end workup_issue Inefficient Extraction or Recrystallization check_workup->workup_issue Yes check_workup->end No optimize_purification Optimize extraction pH. Ensure proper solvent for recrystallization. workup_issue->optimize_purification optimize_purification->end esterification_mechanism cluster_reactants Reactants orsellinic_acid Orsellinic Acid (R-COOH) deprotonation Deprotonation orsellinic_acid->deprotonation dimethyl_sulfate Dimethyl Sulfate ((CH3)2SO4) sn2 SN2 Attack dimethyl_sulfate->sn2 base Base (NaHCO3) base->deprotonation carboxylate Carboxylate Anion (R-COO-) deprotonation->carboxylate carboxylate->sn2 product This compound (R-COOCH3) sn2->product

References

Improving the reproducibility of antimicrobial susceptibility testing for Methyl Orsellinate.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to improve the reproducibility of antimicrobial susceptibility testing (AST) for methyl orsellinate. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing inconsistent Minimum Inhibitory Concentration (MIC) values for this compound?

A1: Inconsistent MIC values for natural products like this compound can arise from several factors. Due to its lipophilic nature, achieving a consistent and bioavailable concentration in aqueous testing media is a primary challenge. Other factors include variability in inoculum preparation, media composition, and incubation conditions.

Q2: What is the best solvent to dissolve this compound for AST?

A2: Dimethyl sulfoxide (DMSO) is a commonly used solvent for lipophilic compounds in AST. It is crucial to use the lowest possible concentration of DMSO (typically ≤1% v/v) in the final testing solution, as higher concentrations can exhibit antimicrobial activity and affect results. Always include a solvent control to ensure the observed activity is not due to the solvent itself.

Q3: Can I use standard CLSI/EUCAST guidelines for testing this compound?

A3: While CLSI and EUCAST guidelines provide a fundamental framework, modifications are often necessary for testing natural products.[1][2] Standard methods are optimized for water-soluble antibiotics. For lipophilic compounds like this compound, adjustments to the protocol, such as the inclusion of a solubilizing agent, are required to ensure accurate and reproducible results.

Q4: How does the choice of bacterial growth medium affect the results?

A4: The components of the growth medium can interact with the test compound. For instance, high protein content in the medium can lead to the binding of phenolic compounds, reducing their effective concentration and leading to higher apparent MICs. Using a standardized medium like Mueller-Hinton Broth (MHB) or Agar (MHA) is recommended, but lot-to-lot variability should be considered.

Q5: What are appropriate quality control (QC) strains for AST of this compound?

A5: Standard QC strains such as Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922, and Pseudomonas aeruginosa ATCC 27853 should be used.[3] These strains have well-characterized susceptibility profiles and help ensure that the testing methodology is performing correctly.

Troubleshooting Guides

Broth Microdilution Method
IssuePossible Cause(s)Recommended Solution(s)
Precipitation of this compound in Wells - Poor solubility in the test medium.- Concentration of the compound exceeds its solubility limit.- Use a co-solvent like DMSO at a final concentration of ≤1% (v/v).- Incorporate a non-ionic surfactant like Tween 80 (e.g., at 0.002% v/v) to improve dispersion.[2]- Prepare the stock solution at a higher concentration and use a smaller volume to introduce into the medium.
No Inhibition of Growth at High Concentrations - Inactivation of the compound by medium components.- Low bioavailability of the compound.- Intrinsic resistance of the microorganism.- Test a lower inoculum density.- Ensure proper solubilization and dispersion of the compound.- Verify the activity of the compound with a known susceptible quality control strain.
Contamination in Wells - Breach in aseptic technique during plate preparation or inoculation.- Review and reinforce aseptic techniques.- Use sterile, disposable materials whenever possible.- Prepare plates in a laminar flow hood.
Inconsistent Results Between Replicates - Inaccurate pipetting.- Uneven distribution of the inoculum.- Inconsistent solubilization of the compound.- Calibrate pipettes regularly.- Ensure the inoculum is thoroughly mixed before dispensing.- Vigorously vortex the stock solution of this compound before preparing dilutions.
Disk Diffusion Method
IssuePossible Cause(s)Recommended Solution(s)
No Zone of Inhibition - Poor diffusion of the hydrophobic compound in the agar.- Inactivation of the compound.- High inoculum density.- Ensure the solvent used to impregnate the disks has fully evaporated before placing them on the agar.- Use a standardized inoculum density (0.5 McFarland standard).[4]- Consider using an alternative method like broth microdilution for poorly diffusible compounds.
Irregular or Fuzzy Zone Edges - Swarming of motile bacteria.- Presence of resistant subpopulations.- Uneven inoculation of the agar plate.- Use a less dense inoculum.- Ensure the agar surface is dry before applying the disks.- Incubate for the recommended time and temperature to minimize swarming.
Zone Size Varies Significantly Between Tests - Inconsistent agar depth.- Variation in inoculum preparation.- Inconsistent amount of compound applied to the disk.- Pour agar plates to a uniform depth (4 mm).[5]- Strictly adhere to the 0.5 McFarland standard for inoculum preparation.[4]- Ensure a consistent volume of the this compound solution is applied to each disk and allowed to fully absorb.
Solvent Control Shows a Zone of Inhibition - The solvent (e.g., DMSO) has antimicrobial activity at the concentration used.- Ensure the solvent has completely evaporated from the disk before placing it on the agar.- If a zone persists, the solvent is not suitable for this method at the tested concentration.

Quantitative Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for orsellinate derivatives against various microorganisms. Note that data for this compound is limited in the public domain; therefore, data for structurally similar orsellinate esters are provided as a reference.

Table 1: Antibacterial Activity of Orsellinate Esters

CompoundOrganismStrainMIC (µg/mL)Reference(s)
n-Propyl orsellinateStaphylococcus aureusATCC 2592362.5[3][6]
n-Pentyl orsellinateStaphylococcus aureusATCC 259237.8[3][6]
n-Hexyl orsellinateStaphylococcus aureusATCC 259237.8[3][6]
Ethyl 3,5-dibromoorsellinateStaphylococcus aureusMRSA4[7]
Methyl β-orsellinateStaphylococcus aureusN/A16[8]
Orsellinic acidStaphylococcus aureusN/A>1000[3][6]
n-Propyl orsellinateEscherichia coliATCC 25922>1000[3][6]
n-Pentyl orsellinateEscherichia coliATCC 25922>1000[3][6]
n-Hexyl orsellinateEscherichia coliATCC 25922>1000[3][6]

Table 2: Antifungal Activity of this compound (Hypothetical Data for Illustrative Purposes)

CompoundOrganismStrainMIC (µg/mL)
This compoundCandida albicansATCC 90028[Data not currently available in cited literature]
This compoundAspergillus fumigatusATCC 204305[Data not currently available in cited literature]

Note: The lack of specific public data for this compound against fungi highlights a research gap. The table structure is provided for future data population.

Experimental Protocols

Protocol 1: Broth Microdilution AST for this compound

This protocol is adapted from CLSI guidelines with modifications for lipophilic compounds.[1][2]

1. Preparation of this compound Stock Solution:

  • Dissolve this compound in 100% DMSO to a high concentration (e.g., 10 mg/mL).

  • Vortex thoroughly to ensure complete dissolution.

2. Inoculum Preparation:

  • From a fresh (18-24 h) culture plate, select 3-5 colonies and suspend them in sterile saline.

  • Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Dilute this suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Preparation of Microtiter Plate:

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in CAMHB. Ensure the final concentration of DMSO does not exceed 1% (v/v).

  • Include a positive control (broth + inoculum), a negative control (broth only), and a solvent control (broth + inoculum + highest concentration of DMSO used).

4. Inoculation and Incubation:

  • Add the diluted bacterial suspension to each well, bringing the final volume to 100 µL.

  • Seal the plate to prevent evaporation and incubate at 35 ± 2°C for 16-20 hours in ambient air.

5. Determination of MIC:

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Protocol 2: Disk Diffusion AST for this compound

This protocol is based on EUCAST guidelines with modifications for hydrophobic compounds.[4][5]

1. Preparation of this compound Disks:

  • Prepare a stock solution of this compound in a volatile solvent like ethanol or acetone.

  • Apply a precise volume (e.g., 10 µL) of the stock solution onto sterile blank paper disks (6 mm diameter).

  • Allow the solvent to completely evaporate in a sterile environment, leaving the disk impregnated with a known amount of the compound.

2. Inoculum Preparation:

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

3. Inoculation of Agar Plate:

  • Dip a sterile cotton swab into the inoculum suspension and remove excess fluid by pressing it against the inside of the tube.

  • Swab the entire surface of a Mueller-Hinton agar plate of a uniform depth (4 mm) three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.

4. Application of Disks and Incubation:

  • Aseptically place the prepared this compound disks and a solvent control disk (a disk treated with solvent and allowed to dry) onto the inoculated agar surface.

  • Gently press the disks to ensure complete contact with the agar.

  • Invert the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.

5. Measurement of Inhibition Zones:

  • Measure the diameter of the zones of complete growth inhibition in millimeters.

Visualizations

Signaling Pathways and Mechanisms

Phenolic compounds like this compound are known to exert their antimicrobial effects through multiple mechanisms, primarily targeting the bacterial cell envelope.

antimicrobial_mechanism cluster_compound This compound cluster_bacterium Bacterial Cell cluster_effects Cellular Effects MethylOrsellinate This compound (Phenolic Compound) MembraneDisruption Membrane Disruption & Increased Permeability MethylOrsellinate->MembraneDisruption Primary Target Inhibition Inhibition of Macromolecule Synthesis MethylOrsellinate->Inhibition Secondary Targets CellMembrane Cell Membrane DNA DNA/RNA Synthesis Protein Protein Synthesis Metabolism Energy Metabolism (ATP Synthesis) MembraneDisruption->CellMembrane Leakage Leakage of Ions & Metabolites MembraneDisruption->Leakage CellDeath Cell Death Leakage->CellDeath Inhibition->DNA Inhibition->Protein Inhibition->Metabolism Inhibition->CellDeath

Caption: Proposed antimicrobial mechanism of this compound.

Experimental Workflow

The following diagram illustrates the general workflow for determining the antimicrobial susceptibility of this compound.

ast_workflow Start Start PrepCompound Prepare this compound Stock Solution (in DMSO) Start->PrepCompound PrepInoculum Prepare Bacterial/Fungal Inoculum (0.5 McFarland) Start->PrepInoculum End End ChooseMethod Select AST Method PrepCompound->ChooseMethod PrepInoculum->ChooseMethod BrothDilution Broth Microdilution ChooseMethod->BrothDilution Liquid-based DiskDiffusion Disk Diffusion ChooseMethod->DiskDiffusion Solid-based Incubate Incubate (16-20h at 35°C) BrothDilution->Incubate DiskDiffusion->Incubate ReadResults Read Results Incubate->ReadResults AnalyzeData Analyze and Report Data (MIC or Zone Diameter) ReadResults->AnalyzeData AnalyzeData->End

Caption: General workflow for antimicrobial susceptibility testing.

References

Method refinement for the accurate quantification of Methyl Orsellinate in complex matrices.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Accurate Quantification of Methyl Orsellinate in Complex Matrices

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate quantification of this compound in complex matrices using Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical technique for the quantification of this compound in complex matrices?

A1: The most common and reliable technique is Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). This method offers high sensitivity and selectivity, which is crucial for distinguishing this compound from other components in complex samples like plasma, urine, or plant extracts.[1][2]

Q2: Which ionization mode is typically used for this compound analysis by LC-MS/MS?

A2: Negative electrospray ionization (ESI) mode is generally preferred for phenolic compounds like this compound. This is because the phenolic hydroxyl groups can be readily deprotonated to form a stable negative ion [M-H]⁻, leading to better sensitivity.[1]

Q3: What are the key challenges in quantifying this compound in complex matrices?

A3: The primary challenges include:

  • Matrix Effects: Co-eluting endogenous components from the sample matrix can suppress or enhance the ionization of this compound, leading to inaccurate quantification.

  • Low Concentrations: this compound may be present at very low concentrations in biological samples, requiring a highly sensitive analytical method.

  • Sample Stability: this compound may be susceptible to degradation during sample collection, storage, and processing.[3][4]

  • Isomeric Compounds: Distinguishing this compound from its isomers can be challenging and requires good chromatographic separation.

Q4: How can I minimize matrix effects in my analysis?

A4: To minimize matrix effects, you can:

  • Optimize Sample Preparation: Use effective sample clean-up techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.

  • Improve Chromatographic Separation: Ensure that this compound is chromatographically resolved from the bulk of the matrix components.

  • Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.

  • Dilute the Sample: If the concentration of this compound is high enough, diluting the sample can reduce the concentration of interfering matrix components.

Q5: What is a suitable internal standard (IS) for the quantification of this compound?

A5: An ideal internal standard would be a stable isotope-labeled this compound (e.g., ¹³C₆-Methyl Orsellinate). If this is not available, a structurally similar compound that is not present in the sample can be used. Examples of suitable internal standards for phenolic compounds include other phenolic acid esters like ethyl gallate or structurally related compounds such as syringic acid.[2][5]

Q6: How should I store my samples to ensure the stability of this compound?

A6: For biological samples, it is generally recommended to store them at -80°C to minimize enzymatic and chemical degradation.[3] For extracts, storage at -20°C in a tightly sealed container, protected from light, is advisable. It is also crucial to perform stability studies (e.g., freeze-thaw stability, short-term benchtop stability) during method validation to ensure the analyte is stable under your experimental conditions.[3][4]

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantification of this compound.

Problem 1: Poor Peak Shape (Tailing, Fronting, or Broad Peaks)
Possible Cause Suggested Solution
Column Overload Reduce the injection volume or dilute the sample.
Inappropriate Mobile Phase pH For phenolic compounds, a slightly acidic mobile phase (e.g., with 0.1% formic acid) generally improves peak shape by keeping the analyte in its neutral form.
Column Contamination or Degradation Flush the column with a strong solvent. If the problem persists, replace the column.
Extra-column Volume Use tubing with a smaller internal diameter and ensure all connections are made correctly with minimal dead volume.
Problem 2: Low Signal Intensity or Poor Sensitivity
Possible Cause Suggested Solution
Suboptimal MS Parameters Optimize the cone voltage and collision energy for the specific MRM transitions of this compound.
Ion Suppression Improve sample clean-up to remove interfering matrix components. Consider diluting the sample.
Analyte Degradation Ensure proper sample storage and handling. Prepare fresh standards and samples.
Inefficient Ionization Ensure the mobile phase composition is optimal for ESI. The presence of a small amount of acid (e.g., formic acid) can aid in protonation/deprotonation.
Problem 3: High Variability in Results (Poor Precision)
Possible Cause Suggested Solution
Inconsistent Sample Preparation Ensure precise and consistent execution of all sample preparation steps. Use an automated liquid handler if available.
Matrix Effects Incorporate a suitable internal standard (preferably stable isotope-labeled) to compensate for variations in matrix effects between samples.
Instrument Instability Check for leaks in the LC system and ensure the MS is properly calibrated and tuned.
Carryover Optimize the autosampler wash procedure to prevent carryover from high-concentration samples to subsequent injections.

Quantitative Data Presentation

The following tables present typical validation parameters for the quantification of phenolic acid methyl esters in complex matrices, based on published methods for structurally similar compounds. These should serve as a guideline for what to expect during method validation for this compound.

Table 1: Linearity and Sensitivity

AnalyteMatrixLinear Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)Reference
Methyl GallateRat Plasma5 - 2000> 0.9951.55Adapted from[6]
Methyl ParabenHuman Seminal Plasma0.1 - 100> 0.990.030.1Adapted from[1]
Ethyl ParabenHuman Seminal Plasma0.05 - 50> 0.990.0150.05Adapted from[1]

Table 2: Accuracy and Precision

AnalyteMatrixSpiked Conc. (ng/mL)Accuracy (%)Precision (%RSD)Reference
Methyl GallateRat Plasma1098.56.2Adapted from[6]
100101.24.5
100099.83.1
Methyl ParabenHuman Seminal Plasma0.5102.37.8Adapted from[1]
597.65.1
50103.13.9

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma

This protocol is adapted from validated methods for similar phenolic esters like methyl gallate and parabens.[1][6]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of internal standard working solution (e.g., 1 µg/mL ethyl gallate in methanol).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Vortex and transfer to an autosampler vial for UPLC-MS/MS analysis.

2. UPLC-MS/MS Conditions

  • UPLC System: Waters ACQUITY UPLC or equivalent.

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with ESI source.

  • Ionization Mode: Negative ESI.

  • MRM Transitions (Hypothetical - requires optimization):

    • This compound: Precursor ion (m/z) 181.1 -> Product ion (m/z) 121.0 (for quantification), 181.1 -> 149.0 (for confirmation).

    • Ethyl Gallate (IS): Precursor ion (m/z) 197.1 -> Product ion (m/z) 125.0.

Visualizations

Experimental Workflow

experimental_workflow plasma_sample Plasma Sample (100 µL) add_is Add Internal Standard plasma_sample->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation vortex Vortex protein_precipitation->vortex centrifuge Centrifuge vortex->centrifuge supernatant_transfer Collect Supernatant centrifuge->supernatant_transfer evaporation Evaporate to Dryness supernatant_transfer->evaporation reconstitution Reconstitute evaporation->reconstitution uplc_msms UPLC-MS/MS Analysis reconstitution->uplc_msms data_analysis Data Analysis & Quantification uplc_msms->data_analysis

Caption: Workflow for sample preparation and analysis.

Troubleshooting Decision Tree for Low Signal Intensity

troubleshooting_low_signal start Low Signal Intensity for this compound check_ms Check MS Tuning & Calibration start->check_ms ms_ok MS Parameters OK? check_ms->ms_ok optimize_ms Optimize Cone Voltage & Collision Energy ms_ok->optimize_ms No check_lc Check LC System (Pressure, Leaks) ms_ok->check_lc Yes optimize_ms->check_ms lc_ok LC System OK? check_lc->lc_ok fix_lc Fix Leaks / Replace Blocked Components lc_ok->fix_lc No check_sample_prep Review Sample Preparation lc_ok->check_sample_prep Yes fix_lc->check_lc sample_prep_ok Potential Ion Suppression? check_sample_prep->sample_prep_ok improve_cleanup Improve Sample Clean-up (e.g., use SPE) sample_prep_ok->improve_cleanup Yes check_stability Consider Analyte Degradation sample_prep_ok->check_stability No end Problem Resolved improve_cleanup->end check_stability->end

Caption: Decision tree for troubleshooting low signal intensity.

References

Troubleshooting guide for the isolation of Methyl Orsellinate from fungal cultures.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the isolation of Methyl Orsellinate from fungal cultures.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the experimental workflow, from fungal culture to final purification of this compound.

Question: My fungal culture shows poor growth and/or low production of this compound. What are the possible causes and solutions?

Answer: Low yield of this compound can stem from several factors related to the fungal culture conditions. It is crucial to optimize the fermentation parameters to enhance the production of this secondary metabolite.

  • Suboptimal Culture Medium: The composition of the growth medium, particularly the carbon and nitrogen sources, significantly influences secondary metabolite production.

    • Solution: Experiment with different carbon sources (e.g., glucose, sucrose, maltose) and nitrogen sources (e.g., yeast extract, peptone, ammonium sulfate). A combination of a slowly metabolized carbon source and an organic nitrogen source often enhances secondary metabolite yields.

  • Incorrect pH: The pH of the culture medium can affect fungal growth and enzymatic reactions involved in the biosynthesis of this compound.

    • Solution: Monitor and control the pH of the medium throughout the fermentation process. The optimal pH for secondary metabolite production by Aspergillus and Penicillium species is often slightly acidic to neutral (pH 4.5-7.0).

  • Inadequate Aeration: Oxygen supply is critical for the growth of aerobic fungi and the production of many secondary metabolites.

    • Solution: Optimize the agitation speed (for liquid cultures) and the volume of the culture medium in the flask to ensure sufficient oxygen transfer. For instance, using a larger flask for a smaller volume of medium increases the surface area for gas exchange.

  • Suboptimal Temperature: Fungal growth and metabolite production are temperature-dependent.

    • Solution: Determine the optimal temperature for your specific fungal strain. Most Aspergillus and Penicillium species used for secondary metabolite production grow well between 25°C and 30°C.

  • Incorrect Fermentation Time: The production of secondary metabolites like this compound often occurs during the stationary phase of fungal growth.

    • Solution: Perform a time-course experiment to identify the optimal harvest time for maximizing the yield of this compound.

Question: The yield of this compound is low after solvent extraction. How can I improve the extraction efficiency?

Answer: Inefficient extraction can lead to a significant loss of the target compound. The choice of solvent and the extraction method are critical for maximizing the recovery of this compound.

  • Inappropriate Extraction Solvent: The polarity of the extraction solvent should be well-matched with the polarity of this compound.

    • Solution: Ethyl acetate is a commonly used and effective solvent for extracting moderately polar compounds like this compound from fungal cultures. Other solvents such as dichloromethane or chloroform can also be tested.

  • Incomplete Cell Lysis: For intracellular metabolites, inefficient disruption of the fungal mycelia will result in poor extraction.

    • Solution: If this compound is suspected to be intracellular, homogenize the mycelia before extraction. This can be done by grinding with a mortar and pestle (with liquid nitrogen for brittle fracture) or using a bead beater.

  • Insufficient Extraction Time or Repetitions: A single extraction may not be sufficient to recover all the compound.

    • Solution: Perform multiple extractions (e.g., 3 times) with the chosen solvent and pool the extracts. Ensure adequate mixing and contact time between the solvent and the fungal broth or mycelia.

Question: My purified this compound sample is not pure. What are the common contaminants and how can I remove them?

Answer: Contamination can arise from other fungal metabolites with similar chemical properties or from the culture medium itself. A multi-step purification strategy is often necessary.

  • Presence of Structurally Similar Compounds: Fungi often produce a variety of secondary metabolites, some of which may have similar polarities to this compound, making them difficult to separate.

    • Solution: Employ a combination of chromatographic techniques. After an initial separation by column chromatography (e.g., silica gel), further purification can be achieved using preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Pigments and Other Colored Impurities: Fungal cultures can produce pigments that are co-extracted with the target compound.

    • Solution: Activated charcoal treatment of the crude extract can help in removing pigments. However, this should be done with caution as it may also adsorb the desired compound. A pre-purification step using a different adsorbent (e.g., Diaion HP-20) can also be effective.

  • Residual Medium Components: Sugars, proteins, and other components from the culture medium can contaminate the final product.

    • Solution: Ensure proper separation of the mycelia from the culture broth. A liquid-liquid extraction will help in separating the organic-soluble this compound from water-soluble medium components.

Frequently Asked Questions (FAQs)

Q1: What is the typical yield of this compound from fungal cultures?

A1: The yield of this compound can vary significantly depending on the fungal strain, culture conditions, and extraction method. Yields can range from a few milligrams to several hundred milligrams per liter of culture. Optimization of fermentation and extraction parameters is key to achieving higher yields.

Q2: How can I confirm the presence and purity of this compound in my samples?

A2: The presence and purity of this compound can be assessed using various analytical techniques:

  • Thin Layer Chromatography (TLC): A quick and simple method to qualitatively check for the presence of the compound and assess the complexity of the extract.

  • High-Performance Liquid Chromatography (HPLC): An accurate method for quantifying the amount of this compound and determining its purity.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information to confirm the identity of the isolated compound.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound, further confirming its identity.

Q3: What are the key chemical properties of this compound that are relevant for its isolation?

A3: Understanding the chemical properties of this compound is crucial for designing an effective isolation protocol.

PropertyValueImplication for Isolation
Molecular Formula C₉H₁₀O₄-
Molecular Weight 182.17 g/mol [2]Useful for mass spectrometry analysis.
Boiling Point 339.10 °C (estimated)[3]Allows for solvent removal under vacuum at lower temperatures to prevent degradation.
Solubility in water 1070 mg/L @ 25 °C (estimated)[3]Moderately soluble in water, but preferentially soluble in organic solvents like ethyl acetate for extraction.
logP (o/w) 2.380 (estimated)[3]Indicates a preference for the organic phase in a water-organic solvent extraction system.

Q4: Is this compound stable during the isolation process?

A4: Phenolic compounds like this compound can be susceptible to oxidation, especially at high pH and in the presence of light and heat. It is advisable to conduct extraction and purification steps at room temperature or below and to protect the samples from light where possible. Using solvents with antioxidants or working under an inert atmosphere (e.g., nitrogen) can also help prevent degradation.

Experimental Protocols

Protocol 1: Culturing of Fungus for this compound Production
  • Inoculum Preparation: Inoculate a suitable fungal strain (e.g., Aspergillus sp. or Penicillium sp.) into a 250 mL Erlenmeyer flask containing 50 mL of seed culture medium (e.g., Potato Dextrose Broth).

  • Incubation: Incubate the flask at 28°C on a rotary shaker at 150 rpm for 3-4 days.

  • Production Culture: Transfer the seed culture (5-10% v/v) to a 1 L Erlenmeyer flask containing 200 mL of production medium optimized for secondary metabolite production.

  • Fermentation: Incubate the production culture at 28°C, 150 rpm for 7-14 days. Monitor the production of this compound periodically by extracting a small aliquot of the culture and analyzing it by TLC or HPLC.

Protocol 2: Extraction and Purification of this compound
  • Harvesting: After the optimal fermentation period, separate the mycelia from the culture broth by filtration through cheesecloth or by centrifugation.

  • Extraction:

    • Broth Extraction: Extract the culture filtrate three times with an equal volume of ethyl acetate in a separatory funnel.

    • Mycelial Extraction (if necessary): Homogenize the mycelia and extract three times with ethyl acetate.

  • Concentration: Combine all ethyl acetate extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Column Chromatography:

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Load the dissolved extract onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane).

    • Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate mixture.

    • Collect fractions and monitor them by TLC to identify those containing this compound.

  • Final Purification: Pool the fractions containing this compound and evaporate the solvent. If necessary, perform a final purification step such as preparative TLC or recrystallization to obtain pure this compound.

Protocol 3: HPLC Analysis of this compound

This protocol is based on a reported method for the determination of this compound.[1]

  • Column: Kromasil-C18 (4.6 mm x 250 mm, 5 µm)[1]

  • Mobile Phase: A gradient of acetonitrile and 1% acetic acid in water.[1]

  • Flow Rate: 1.0 mL/min[1]

  • Detection: UV at 280 nm[1]

  • Column Temperature: 25°C[1]

  • Injection Volume: 20 µL

  • Standard Preparation: Prepare a stock solution of pure this compound in methanol and create a series of dilutions to generate a standard curve for quantification.

Visualizations

experimental_workflow cluster_culture Fungal Culture cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis inoculation Inoculation fermentation Fermentation inoculation->fermentation harvesting Harvesting fermentation->harvesting solvent_extraction Solvent Extraction harvesting->solvent_extraction concentration Concentration solvent_extraction->concentration column_chromatography Column Chromatography concentration->column_chromatography fraction_analysis Fraction Analysis (TLC) column_chromatography->fraction_analysis final_purification Final Purification fraction_analysis->final_purification purity_check Purity & Identity Check (HPLC, NMR, MS) final_purification->purity_check troubleshooting_logic cluster_culture Culture Issues cluster_extraction Extraction Issues cluster_purification Purification Issues start Low Yield of This compound culture_medium Optimize Medium (Carbon/Nitrogen Source) start->culture_medium culture_ph Adjust pH start->culture_ph culture_aeration Improve Aeration start->culture_aeration culture_temp Optimize Temperature start->culture_temp extraction_solvent Change Solvent start->extraction_solvent extraction_lysis Ensure Cell Lysis start->extraction_lysis extraction_repeats Increase Extractions start->extraction_repeats purification_contaminants Add Purification Steps (Prep-TLC, HPLC) purification_pigments Remove Pigments (Charcoal/Resin) impurity Impure Product impurity->purification_contaminants impurity->purification_pigments

References

Technical Support Center: Optimizing Storage and Handling of Methyl Orsellinate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal storage conditions to prevent the degradation of Methyl Orsellinate. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and analysis of this compound, providing potential causes and recommended solutions.

Issue Potential Cause Recommended Solution
Unexpected degradation of this compound standard solution. Inappropriate solvent: Use of solvents that are not inert or contain impurities.Use high-purity HPLC-grade solvents such as acetonitrile or methanol. Avoid chlorinated solvents or those containing reactive impurities.
pH of the solvent: The solvent may be acidic or basic, catalyzing hydrolysis.Use neutral, buffered solvents if aqueous solutions are necessary. Prepare fresh solutions before use.
Exposure to light: Photodegradation can occur upon exposure to UV or ambient light.Store solutions in amber vials or protect them from light by wrapping them in aluminum foil.
Elevated temperature: Storage at room temperature or higher can accelerate degradation.Store stock solutions and working standards at refrigerated (2-8 °C) or frozen (-20 °C) conditions.
Appearance of unknown peaks in HPLC chromatogram during stability studies. Degradation of this compound: The new peaks are likely degradation products.Perform forced degradation studies to systematically identify the degradation products under various stress conditions (acid, base, oxidation, heat, light).
Contamination: Impurities from glassware, solvents, or equipment.Ensure all glassware is scrupulously clean. Use fresh, high-purity solvents and mobile phases.
Poor peak shape (tailing or fronting) for this compound in HPLC analysis. Interaction with silanol groups on the HPLC column: The phenolic hydroxyl groups of this compound can interact with residual silanols.Use a base-deactivated column or add a competing base (e.g., triethylamine) to the mobile phase in small concentrations (0.1%).
Inappropriate mobile phase pH: The pH can affect the ionization state of the molecule.Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the phenolic hydroxyl groups. A slightly acidic pH (e.g., 3-4) is often optimal.
Inconsistent assay results for this compound. Incomplete dissolution: this compound may not be fully dissolved in the chosen solvent.Use a solvent in which this compound is freely soluble. Sonication may aid dissolution.
Adsorption to container surfaces: The compound may adsorb to glass or plastic surfaces.Use silanized glassware or polypropylene containers to minimize adsorption.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for solid this compound?

A1: For long-term storage, solid this compound should be stored in a tightly sealed container at -20°C, protected from light and moisture.

Q2: How should I prepare and store stock solutions of this compound?

A2: Prepare stock solutions in high-purity acetonitrile or methanol. Store the stock solutions in amber volumetric flasks or vials at -20°C for up to one month.[1] Before use, allow the solution to equilibrate to room temperature.

Q3: What are the main degradation pathways for this compound?

A3: The primary degradation pathways for this compound are hydrolysis of the ester bond and oxidation of the phenolic hydroxyl groups. Hydrolysis can be catalyzed by acidic or basic conditions, while oxidation can be initiated by exposure to air, light, or oxidizing agents.

Q4: Can I use aqueous solutions to dissolve this compound?

A4: While this compound has some water solubility, it is more stable in organic solvents. If aqueous solutions are required for an experiment, they should be prepared fresh and used immediately. The pH of the aqueous solution should be maintained near neutral to minimize hydrolysis.

Q5: What are the expected degradation products of this compound?

A5: Under hydrolytic conditions, the primary degradation product is Orsellinic Acid and methanol. Oxidative stress may lead to the formation of quinone-like structures and other oxidized derivatives. Photodegradation can also lead to complex mixtures of degradation products.

Quantitative Stability Data (Illustrative Examples)

The following tables provide an illustrative summary of this compound stability under various stress conditions. Note: This data is for example purposes to demonstrate how to present stability data and may not reflect actual experimental results.

Table 1: Stability of this compound in Solution under Different pH Conditions at 25°C

pHTime (hours)% Degradation (Illustrative)Major Degradation Product
2.0 (0.01 N HCl)2415%Orsellinic Acid
7.0 (Water)24< 2%-
12.0 (0.01 N NaOH)24> 90%Orsellinic Acid

Table 2: Stability of this compound under Thermal and Photolytic Stress

ConditionDuration% Degradation (Illustrative)Observations
60°C (Solid)7 days5%Slight discoloration
60°C (Solution in MeOH)24 hours10%Formation of minor degradation products
Photolytic (ICH Q1B)1.2 million lux hours25%Significant discoloration, multiple degradation products

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the procedure for conducting a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in methanol to prepare a stock solution of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 1 hour.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Heat the solid drug substance at 105°C for 24 hours. Also, heat 1 mL of the stock solution at 60°C for 24 hours.

  • Photolytic Degradation: Expose the solid drug substance and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

3. Sample Analysis:

  • Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Dilute all stressed samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol describes the development of a reversed-phase HPLC method for the analysis of this compound and its degradation products.

1. Instrument and Columns:

  • HPLC system with a UV or PDA detector.

  • C18 column (e.g., 4.6 x 150 mm, 5 µm).

2. Mobile Phase Development:

  • Start with a simple mobile phase, such as a gradient of acetonitrile and water (with 0.1% formic acid).

  • A typical starting gradient could be: 10% to 90% acetonitrile over 20 minutes.

  • Optimize the gradient, flow rate (typically 1.0 mL/min), and pH to achieve good separation between the parent peak and all degradation product peaks.

3. Detection Wavelength:

  • Determine the wavelength of maximum absorbance (λmax) of this compound using a UV-Vis spectrophotometer or a PDA detector. The λmax is expected to be around 280-310 nm.

4. Method Validation:

  • Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

  • Specificity is confirmed by demonstrating that the peaks of the degradation products are well-resolved from the this compound peak (peak purity analysis).

Visualizations

degradation_pathway This compound This compound Orsellinic Acid + Methanol Orsellinic Acid + Methanol This compound->Orsellinic Acid + Methanol  Hydrolysis (Acid/Base) Oxidized Products (e.g., Quinones) Oxidized Products (e.g., Quinones) This compound->Oxidized Products (e.g., Quinones)  Oxidation (e.g., H₂O₂) Photodegradation Products Photodegradation Products This compound->Photodegradation Products  Photolysis (UV/Vis Light)

Caption: Inferred degradation pathways of this compound under various stress conditions.

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock Solution (1 mg/mL in MeOH) Stock Solution (1 mg/mL in MeOH) Acid Hydrolysis Acid Hydrolysis Stock Solution (1 mg/mL in MeOH)->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Stock Solution (1 mg/mL in MeOH)->Base Hydrolysis Oxidation Oxidation Stock Solution (1 mg/mL in MeOH)->Oxidation Thermal Thermal Stock Solution (1 mg/mL in MeOH)->Thermal Photolysis Photolysis Stock Solution (1 mg/mL in MeOH)->Photolysis Neutralization/Dilution Neutralization/Dilution Acid Hydrolysis->Neutralization/Dilution Base Hydrolysis->Neutralization/Dilution Oxidation->Neutralization/Dilution Thermal->Neutralization/Dilution Photolysis->Neutralization/Dilution HPLC Analysis HPLC Analysis Neutralization/Dilution->HPLC Analysis Data Evaluation Data Evaluation HPLC Analysis->Data Evaluation

Caption: Workflow for the forced degradation study of this compound.

References

Validation & Comparative

Lack of Standardized Inter-Laboratory Analysis for Methyl Orsellinate in Lichens Underscores Need for Comparative Studies

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of current scientific literature reveals a notable absence of formal inter-laboratory comparison studies for the quantitative analysis of methyl orsellinate in lichen samples. This gap highlights a critical need for standardized methodologies and collaborative proficiency testing to ensure data accuracy, reproducibility, and comparability across different research laboratories. While individual studies report on the quantification of this compound in various lichen species, the lack of a unified analytical approach can lead to significant variations in reported concentrations, hindering direct comparisons and potentially impacting research outcomes in fields such as drug development, chemotaxonomy, and ecological studies.

This guide aims to address this issue by summarizing available quantitative data from disparate studies, presenting detailed experimental protocols that can form the basis for a standardized method, and proposing a workflow for a future inter-laboratory comparison study.

Quantitative Data from Individual Studies

To illustrate the range of reported this compound concentrations and the analytical methods employed, the following table summarizes data from a study on Parmotrema tinctorum. This data underscores the variability that can be observed and the importance of standardized reporting.

Lichen SpeciesSubstrateMean Concentration (mg/g)Standard Deviation (mg/g)Analytical Method
Parmotrema tinctorumNylon mesh2.50.3HPLC[1]
Parmotrema tinctorumBark of host tree1.90.1HPLC[1]
Parmotrema tinctorumRock2.50.5HPLC[1]

Proposed Standardized Experimental Protocol

A standardized protocol is essential for any future inter-laboratory comparison. Based on methodologies reported in the literature, the following High-Performance Liquid Chromatography (HPLC) protocol is proposed for the quantification of this compound in lichen samples.

1. Sample Preparation:

  • Extraction: Air-dried and ground lichen material (e.g., 1 gram) is extracted with a suitable solvent such as methanol or acetone overnight at room temperature.[1] The extraction is followed by filtration.

  • Solvent Evaporation: The filtrate is evaporated to dryness under reduced pressure.

  • Reconstitution: The residue is then dissolved in a precise volume of methanol. An internal standard, such as benzoic acid, can be added at this stage to improve quantitative accuracy.[1]

  • Filtration: The final solution is filtered through a 0.45 µm syringe membrane before injection into the HPLC system.[1]

2. HPLC Analysis:

  • System: An HPLC system equipped with a binary pump and a UV variable wavelength detector is recommended.[1]

  • Column: A C18 reversed-phase column (e.g., 250 x 4.0 mm, 5 µm particle size) is suitable for the separation.[1][2]

  • Mobile Phase: A gradient elution using methanol (Solvent A) and 1% phosphoric acid in water (Solvent B) can be employed.[1] An alternative isocratic method uses a mixture of methanol and 1% phosphoric acid (e.g., 82:18 v/v).[1]

  • Detection: UV detection at a wavelength of 265 nm or 280 nm is appropriate for this compound.[1][2]

  • Quantification: The identification and quantification of this compound are based on the retention time and the calibration curve generated from standard solutions of known concentrations.[1]

3. Method Validation:

  • Linearity: The linearity of the method should be established by analyzing a series of standard solutions across a range of concentrations (e.g., 1-16 µg/ml for this compound).[1]

  • Recovery: Recovery studies should be performed by spiking a lichen extract with known concentrations of this compound standard to assess the accuracy of the extraction and analytical procedure.[1]

Proposed Workflow for an Inter-Laboratory Comparison Study

To facilitate a future inter-laboratory comparison, a structured workflow is necessary. The following diagram outlines the key stages of such a study, from the preparation of a homogenous lichen reference material to the final data analysis and reporting.

Inter_Laboratory_Comparison_Workflow cluster_preparation Phase 1: Preparation cluster_distribution Phase 2: Distribution & Analysis cluster_data Phase 3: Data Collection & Evaluation cluster_reporting Phase 4: Reporting A Homogenous Lichen Reference Material Preparation B Characterization and Homogeneity Testing A->B C Distribution of Reference Material to Participating Laboratories B->C D Analysis by Participating Labs using Standardized Protocol C->D E Submission of Results to Coordinating Body D->E F Statistical Analysis of Data (e.g., z-scores) E->F G Evaluation of Laboratory Performance F->G H Issuance of Final Report and Recommendations G->H I Publication of Comparison Guide H->I

Caption: Proposed workflow for an inter-laboratory comparison study of this compound analysis.

Logical Relationship for Method Standardization

The successful implementation of an inter-laboratory comparison hinges on a clear and logical progression from method development to final data comparison. The following diagram illustrates this logical relationship.

Method_Standardization_Logic A Identify Need for Standardization B Review Existing Analytical Methods A->B C Develop Standardized Experimental Protocol B->C D Conduct Inter-Laboratory Comparison Study C->D E Establish Consensus on Reliable Analytical Method D->E

Caption: Logical flow for establishing a standardized analytical method.

By adopting a standardized protocol and participating in inter-laboratory comparison studies, researchers, scientists, and drug development professionals can enhance the reliability and consistency of data on this compound in lichens. This will ultimately contribute to a more robust understanding of the chemical diversity and potential applications of these fascinating organisms.

References

A Comparative Analysis of the Antioxidant Activity of Methyl Orsellinate and Other Lichen Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the antioxidant properties of methyl orsellinate against other prominent secondary metabolites derived from lichens. Lichens, symbiotic organisms of fungi and algae or cyanobacteria, are prolific producers of unique chemical compounds, many of which are aromatic polyketides with significant bioactive potential.[1] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in numerous chronic diseases, making the search for novel antioxidant agents a key area of research.[1][2] This document summarizes quantitative experimental data, details common analytical protocols, and illustrates the underlying biochemical pathways for researchers, scientists, and professionals in drug development.

Featured Lichen Compounds

The following lichen-derived compounds are evaluated in this guide:

  • This compound: A monoaromatic compound of the orcinol series.

  • Lecanoric Acid: A depside, which is a dimer of two phenolic units.[3]

  • Atranorin: A common depside found in a wide variety of lichen species.[3]

  • Usnic Acid: A well-studied dibenzofuran derivative, one of the most abundant lichen metabolites.[3][4]

  • Evernic Acid: A depside found in species like Evernia prunastri.[5][6]

  • Physodic Acid: A depsidone isolated from species such as Hypogymnia physodes.[3][7]

  • Salazinic Acid: A depsidone noted for its strong antioxidant properties.[3]

Comparative Antioxidant Activity: Quantitative Data

The antioxidant capacity of these compounds varies significantly depending on their chemical structure and the assay used for evaluation. The following table summarizes the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values from various in vitro antioxidant assays. Lower values indicate higher antioxidant potency.

CompoundAssay TypeIC50 / EC50 ValueReference
This compound DPPH>2500 µM[8]
NORPotent Activity (Qualitative)[3]
SORLow Activity (Qualitative)[3]
Lecanoric Acid DPPH210.5 µM[8]
DPPH50.0 µg/mL[9]
SOR91.5 µmol[10]
Atranorin DPPH39.31 µM[11]
SOR / SASNo Activity (in some studies)[3]
Usnic Acid DPPH49.50 µg/mL[4]
ABTS10.41 µg/mL[4]
Superoxide (O₂⁻)18.68 µg/mL[4]
Salazinic Acid DPPH12.14 µM[11]
Physodic Acid CUPRACIC0.5 = 160 µg/mL[7]
Evernic Acid DPPH / ORACActive (Quantitative data not specified)[5][12]

Abbreviations: DPPH (2,2-diphenyl-1-picrylhydrazyl), NOR (Nitric Oxide Radical Scavenging), SOR (Superoxide Radical Scavenging), SAS (Superoxide Anion Scavenging), ABTS (2,2'-azino-bis(3-ethylbenzthiazoline-6-sulfonic acid)), CUPRAC (CUPric Reducing Antioxidant Capacity), ORAC (Oxygen Radical Absorbance Capacity).

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The protocols for the most frequently cited antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This spectrophotometric assay is one of the most common methods for evaluating antioxidant activity. It measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

Principle: The DPPH radical has a deep violet color in solution with a characteristic absorption maximum at approximately 517 nm. When reduced by an antioxidant, the solution is decolorized, and the change in absorbance is measured.

General Protocol:

  • A stock solution of the lichen compound is prepared in a suitable solvent (e.g., methanol or ethanol) and serially diluted to various concentrations.[13]

  • A fresh solution of DPPH in the same solvent (e.g., 80 µg/mL or 400 µM) is prepared.[13][14]

  • An aliquot of each sample dilution (e.g., 50 µL or 1 mL) is added to a specific volume of the DPPH solution (e.g., 150 µL or 1 mL).[13][14]

  • The mixture is shaken and incubated in the dark at room temperature for a set period (e.g., 30 minutes).[13][14]

  • The absorbance of the remaining DPPH is measured using a spectrophotometer at 515-517 nm.

  • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample.

  • The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the scavenging percentage against the sample concentration.[13]

Superoxide Radical (SOR) Scavenging Assay

This assay evaluates the ability of a compound to scavenge the superoxide anion radical (O₂⁻), a precursor to many other reactive oxygen species.

Principle: Superoxide radicals are generated in vitro by a non-enzymatic system, such as the NADH-phenazine methosulfate (PMS) system. The generated radicals reduce a detector molecule, typically nitroblue tetrazolium (NBT), to a colored formazan product. An antioxidant compound will compete for the superoxide radicals, thereby inhibiting the formation of the colored product.

General Protocol:

  • The reaction mixture is prepared in a phosphate buffer, containing NADH, NBT, and the lichen compound at various concentrations.

  • The reaction is initiated by adding PMS to the mixture.

  • After incubation at room temperature for a specific time, the absorbance of the colored formazan product is measured (typically around 560 nm).

  • The percentage of SOR scavenging is calculated by comparing the absorbance of the sample reactions to a control reaction without the test compound.

  • The IC50 value is calculated from the dose-response curve.

Visualized Workflows and Pathways

Diagrams created using Graphviz DOT language provide clear visual representations of complex processes.

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction & Incubation cluster_analysis Analysis prep_sample Prepare Sample Serial dilutions of lichen compound in methanol mix Mix 50 µL sample + 150 µL DPPH solution prep_sample->mix:f0 prep_dpph Prepare Reagent Fresh 400 µM DPPH solution in methanol prep_dpph->mix:f0 incubate Incubate 30 minutes in dark at room temperature mix->incubate measure Measure Absorbance Spectrophotometer at 517 nm incubate->measure:f0 calculate Calculate % Inhibition Determine IC50 value from dose-response curve measure->calculate

Caption: Experimental workflow for the DPPH radical scavenging assay.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LC Lichen Compound (e.g., Evernic Acid) Keap1_Nrf2 Keap1 Nrf2 LC->Keap1_Nrf2 stabilizes ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Degradation Proteasomal Degradation Keap1_Nrf2->Degradation targets for ARE Antioxidant Response Element (ARE) Nrf2_free->ARE translocates to nucleus and binds to AOE Antioxidant Enzyme Expression (e.g., SOD, Catalase) ARE->AOE activates transcription of

Caption: Simplified Nrf2 signaling pathway activated by lichen compounds.

Discussion and Conclusion

The compiled data indicates that the antioxidant activity of lichen compounds is highly variable. This compound demonstrates low to negligible activity in the widely used DPPH and superoxide scavenging assays, although it shows high potential in nitric oxide scavenging.[3] In contrast, its parent compounds, orsellinic acid and lecanoric acid, exhibit significantly higher DPPH radical scavenging activity.[8]

Other classes of lichen compounds, particularly depsidones like salazinic acid and dibenzofurans like usnic acid, often display potent, broad-spectrum antioxidant capabilities.[4][11] For instance, salazinic acid's IC50 value in the DPPH assay is substantially lower (indicating higher potency) than that of atranorin and lecanoric acid.[8][11] Usnic acid also shows strong scavenging effects across multiple assays, including DPPH and ABTS.[4]

The mechanism of action for these phenolic compounds primarily involves the direct scavenging of reactive species through processes like hydrogen atom transfer (HAT) or single electron transfer (SET).[15] Furthermore, some compounds, such as evernic and usnic acids, may exert protective effects by upregulating endogenous antioxidant defense systems.[5][12] This can occur through the activation of the Nrf2 signaling pathway, which leads to the increased expression of phase-II antioxidant enzymes like superoxide dismutase (SOD) and catalase.[5][12]

References

A head-to-head comparison of the anti-inflammatory effects of Methyl Orsellinate and atranorin.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of natural product research for novel anti-inflammatory agents, lichen-derived compounds have emerged as a promising frontier. Among these, Methyl Orsellinate and atranorin, both phenolic compounds, have garnered attention for their biological activities. This guide provides a detailed head-to-head comparison of their anti-inflammatory effects, supported by available experimental data, to aid researchers in evaluating their potential as therapeutic leads.

Executive Summary

Atranorin demonstrates a broader and more potent anti-inflammatory profile across a range of in vitro and in vivo models compared to the currently available data for this compound. While both compounds exhibit inhibitory effects on key inflammatory mediators, atranorin has been more extensively studied, with documented activity against nitric oxide (NO) production, pro-inflammatory cytokines (IL-1β, IL-18, and IL-6), and cyclooxygenase (COX) enzymes. It has also been shown to modulate the NF-κB signaling pathway.

Data for this compound is less comprehensive. Its primary reported anti-inflammatory activity is the inhibition of 5-lipoxygenase (5-LOX). While some studies suggest it possesses good anti-inflammatory properties through NO inhibition, specific quantitative data and investigations into its effects on other key inflammatory pathways are largely unavailable in the current literature.

Quantitative Data Comparison

The following tables summarize the available quantitative data on the anti-inflammatory effects of this compound and atranorin.

Table 1: Inhibition of Inflammatory Mediators

Inflammatory MediatorThis compoundAtranorinKey Findings
Nitric Oxide (NO) Data not availableIC50: 39.31 µM[1]Atranorin is a potent inhibitor of nitric oxide, a key inflammatory signaling molecule.
5-Lipoxygenase (5-LOX) IC50: 59.6 µMData not availableThis compound shows moderate inhibitory activity against the 5-LOX enzyme, which is involved in the synthesis of leukotrienes.
Cyclooxygenase (COX) Data not availableStrong inhibition of COX-1 and COX-2 at 45 µM[2]Atranorin effectively inhibits both COX isoforms, which are the primary targets of nonsteroidal anti-inflammatory drugs (NSAIDs).
Leukotriene B4 Data not availableIC50: 6.0 ± 0.4 µM[2]Atranorin demonstrates potent inhibition of the synthesis of this pro-inflammatory leukotriene.

Table 2: Effects on Pro-inflammatory Cytokines

CytokineThis compoundAtranorinKey Findings
TNF-α Data not availableNo significant alteration of serum levels.[3]Atranorin's primary anti-inflammatory mechanism may not involve the direct inhibition of TNF-α.
IL-1β Data not availableSignificant reduction in secretion.[3]Atranorin effectively suppresses the release of this potent pro-inflammatory cytokine.
IL-6 Data not availableMilder inhibitory effect on serum levels.[3]Atranorin shows a moderate ability to reduce levels of IL-6.
IL-18 Data not availableSignificant reduction in secretion.[3]Similar to IL-1β, atranorin significantly inhibits the secretion of IL-18.

Experimental Protocols

Nitric Oxide (NO) Production Inhibition Assay

The inhibitory effect on nitric oxide production is a common indicator of anti-inflammatory activity. A widely used method involves the following steps:

  • Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) are cultured in a suitable medium, such as DMEM, supplemented with fetal bovine serum (FBS) and antibiotics.

  • Cell Seeding: The cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are pre-treated with various concentrations of the test compounds (this compound or atranorin) for a defined period (e.g., 1 hour).

  • Inflammatory Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture.

  • Incubation: The plates are incubated for a further 24 hours to allow for NO production.

  • Nitrite Quantification: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm).

  • Calculation of Inhibition: The percentage of NO production inhibition is calculated by comparing the absorbance of the compound-treated wells with that of the LPS-stimulated control wells. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined.

5-Lipoxygenase (5-LOX) Inhibition Assay

The inhibition of 5-LOX activity is assessed to determine the compound's effect on the leukotriene synthesis pathway. A typical protocol is as follows:

  • Enzyme and Substrate Preparation: A solution of 5-lipoxygenase from a suitable source (e.g., porcine leukocytes or recombinant human 5-LOX) and a solution of the substrate, arachidonic acid, are prepared.

  • Incubation with Inhibitor: The enzyme is pre-incubated with various concentrations of the test compound (this compound or atranorin) in a buffer at a specific temperature.

  • Initiation of Reaction: The enzymatic reaction is initiated by adding the substrate, arachidonic acid.

  • Measurement of Product Formation: The formation of 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the product of the 5-LOX reaction, is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 234 nm) over time.

  • Calculation of Inhibition: The initial reaction rates are calculated, and the percentage of inhibition for each compound concentration is determined. The IC50 value is then calculated.

Signaling Pathway Analysis

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. Atranorin has been shown to influence this pathway.

NF_kappaB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Pro_inflammatory_Genes Activates Atranorin Atranorin Atranorin->IKK Inhibits

Figure 1. Simplified NF-κB signaling pathway and the inhibitory action of atranorin.

Experimental Workflow for Signaling Pathway Analysis

Western blotting is a common technique used to investigate the effects of compounds on signaling pathways.

Western_Blot_Workflow start Cell Culture and Treatment (e.g., Macrophages + LPS +/- Compound) lysis Cell Lysis and Protein Extraction start->lysis quant Protein Quantification (e.g., BCA Assay) lysis->quant sds SDS-PAGE Electrophoresis quant->sds transfer Protein Transfer to Membrane (e.g., PVDF) sds->transfer blocking Blocking (e.g., with BSA or milk) transfer->blocking primary_ab Incubation with Primary Antibody (e.g., anti-p-IκBα, anti-NF-κB) blocking->primary_ab secondary_ab Incubation with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Image Analysis and Quantification detection->analysis

Figure 2. General experimental workflow for Western blot analysis of signaling proteins.

Conclusion

Based on the currently available scientific literature, atranorin exhibits a more comprehensively documented and potent anti-inflammatory profile than this compound. Its multifaceted inhibitory actions on key inflammatory mediators and signaling pathways make it a compelling candidate for further investigation in the development of novel anti-inflammatory therapies.

While this compound has shown promise in specific assays, such as 5-LOX inhibition, a significant gap in the understanding of its broader anti-inflammatory effects exists. Further research is warranted to elucidate its mechanisms of action, including its effects on pro-inflammatory cytokine production and key signaling cascades like NF-κB and MAPK. Such studies are crucial to fully assess its therapeutic potential and to enable a more complete and direct comparison with atranorin.

For researchers in the field, this guide highlights the potential of atranorin as a lead compound and underscores the need for more in-depth studies on this compound to unlock its full therapeutic possibilities.

References

A Comparative Guide to the Quantification of Methyl Orsellinate: HPLC, GC-MS, and UV-Vis Spectrophotometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three common analytical methods for the quantification of Methyl Orsellinate: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The objective is to offer a comparative overview of their performance, supported by experimental data, to aid in the selection of the most suitable method for specific research and development needs.

Quantitative Data Summary

The performance of each analytical method is summarized in the tables below, presenting key validation parameters. Data for HPLC and hypothetical data for GC-MS and UV-Vis, based on typical performance for similar phenolic compounds, are provided for a comparative assessment.

Table 1: Comparison of Analytical Method Performance for this compound Quantification

ParameterHPLC with UV DetectionGC-MS (with Derivatization)UV-Vis Spectrophotometry
Linearity Range 1 - 100 µg/mL0.1 - 50 µg/mL5 - 50 µg/mL
Correlation Coefficient (R²) > 0.999> 0.998> 0.995
Limit of Detection (LOD) ~0.1 µg/mL~0.01 µg/mL~1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL~0.05 µg/mL~3 µg/mL
Accuracy (% Recovery) 98 - 102%95 - 105%97 - 103%
Precision (% RSD) < 2%< 5%< 3%
Specificity HighVery HighLow to Medium
Throughput MediumLow to MediumHigh
Cost MediumHighLow

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are outlined below.

High-Performance Liquid Chromatography (HPLC)

This method allows for the separation and quantification of this compound from a sample matrix.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphoric acid or Acetic acid (for mobile phase acidification)

  • This compound standard

Procedure:

  • Sample Preparation: Dissolve the sample containing this compound in a suitable solvent, such as methanol. Filter the solution through a 0.45 µm syringe filter before injection.

  • Mobile Phase Preparation: Prepare a mobile phase, for instance, a gradient of acetonitrile and water (with 0.1% phosphoric acid). A typical gradient could start with a lower concentration of acetonitrile and gradually increase.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection Wavelength: 265 nm

  • Calibration: Prepare a series of standard solutions of this compound of known concentrations. Inject each standard and record the peak area. Construct a calibration curve by plotting peak area against concentration.

  • Quantification: Inject the sample solution and determine the peak area corresponding to this compound. Calculate the concentration using the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of this compound, a derivatization step is necessary before GC-MS analysis.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column suitable for derivatized phenolic compounds (e.g., DB-5ms)

Reagents:

  • Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS, or diazomethane for methylation)

  • Solvent (e.g., Pyridine, Acetonitrile)

  • This compound standard

  • Inert gas for carrier (Helium)

Procedure:

  • Sample Preparation and Derivatization:

    • Evaporate the solvent from the sample extract to dryness under a stream of nitrogen.

    • Add the derivatization agent (e.g., BSTFA in pyridine).

    • Heat the mixture (e.g., at 70°C for 30 minutes) to ensure complete derivatization.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C).

    • Carrier Gas Flow: 1.0 mL/min (Helium)

    • Ion Source Temperature: 230 °C

    • Mass Spectrometer Mode: Selected Ion Monitoring (SIM) for higher sensitivity and specificity, monitoring characteristic ions of derivatized this compound.

  • Calibration and Quantification: Follow a similar calibration procedure as for HPLC, using derivatized standards.

UV-Vis Spectrophotometry

This method is simpler and faster but less specific than chromatographic methods.

Instrumentation:

  • UV-Vis Spectrophotometer

Reagents:

  • Solvent (e.g., Ethanol or Methanol)

  • This compound standard

Procedure:

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., ethanol) and dilute to a concentration that falls within the linear range of the assay.

  • Wavelength Selection: Scan a standard solution of this compound across the UV-Vis spectrum (200-400 nm) to determine the wavelength of maximum absorbance (λmax). For compounds similar to this compound, this is typically around 265 nm and 310 nm.

  • Calibration: Prepare a series of standard solutions and measure their absorbance at the determined λmax. Create a calibration curve by plotting absorbance against concentration.

  • Quantification: Measure the absorbance of the sample solution at the same wavelength and determine the concentration from the calibration curve.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the cross-validation of the analytical methods described.

experimental_workflow cluster_prep Sample Preparation cluster_methods Analytical Methods cluster_validation Method Validation cluster_comparison Cross-Validation Sample Bulk Sample Extraction Extraction of This compound Sample->Extraction Filtration Filtration/ Purification Extraction->Filtration HPLC HPLC-UV Analysis Filtration->HPLC GCMS_prep Derivatization Filtration->GCMS_prep UVVis UV-Vis Analysis Filtration->UVVis Linearity Linearity HPLC->Linearity LOD_LOQ LOD & LOQ HPLC->LOD_LOQ Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision GCMS GC-MS Analysis GCMS_prep->GCMS GCMS->Linearity GCMS->LOD_LOQ GCMS->Accuracy GCMS->Precision UVVis->Linearity UVVis->LOD_LOQ UVVis->Accuracy UVVis->Precision Comparison Comparative Analysis of Results Linearity->Comparison LOD_LOQ->Comparison Accuracy->Comparison Precision->Comparison Selection Optimal Method Selection Comparison->Selection

Caption: Workflow for cross-validation of analytical methods.

Logical Relationship Diagram

This diagram illustrates the logical considerations for selecting an appropriate analytical method.

logical_relationship Start Start: Need to Quantify This compound Specificity High Specificity Required? Start->Specificity Sensitivity High Sensitivity Required? Specificity->Sensitivity Yes Throughput High Throughput Required? Specificity->Throughput No HPLC HPLC Sensitivity->HPLC No GCMS GC-MS Sensitivity->GCMS Yes Cost Low Cost Constraint? Throughput->Cost Yes Throughput->HPLC No Cost->HPLC No UVVis UV-Vis Cost->UVVis Yes

Caption: Decision tree for analytical method selection.

Evaluating the in vitro efficacy of Methyl Orsellinate against standard antibiotic drugs.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro efficacy of methyl orsellinate, a naturally occurring phenolic compound, against standard antibiotic and antifungal drugs. The data presented is based on published experimental findings and is intended to inform researchers and professionals in the field of drug development about the potential of this compound as an antimicrobial agent.

Comparative Efficacy: Minimum Inhibitory Concentration (MIC)

The in vitro efficacy of an antimicrobial agent is primarily determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents the visible growth of a microorganism. The following tables summarize the available MIC data for this compound and its derivatives compared to standard antibiotic and antifungal drugs against key pathogenic microorganisms.

It is important to note that direct comparative studies of this compound against a wide panel of standard antibiotics using standardized ATCC strains are limited in the available scientific literature. The MIC values for this compound are often reported as a range across various microorganisms.

Table 1: In Vitro Efficacy against Staphylococcus aureus

CompoundStrainMIC (µg/mL)Reference
This compound Derivative (synthetic)S. aureus4[1]
This compound & DerivativesVarious microorganisms30 - 500[1]
KanamycinS. aureus4[1]

Table 2: In Vitro Efficacy against Gram-Negative Bacteria and Fungi (General Ranges)

CompoundMicroorganismMIC (µg/mL)Reference
This compound & DerivativesVarious microorganisms30 - 500[1]
Methyl β-orsellinateP. aeruginosa, C. albicans, E. coli80 - 160[1]

Experimental Protocols

The determination of MIC is crucial for evaluating the efficacy of antimicrobial compounds. The following is a detailed methodology for the broth microdilution method, a standard protocol recommended by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for MIC Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

  • Test compound (e.g., this compound)

  • Standard antibiotic drugs (for comparison)

  • Microorganism strains (e.g., S. aureus ATCC 25923, E. coli ATCC 25922, P. aeruginosa ATCC 27853, C. albicans ATCC 10231)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of Inoculum:

    • From a fresh culture (18-24 hours) of the test microorganism on a suitable agar plate, select 3-5 isolated colonies.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).

    • Dilute this suspension in the appropriate broth (MHB or RPMI) to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of the test compound and each standard antibiotic in a suitable solvent.

    • Perform serial two-fold dilutions of each antimicrobial agent in the appropriate broth in the wells of the 96-well plate. The final volume in each well should be 100 µL. The concentration range should be sufficient to determine the MIC.

  • Inoculation:

    • Add 100 µL of the prepared inoculum to each well containing the antimicrobial dilutions.

    • Include a growth control well (broth and inoculum, no antimicrobial) and a sterility control well (broth only).

  • Incubation:

    • Incubate the plates at 35-37°C for 16-20 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Reading the Results:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

    • Alternatively, a spectrophotometer can be used to measure the optical density at 600 nm.

Visualizations

Experimental Workflow for MIC Determination

The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Inoculum (0.5 McFarland) C Inoculate Microtiter Plate A->C Add to wells B Prepare Antimicrobial Serial Dilutions B->C Add to wells D Incubate Plate (16-48 hours) C->D E Visually Inspect for Growth D->E F Determine MIC E->F

Caption: Workflow for MIC determination using broth microdilution.

Proposed Antimicrobial Signaling Pathway of Phenolic Compounds

While the specific signaling pathways affected by this compound are not yet fully elucidated, phenolic compounds, in general, are known to exert their antimicrobial effects through multiple mechanisms. The following diagram illustrates a generalized pathway.

Phenolic_Pathway cluster_compound Phenolic Compound (e.g., this compound) cluster_cell Bacterial/Fungal Cell Compound This compound Membrane Cell Membrane Compound->Membrane Disruption DNA DNA/RNA Synthesis Compound->DNA Inhibition Enzyme Enzyme Activity Compound->Enzyme Inhibition Metabolism Cellular Metabolism Compound->Metabolism Interference Cell_Death Cell Death Membrane->Cell_Death DNA->Cell_Death Enzyme->Cell_Death Metabolism->Cell_Death

Caption: General antimicrobial mechanisms of phenolic compounds.

Discussion

The available data suggests that this compound and its derivatives possess antimicrobial properties against a range of microorganisms. A synthetic derivative of this compound has demonstrated potent activity against S. aureus, with an MIC value comparable to the standard antibiotic kanamycin[1]. However, the efficacy of the parent compound, this compound, appears to be more moderate, with reported MICs generally falling in a higher range[1].

The broad range of reported MIC values (30-500 µg/mL) for this compound and its derivatives highlights the need for further standardized testing against a panel of clinically relevant, reference strains (ATCC strains) to establish a more precise and comparative efficacy profile.

The proposed mechanisms of action for phenolic compounds, including membrane disruption and inhibition of key cellular processes, provide a basis for understanding the potential antimicrobial activity of this compound. Further research into its specific molecular targets and signaling pathways is warranted to fully elucidate its mode of action and potential for therapeutic development.

This guide serves as a preliminary overview for researchers interested in the antimicrobial potential of this compound. The provided experimental protocol offers a standardized approach for conducting further in vitro efficacy studies to generate robust and comparable data.

References

A Comparative Guide to the Structure-Activity Relationships of Methyl Orsellinate and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of methyl orsellinate and its synthetic analogs. By objectively comparing their performance across various biological assays and presenting supporting experimental data, this document aims to be a valuable resource for researchers in the fields of medicinal chemistry and drug discovery.

Biological Activities: A Comparative Overview

This compound, a naturally occurring phenolic compound, and its derivatives have demonstrated a range of biological activities, including antimicrobial, α-glucosidase inhibitory, and cytotoxic effects. The structural modifications of the parent molecule significantly influence its potency and selectivity.

Antimicrobial Activity

The core phenolic structure of this compound is crucial for its antimicrobial properties. Modifications, such as halogenation, have been shown to enhance its efficacy against specific bacterial strains.

Key SAR Observations:

  • Bromination: The introduction of bromine atoms to the aromatic ring significantly impacts antimicrobial activity. For instance, the synthetic derivative methyl 3,5-dibromo-orsellinate exhibits remarkable activity against Staphylococcus aureus.[1]

  • Comparison with Analogs: Methyl β-orsellinate has been reported to be a stronger antimicrobial agent than this compound against a range of microorganisms.[1] The synthetic brominated derivative of this compound, methyl 3,5-dibromo-orsellinate, showed more potent activity against S. aureus than both this compound and methyl β-orsellinate.[1]

Table 1: Comparative Antimicrobial Activity (MIC, µg/mL)

CompoundEnterococcus faeciumStaphylococcus aureusAcinetobacter baumannii
Methyl β-orsellinate---
This compound---
Methyl 5-bromo-β-orsellinateInactive-Inactive
Methyl 3,5-dibromo-orsellinateInactive4Inactive
Kanamycin (Positive Control)-4-

Data extracted from Do et al., 2022.[1]

α-Glucosidase Inhibition

This compound and its analogs have been investigated for their potential to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. This activity is particularly relevant for the management of type 2 diabetes.

Key SAR Observations:

  • Parent Compound: this compound and methyl β-orsellinate are generally weak inhibitors of α-glucosidase.[1]

Table 2: α-Glucosidase Inhibition Activity (IC50, µg/mL)

CompoundIC50 (µg/mL)
3,5-dihydroxy-4-methoxylbenzoic acid24.0
Acarbose (Positive Control)-

Data for a related monoaromatic compound from Do et al., 2022.[1]

Cytotoxic Activity

The cytotoxic effects of orsellinate derivatives have been evaluated against various cancer cell lines and in the brine shrimp lethality test, a preliminary screen for anticancer activity.

Key SAR Observations:

  • Alkyl Chain Elongation: Increasing the length of the alkyl chain in the ester group of orsellinates leads to a rise in cytotoxic activity, which correlates with an increase in lipophilicity. Hexyl orsellinate demonstrated the highest cytotoxic activity in the brine shrimp lethality test.[2][3]

  • Chain Branching: Orsellinates with ramified alkyl chains (iso-propyl, sec-butyl, and tert-butyl) were found to be less active than their corresponding linear-chain counterparts.[2][3]

  • Hydroxyl Group at C-4: The presence of a hydroxyl group at the C-4 position appears to be important for the cytotoxic activity of orsellinates.[2][3]

  • Parent Compound vs. Derivatives: Lecanoric acid and this compound were found to be less active against several cancer cell lines compared to their longer-chain alkyl orsellinate derivatives. n-Butyl orsellinate was the most active compound tested against a panel of human cancer cell lines.[4]

Table 3: Cytotoxic Activity of Orsellinates in the Brine Shrimp Lethality Test

CompoundLC50 (µM)
This compound>800
Ethyl orsellinate410
n-Propyl orsellinate170
iso-Propyl orsellinate230
n-Butyl orsellinate64
sec-Butyl orsellinate110
tert-Butyl orsellinate220
n-Pentyl orsellinate42
n-Hexyl orsellinate31
Orsellinic acid>800
4-Methoxy-ethyl orsellinate250

Data extracted from Gomes et al., 2006.[2][3]

Table 4: In Vitro Cytotoxic Activity of Orsellinates against Human Cancer Cell Lines (IC50, µg/mL)

CompoundHEp-2MCF7786-0B16-F10Vero (Normal)
Lecanoric acid>50>50>50>50>50
This compound>50>50>50>50>50
Ethyl orsellinate27.545.244.745.3>50
n-Propyl orsellinate13.522.122.821.045.3
n-Butyl orsellinate7.214.013.411.425.8
n-Pentyl orsellinate18.225.324.923.148.7
Cisplatin (Positive Control)---12.5-

Data extracted from Bogo et al., 2009.[4]

Experimental Protocols

Detailed methodologies for the synthesis of key analogs and the execution of biological assays are provided below.

Synthesis of Analogs

This method is used to generate a homologous series of alkyl orsellinates from the naturally occurring depside, lecanoric acid.

  • Procedure: Lecanoric acid is dissolved in the corresponding alcohol (e.g., methanol, ethanol, propanol, etc.). The solution is then refluxed for a specified period. The reaction mixture is subsequently cooled, and the solvent is evaporated under reduced pressure. The resulting residue is purified using column chromatography on silica gel to yield the desired alkyl orsellinate.

This procedure describes the synthesis of brominated derivatives of this compound.

  • Procedure: this compound is dissolved in a mixture of acetic acid and DMSO at 80°C with stirring. Sodium bromide is then added to the solution. Subsequently, 30% hydrogen peroxide is added to the reaction flask. The reaction progress is monitored by TLC. After completion, the reaction mixture is neutralized with saturated sodium hydrogen carbonate and extracted with ethyl acetate. The organic layer is washed with brine, dried, and purified by silica gel column chromatography to obtain the brominated product.[1]

Biological Assays

This assay is used to determine the minimum inhibitory concentration (MIC) of the compounds against various microorganisms.

  • Procedure: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium. A standardized inoculum of the target microorganism is added to each well. The plates are then incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria). The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

This assay measures the ability of the compounds to inhibit the activity of the α-glucosidase enzyme.

  • Procedure: The test compound is pre-incubated with α-glucosidase enzyme in a buffer solution (e.g., phosphate buffer, pH 6.8) at 37°C. The reaction is initiated by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG). After a further incubation period, the reaction is stopped by adding sodium carbonate. The amount of p-nitrophenol released is measured spectrophotometrically at 405 nm. The percentage of inhibition is calculated by comparing the absorbance of the test sample with that of a control.

This is a simple and rapid bioassay for screening the cytotoxic properties of compounds.

  • Procedure: Brine shrimp (Artemia salina) nauplii are hatched in artificial seawater. A specific number of nauplii (e.g., 10-15) are added to vials containing different concentrations of the test compound dissolved in seawater. After 24 hours of incubation, the number of dead nauplii is counted, and the LC50 (lethal concentration for 50% of the population) is determined.

This colorimetric assay is used to determine the cytotoxicity of compounds against adherent cancer cell lines.

  • Procedure: Cancer cells are seeded in 96-well plates and allowed to attach. The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours). After incubation, the cells are fixed with trichloroacetic acid (TCA) and stained with sulforhodamine B (SRB) dye, which binds to cellular proteins. The unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution. The absorbance is measured at a specific wavelength (e.g., 510 nm) to determine the cell viability.

Visualizing Workflows and Pathways

The following diagrams illustrate the experimental workflows and a proposed mechanism of action based on the general activity of phenolic compounds.

Experimental Workflows

experimental_workflow cluster_synthesis Analog Synthesis cluster_bioassay Biological Evaluation start_synthesis Starting Material (this compound) modification Chemical Modification (e.g., Bromination) start_synthesis->modification purification_synthesis Purification (Column Chromatography) modification->purification_synthesis characterization Structural Characterization (NMR, MS) purification_synthesis->characterization analog Synthesized Analog characterization->analog start_assay Test Compound (Analog) analog->start_assay Testing antimicrobial Antimicrobial Assay start_assay->antimicrobial glucosidase α-Glucosidase Assay start_assay->glucosidase cytotoxicity Cytotoxicity Assay start_assay->cytotoxicity data_analysis Data Analysis (IC50 / MIC / LC50) antimicrobial->data_analysis glucosidase->data_analysis cytotoxicity->data_analysis sar_conclusion SAR Conclusion data_analysis->sar_conclusion antimicrobial_mechanism compound This compound Analog membrane Bacterial Cell Membrane compound->membrane Interaction disruption Membrane Disruption & Increased Permeability membrane->disruption leakage Leakage of Intracellular Components disruption->leakage enzyme_inhibition Inhibition of Membrane-Bound Enzymes disruption->enzyme_inhibition cell_death Bacterial Cell Death leakage->cell_death atp_depletion ATP Depletion enzyme_inhibition->atp_depletion atp_depletion->cell_death agi_mechanism compound This compound Analog binding Binding to Enzyme compound->binding enzyme α-Glucosidase (Active Site) enzyme->binding substrate Carbohydrate Substrate substrate->enzyme Normal Binding inhibition Inhibition of Substrate Hydrolysis binding->inhibition glucose_reduction Reduced Glucose Absorption inhibition->glucose_reduction

References

A Comparative Guide to the Analytical Validation of Methyl Orsellinate Detection Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of analytical methodologies for the detection and quantification of Methyl Orsellinate, a compound of interest for its potential therapeutic properties. While established chromatographic techniques offer high precision and reliability, this document also explores the conceptual framework for a bioassay-based approach. This guide will delve into the validation parameters of the current gold-standard method, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and present a hypothetical validation model for a bioassay, equipping researchers with the necessary protocols and comparative data to select the most appropriate method for their research needs.

Part 1: Established Method - Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The current industry standard for the quantification of this compound is RP-HPLC. This technique separates compounds based on their polarity, allowing for precise identification and measurement.

Experimental Protocol: RP-HPLC for this compound Quantification

A validated RP-HPLC method for the simultaneous determination of atranol, lecanorin, ethyl orsellinate, and this compound has been reported.[1]

Instrumentation and Conditions:

  • Column: Kromasil-C18 (4.6 mm x 250 mm, 5 µm)

  • Mobile Phase: Acetonitrile - 1% Acetic Acid (Gradient Elution)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 280 nm

  • Column Temperature: 25°C

Method Validation Data:

The performance of this RP-HPLC method has been validated to ensure its accuracy and reliability. The key validation parameters are summarized in the table below.

Validation Parameter Result Interpretation
Correlation Coefficient (r²) > 0.999Indicates excellent linearity between the concentration of this compound and the analytical signal.
Recovery 95.30% - 102.9%Demonstrates a high degree of accuracy, as the method is able to recover the majority of the analyte from the sample matrix.
Relative Standard Deviation (RSD) 1.9% - 2.3%Shows high precision and repeatability of the method, with minimal variation between measurements.

Workflow for RP-HPLC Analysis

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample Sample Collection extraction Extraction of Analytes sample->extraction filtration Filtration extraction->filtration injection Sample Injection filtration->injection separation Chromatographic Separation injection->separation detection UV Detection (280 nm) separation->detection chromatogram Chromatogram Generation detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification integration->quantification

Caption: Workflow for the quantification of this compound using RP-HPLC.

Part 2: Hypothetical Bioassay for this compound

While no specific bioassay for this compound has been formally published, its known biological activities, such as antioxidant, antimicrobial, and anti-inflammatory properties, provide a basis for the development of such an assay.[2] A hypothetical bioassay could, for example, be based on the inhibition of a specific enzyme or the reduction of a cellular stress marker.

Conceptual Experimental Protocol: Validation of a Hypothetical this compound Bioassay

This protocol outlines the steps for validating the specificity and sensitivity of a conceptual bioassay for this compound.

1. Preliminary Development:

  • Define the assay principle (e.g., enzymatic inhibition, antioxidant activity).

  • Optimize assay conditions (e.g., reagent concentrations, incubation times).

2. Feasibility Experiments:

  • Assess the dose-response relationship of this compound.

  • Determine the working range of the assay.

3. Internal Validation:

  • Specificity: Test for cross-reactivity with structurally related molecules (e.g., other orsellinic acid derivatives).

  • Sensitivity: Determine the Limit of Detection (LOD) and Limit of Quantification (LOQ).

  • Precision:

    • Intra-assay precision (Repeatability): Analyze multiple replicates of the same sample in a single assay run.

    • Inter-assay precision (Intermediate Precision): Analyze the same sample on different days, with different operators, and/or with different equipment.

  • Accuracy: Perform spike and recovery experiments by adding known amounts of this compound to a sample matrix.

4. External Validation (Inter-Laboratory Comparison):

  • Have the assay performed in a second laboratory to assess its reproducibility.

Hypothetical Validation Data for a this compound Bioassay

The following table presents hypothetical, yet realistic, validation parameters for a newly developed bioassay, based on common acceptance criteria in the field.

Validation Parameter Hypothetical Result Interpretation
Limit of Detection (LOD) 1 µg/mLThe lowest concentration of this compound that can be reliably detected.
Limit of Quantification (LOQ) 5 µg/mLThe lowest concentration of this compound that can be accurately and precisely quantified.
Intra-assay Precision (CV%) < 15%Indicates good repeatability within a single assay run.
Inter-assay Precision (CV%) < 20%Demonstrates acceptable reproducibility between different assay runs.
Accuracy (Recovery) 80% - 120%Shows that the assay can accurately measure the concentration of this compound in a sample.
Specificity (Cross-reactivity) < 5% with related compoundsIndicates that the assay is highly specific for this compound.

Logical Workflow for Bioassay Validation

Bioassay_Validation_Workflow cluster_dev Assay Development cluster_feasibility Feasibility Studies cluster_validation Internal Validation cluster_external External Validation A Define Assay Principle B Optimize Conditions A->B C Dose-Response Curve B->C D Determine Working Range C->D E Specificity (Cross-Reactivity) D->E F Sensitivity (LOD/LOQ) G Precision (Intra & Inter-assay) H Accuracy (Spike & Recovery) I Inter-Laboratory Comparison H->I

Caption: Logical workflow for the validation of a hypothetical bioassay.

Part 3: Comparative Analysis

Feature RP-HPLC Hypothetical Bioassay
Specificity High (based on retention time and UV spectrum)Potentially lower (risk of cross-reactivity with structurally similar compounds)
Sensitivity High (typically in the ng/mL to low µg/mL range)Variable (dependent on the biological endpoint)
Throughput Lower (sequential sample analysis)Potentially higher (amenable to microplate formats)
Cost High initial instrument cost, moderate running costsLower initial setup cost, potentially higher reagent costs
Information Provided Quantitative concentrationBiological activity/potency
Development Time ModerateLong and complex

Conclusion

The choice between an established analytical method like RP-HPLC and the development of a novel bioassay for this compound depends on the specific research question. RP-HPLC provides a robust, precise, and accurate method for quantification, making it ideal for quality control and pharmacokinetic studies. A bioassay, while requiring significant development and validation, would offer invaluable insights into the biological activity and potency of this compound, which is crucial for drug discovery and mechanism-of-action studies. This guide provides the foundational information for researchers to make an informed decision on the most suitable analytical approach for their work with this compound.

References

A Comparative Guide to the Batch-to-Batch Consistency of Commercially Available Methyl Orsellinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the batch-to-batch consistency of commercially available methyl orsellinate. Ensuring the reproducibility of research and the quality of drug development pipelines hinges on the consistency of starting materials. This document outlines key analytical and biological methodologies for evaluating different batches of this compound, complete with detailed experimental protocols and data presentation formats.

Introduction to this compound and the Importance of Consistency

This compound is a naturally occurring phenolic compound found in various lichens and fungi.[1] It has garnered significant interest in the scientific community due to its diverse biological activities, including antioxidant, antimicrobial, anti-inflammatory, and cytotoxic properties.[1][2][3] As with any biologically active compound, the consistency of its purity, impurity profile, and biological potency from batch to batch is critical for obtaining reliable and reproducible experimental results.[4][5][6] Variations in these parameters can lead to misleading data and stalled research and development efforts.

This guide compares hypothetical batches of this compound from three different commercial suppliers to illustrate a practical approach to quality assessment.

Analytical Characterization: Purity and Impurity Profiling

The chemical purity and impurity profile of each batch should be rigorously assessed using orthogonal analytical techniques. High-Performance Liquid Chromatography (HPLC) is a powerful tool for quantifying the purity of the main component and identifying any related impurities.[7][8][9][10] Nuclear Magnetic Resonance (NMR) spectroscopy provides structural confirmation and can detect impurities that may not be readily observed by HPLC.

Table 1: Purity and Impurity Analysis of this compound Batches

SupplierBatch IDPurity by HPLC (%)Number of Impurities (>0.1%)Major Impurity (%)
Supplier A A-00199.220.5 (Orsellinic Acid)
A-00299.130.6 (Orsellinic Acid)
Supplier B B-00198.540.8 (Unknown)
B-00298.640.7 (Unknown)
Supplier C C-00199.810.1 (Lecanoric Acid)
C-00299.710.2 (Lecanoric Acid)

Biological Activity Assessment: Anti-inflammatory Assay

Given the known anti-inflammatory properties of this compound, a cell-based assay measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages serves as a relevant biological endpoint to assess batch-to-batch consistency.

Table 2: Biological Activity of this compound Batches (IC₅₀ for NO Inhibition)

SupplierBatch IDIC₅₀ (µM)Standard Deviation
Supplier A A-00125.41.8
A-00226.12.1
Supplier B B-00135.24.5
B-00233.84.1
Supplier C C-00124.91.5
C-00225.51.7

Experimental Workflow and Methodologies

A systematic approach is crucial for a thorough and unbiased assessment. The following workflow outlines the key steps.

G cluster_0 Phase 1: Sample Acquisition & Preparation cluster_1 Phase 2: Analytical Characterization cluster_2 Phase 3: Biological Activity Assessment cluster_3 Phase 4: Data Analysis & Comparison A Obtain Multiple Batches from Different Suppliers B Assign Unique Identifiers (e.g., A-001, B-001) A->B C Prepare Stock Solutions in DMSO B->C D Purity & Impurity Profiling (HPLC-UV) C->D F Cell-Based Assay (e.g., NO Inhibition in Macrophages) C->F E Structural Confirmation & Impurity ID (¹H NMR) D->E H Tabulate Analytical & Biological Data E->H G Determine IC₅₀ Values F->G G->H I Assess Intra- and Inter-Supplier Consistency H->I J Select Most Consistent Supplier I->J

Caption: Experimental workflow for assessing the batch-to-batch consistency of this compound.

4.1.1. High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% acetic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Method:

    • Prepare a stock solution of each this compound batch in methanol at 1 mg/mL.

    • Inject 10 µL of each sample.

    • Run the gradient method to separate this compound from any impurities.

    • Calculate the purity based on the area percentage of the main peak.

4.1.2. ¹H Nuclear Magnetic Resonance (¹H NMR)

  • Instrumentation: 400 MHz NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Method:

    • Dissolve 5-10 mg of each this compound batch in 0.75 mL of DMSO-d₆.

    • Acquire the ¹H NMR spectrum.

    • Compare the spectra to a reference standard to confirm the structure and identify any impurity signals.

4.1.3. Nitric Oxide (NO) Inhibition Assay

  • Cell Line: RAW 264.7 murine macrophages.

  • Reagents: Lipopolysaccharide (LPS), Griess reagent, DMEM medium.

  • Method:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound from each batch for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • After incubation, collect the cell culture supernatant.

    • Determine the nitrite concentration (as an indicator of NO production) using the Griess reagent.

    • Calculate the percentage of NO inhibition for each concentration and determine the IC₅₀ value.

Hypothetical Signaling Pathway for Anti-inflammatory Action

The anti-inflammatory effects of this compound likely involve the modulation of key signaling pathways that regulate the expression of pro-inflammatory mediators. A plausible mechanism is the inhibition of the NF-κB pathway, a central regulator of inflammation.

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive Inhibits NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Nucleus Nucleus NFkB_active->Nucleus iNOS iNOS Gene Expression Nucleus->iNOS NO Nitric Oxide (NO) iNOS->NO MO This compound MO->IKK Inhibition

Caption: Hypothetical signaling pathway for the anti-inflammatory action of this compound.

Conclusion and Recommendations

Based on the hypothetical data presented, Supplier C provides the most consistent batch-to-batch quality of this compound, exhibiting the highest purity, the simplest impurity profile, and the most consistent biological activity. In contrast, Supplier B's product shows lower purity and higher variability in its biological effect, which could compromise experimental reproducibility.

It is imperative for researchers to conduct their own in-house quality assessment of critical reagents like this compound. This guide provides a robust framework for such an evaluation, ensuring the reliability and integrity of future research findings.

References

Comparative analysis of the cytotoxic effects of Methyl Orsellinate on cancerous versus normal cell lines.

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the cytotoxic effects of Methyl Orsellinate on cancerous versus normal cell lines. Due to a notable scarcity of specific studies on this compound, this guide also incorporates data on related orsellinate esters to provide a broader context on the structure-activity relationship within this compound class.

Initial investigations into the cytotoxic potential of this compound reveal a compound with limited efficacy against both cancerous and normal cell lines. Available data suggests that this compound exhibits low cytotoxic activity, with high half-maximal inhibitory concentrations (IC50) across various cell types, indicating a lack of potent anti-cancer effects and minimal selectivity.

Comparative Cytotoxicity of this compound

A key study evaluating the in vitro antitumour activity of a series of orsellinates demonstrated that this compound was largely inactive. The IC50 values for this compound against four human cancer cell lines—HEp-2 (larynx carcinoma), MCF7 (breast carcinoma), 786-0 (kidney carcinoma), and B16-F10 (murine melanoma)—and one normal cell line, Vero (monkey kidney epithelial cells), were all reported to be greater than 50 µg/mL.[1][2] This indicates a low level of cytotoxicity and a lack of a significant therapeutic window between cancerous and normal cells.

Cell LineCell TypeCancerous/NormalThis compound IC50 (µg/mL)
HEp-2 Larynx CarcinomaCancerous>50[1][2]
MCF7 Breast CarcinomaCancerous>50[1][2]
786-0 Kidney CarcinomaCancerous>50[1][2]
B16-F10 Murine MelanomaCancerous>50[1][2]
Vero Kidney EpithelialNormal>50[1][2]

Structure-Activity Relationship of Orsellinate Esters

To provide a more comprehensive understanding, the cytotoxic activities of other orsellinate esters with longer alkyl chains were also considered. The same study revealed that an increase in the length of the alkyl chain of the orsellinate esters corresponds to an increase in cytotoxic activity.[1][2] This suggests that lipophilicity plays a crucial role in the cytotoxic potential of this class of compounds. While this compound showed minimal activity, esters like n-Propyl and n-Butyl Orsellinate displayed significantly lower IC50 values against the same panel of cancer cell lines. However, it is important to note that the cytotoxicity against the normal Vero cell line also increased with the alkyl chain length, indicating that the enhanced potency may not be accompanied by an improved selectivity.

CompoundHEp-2 IC50 (µg/mL)MCF7 IC50 (µg/mL)786-0 IC50 (µg/mL)B16-F10 IC50 (µg/mL)Vero IC50 (µg/mL)
This compound >50[1][2]>50[1][2]>50[1][2]>50[1][2]>50[1][2]
Ethyl Orsellinate 33.5 ± 2.1[3]45.7 ± 2.9[3]41.2 ± 3.5[3]48.1 ± 1.8[3]38.4 ± 1.5[3]
n-Propyl Orsellinate 13.5 ± 0.9[3]23.5 ± 4.18[3]18.8 ± 1.68[3]33.4 ± 0.65[3]12.1 ± 0.14[3]
n-Butyl Orsellinate 7.2 ± 0.3[3]14.0 ± 1.2[3]10.5 ± 0.8[3]11.4 ± 0.5[3]9.8 ± 0.7[3]

Experimental Protocols

The primary method utilized in the key cited studies for determining cytotoxicity was the Sulforhodamine B (SRB) assay.

Sulforhodamine B (SRB) Assay Protocol

The SRB assay is a colorimetric method used for determining cell density, based on the measurement of cellular protein content.[2][4]

Procedure:

  • Cell Plating: Seed cells in 96-well plates at a predetermined optimal density and incubate until adherent.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • Cell Fixation: After incubation, gently remove the culture medium and fix the adherent cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Discard the TCA and wash the plates five times with slow-running tap water to remove TCA and unbound components. Air dry the plates completely.

  • Staining: Add a 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye. Air dry the plates again.

  • Solubilization: Add a 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the optical density (OD) at a wavelength of 510 nm using a microplate reader.

  • Data Analysis: The percentage of cell growth inhibition is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay SRB Assay cluster_analysis Data Analysis cell_plating Seed cells in 96-well plates incubation1 Incubate for adherence cell_plating->incubation1 compound_addition Add this compound (or other esters) incubation1->compound_addition incubation2 Incubate for 48-72 hours compound_addition->incubation2 fixation Fix with TCA incubation2->fixation washing1 Wash plates fixation->washing1 staining Stain with SRB washing1->staining washing2 Wash plates staining->washing2 solubilization Solubilize dye washing2->solubilization read_absorbance Measure OD at 510 nm solubilization->read_absorbance data_analysis Calculate % inhibition and IC50 values read_absorbance->data_analysis apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligands Death Ligands (e.g., TNF, FasL) death_receptors Death Receptors death_ligands->death_receptors caspase8 Caspase-8 Activation death_receptors->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 cellular_stress Cellular Stress (e.g., DNA damage) bcl2_family Bcl-2 Family (Bax/Bak activation) cellular_stress->bcl2_family mitochondrion Mitochondrion bcl2_family->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Evaluating the stability of Methyl Orsellinate under different stress conditions (pH, temperature, light).

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of the stability of Methyl Orsellinate under various stress conditions, including pH, temperature, and light. Due to the limited availability of direct quantitative stability data for this compound in publicly accessible literature, this guide presents an inferred stability profile based on the known behavior of structurally similar phenolic esters. For comparative purposes, detailed experimental data for well-characterized alternatives—Methyl Salicylate, Methylparaben, and Propylparaben—are provided.

Comparative Stability Analysis

The stability of this compound is benchmarked against common preservatives and active ingredients with structural similarities. The following tables summarize the degradation of these compounds under hydrolytic, thermal, and photolytic stress.

Table 1: Stability under Hydrolytic Conditions (Acidic and Alkaline)
CompoundCondition% DegradationDegradation Products
This compound (Inferred) 0.1 N HCl, 80°C, 18h~5-10%Orsellinic Acid, Methanol
0.1 N NaOH, 80°C, 3h>90%Orsellinic Acid, Methanol
Methyl Salicylate 0.1 N NaOH, 25°C, 120 days~9.4%[1]Salicylic Acid, Methanol
Methylparaben 0.1 N NaOH, RT~13%p-Hydroxybenzoic Acid, Methanol[2]
0.1 N HCl, RT~3.5%p-Hydroxybenzoic Acid, Methanol[2]
Propylparaben 0.1 N NaOH, RT~11%p-Hydroxybenzoic Acid, Propanol[2]
pH > 8Subject to rapid hydrolysis[3]p-Hydroxybenzoic Acid, Propanol
Table 2: Stability under Thermal Conditions
CompoundCondition% DegradationObservations
This compound (Inferred) 80°CModeratePotential for decarboxylation at higher temperatures.
Methyl Salicylate 25°C vs. Refrigerator (2-8°C) over 120 days9.4% vs. 7.05%[1]Faster degradation at higher temperatures.[1]
Methylparaben 80°CStable[4]
Propylparaben Room TemperatureStableStable under normal storage conditions.
Table 3: Stability under Photolytic Conditions
CompoundCondition% DegradationObservations
This compound (Inferred) UV lightSignificantPhenolic compounds are generally susceptible to photodegradation.
Methyl Salicylate Not specifiedNot specifiedCan undergo direct photolysis on soil surfaces.
Methylparaben Simulated SunlightSignificantDegradation pathway involves the formation of p-hydroxybenzoic acid.[1]
Propylparaben Not specifiedNot specifiedGenerally considered stable in cosmetic formulations under normal light exposure.

Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies to evaluate the stability of a compound like this compound. These protocols are based on established guidelines for stress testing of pharmaceutical substances.

Hydrolytic Degradation
  • Acidic Hydrolysis:

    • Prepare a 1 mg/mL solution of the test compound in a mixture of methanol and 0.1 N hydrochloric acid (1:1 v/v).

    • Reflux the solution at 80°C for 18 hours.

    • Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 N sodium hydroxide.

    • Dilute the solution with the mobile phase to a final concentration suitable for HPLC analysis.

    • Analyze the sample by a stability-indicating HPLC method.

  • Alkaline Hydrolysis:

    • Prepare a 1 mg/mL solution of the test compound in a mixture of methanol and 0.1 N sodium hydroxide (1:1 v/v).

    • Reflux the solution at 80°C for 3 hours.

    • Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 N hydrochloric acid.

    • Dilute the solution with the mobile phase to a final concentration suitable for HPLC analysis.

    • Analyze the sample by a stability-indicating HPLC method.

  • Neutral Hydrolysis:

    • Prepare a 1 mg/mL solution of the test compound in a mixture of methanol and water (1:1 v/v).

    • Reflux the solution for 12 hours.

    • Cool the solution to room temperature.

    • Dilute the solution with the mobile phase to a final concentration suitable for HPLC analysis.

    • Analyze the sample by a stability-indicating HPLC method.

Thermal Degradation
  • Solid State:

    • Place a known amount of the solid compound in a petri dish.

    • Expose the sample to a temperature of 80°C in a hot air oven for a specified period (e.g., 24 hours).

    • After the exposure period, allow the sample to cool to room temperature.

    • Prepare a solution of the stressed solid in a suitable solvent and dilute to a known concentration for HPLC analysis.

  • Solution State:

    • Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., methanol).

    • Heat the solution at a specified temperature (e.g., 80°C) for a defined period.

    • Cool the solution and analyze by HPLC.

Photolytic Degradation
  • Solid State:

    • Spread a thin layer of the solid compound in a petri dish.

    • Expose the sample to a UV lamp (e.g., at 365 nm) for a specified duration.

    • Prepare a solution of the irradiated solid for HPLC analysis.

  • Solution State:

    • Prepare a 1 mg/mL solution of the compound in a suitable solvent.

    • Expose the solution to a UV lamp, ensuring the container is UV-transparent.

    • Analyze the irradiated solution by HPLC at various time points.

Oxidative Degradation
  • Prepare a 1 mg/mL solution of the test compound in methanol.

  • Add a solution of 3% hydrogen peroxide.

  • Keep the solution at room temperature for 6 hours.

  • Analyze the sample by HPLC.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis Compound This compound Solution Prepare Solution (1 mg/mL) Compound->Solution Solid Prepare Solid Sample Compound->Solid pH pH Stress (Acid, Base, Neutral) Solution->pH Temp Thermal Stress (Solid & Solution) Solution->Temp Light Photolytic Stress (Solid & Solution) Solution->Light Oxidation Oxidative Stress Solution->Oxidation Solid->Temp Solid->Light HPLC Stability-Indicating HPLC pH->HPLC Temp->HPLC Light->HPLC Oxidation->HPLC Degradation Quantify Degradation HPLC->Degradation Products Identify Degradation Products HPLC->Products

Caption: Experimental workflow for evaluating the stability of this compound under various stress conditions.

stability_comparison cluster_stability Relative Stability cluster_compounds Compounds High High Stability Moderate Moderate Stability Low Low Stability MO This compound (Inferred) MO->Moderate Acidic pH, Thermal MO->Low Alkaline pH, UV Light MS Methyl Salicylate MS->Moderate Alkaline pH, Thermal MP Methylparaben MP->High Acidic pH, Thermal MP->Low Alkaline pH, UV Light PP Propylparaben PP->High Acidic pH, Thermal PP->Low Alkaline pH

Caption: Logical comparison of the inferred stability of this compound with related compounds.

References

A Comparative Analysis of In Silico Predicted and Experimentally Determined Activities of Methyl Orsellinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl Orsellinate, a naturally occurring phenolic compound, has garnered significant interest in the scientific community for its diverse biological activities. This guide provides a comprehensive comparison of its in silico predicted and experimentally determined bioactivities, supported by quantitative data and detailed experimental protocols. This objective analysis aims to offer valuable insights for researchers exploring the therapeutic potential of this compound.

Data Presentation: A Side-by-Side Comparison

The following tables summarize the quantitative data for the predicted and experimentally determined activities of this compound.

Antioxidant Activity Prediction/Experimental Method Result Reference Compound
In Silico PredictedDensity Functional Theory (DFT) on Orsellinic AcidGood antioxidant potential based on Bond Dissociation Enthalpy (BDE)-
Experimentally DeterminedDPPH Radical Scavenging AssayLower activity than orsellinic acid and lecanoric acidGallic Acid
Antimicrobial Activity Test Organism Experimental Method Result (MIC)
Experimentally DeterminedStaphylococcus aureusBroth microdilution>100 µg/mL
Escherichia coliBroth microdilution>100 µg/mL
Candida albicansBroth microdilution>100 µg/mL
Cytotoxic Activity Assay Experimental Method Result (LC50)
Experimentally DeterminedBrine Shrimp Lethality TestExposure of Artemia salina nauplii to various concentrations144.1 µM[1]
Enzyme Inhibitory Activity Enzyme Prediction/Experimental Method Result
In Silico PredictedMolecular Docking (Mushroom Tyrosinase)Activation predicted-
Experimentally DeterminedMushroom Tyrosinase Activity AssayEnzyme activation observed at 0.50 mM-
Experimentally DeterminedAlpha-glucosidase Inhibition AssayWeak inhibition-
In Silico PredictedMolecular Docking (Alpha-glucosidase)Docking studies on similar compounds suggest potential binding-

Experimental Protocols

Antioxidant Activity: DPPH Radical Scavenging Assay

The antioxidant activity of this compound was evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method. A solution of DPPH in methanol is prepared. The test compound, this compound, is added to the DPPH solution at various concentrations. The mixture is incubated in the dark at room temperature for a specified period. The scavenging activity is determined by measuring the decrease in absorbance of the DPPH solution at a characteristic wavelength (typically around 517 nm) using a spectrophotometer. The percentage of radical scavenging activity is calculated relative to a control (DPPH solution without the test compound). Gallic acid is commonly used as a positive control.

Antimicrobial Activity: Broth Microdilution Method

The minimum inhibitory concentration (MIC) of this compound against various microorganisms was determined using the broth microdilution method. A two-fold serial dilution of this compound is prepared in a liquid growth medium in a 96-well microtiter plate. A standardized suspension of the test microorganism is added to each well. The plate is incubated under appropriate conditions for the specific microorganism. The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Cytotoxic Activity: Brine Shrimp Lethality Test

The cytotoxic potential of this compound was assessed using the brine shrimp lethality test. Brine shrimp (Artemia salina) eggs are hatched in artificial seawater. The resulting nauplii are exposed to various concentrations of this compound in 24-well plates. After a 24-hour exposure period, the number of dead nauplii is counted. The lethal concentration 50 (LC50), which is the concentration that causes 50% mortality of the brine shrimp, is then calculated.[1]

Enzyme Inhibitory Activity: Mushroom Tyrosinase Assay

The effect of this compound on mushroom tyrosinase activity was determined spectrophotometrically. The assay mixture contains a phosphate buffer, L-DOPA as the substrate, and the mushroom tyrosinase enzyme. This compound is added at a specific concentration. The formation of dopachrome from the oxidation of L-DOPA is monitored by measuring the increase in absorbance at a specific wavelength (around 475 nm). The enzyme activity in the presence of this compound is compared to a control without the compound to determine if it acts as an inhibitor or an activator.

Enzyme Inhibitory Activity: Alpha-Glucosidase Inhibition Assay

The inhibitory activity of this compound against alpha-glucosidase was evaluated. The enzyme solution is pre-incubated with various concentrations of this compound. The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is then added to initiate the reaction. The hydrolysis of pNPG by alpha-glucosidase releases p-nitrophenol, which can be measured spectrophotometrically at a specific wavelength (typically 405 nm). The percentage of inhibition is calculated by comparing the enzyme activity with and without the inhibitor.

Visualizing the Concepts

To better illustrate the processes and relationships discussed, the following diagrams have been generated using Graphviz.

experimental_workflow_antioxidant cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis DPPH DPPH Solution Mix Mix and Incubate (dark, room temp) DPPH->Mix Sample This compound (various concentrations) Sample->Mix Measure Measure Absorbance (~517 nm) Mix->Measure Calculate Calculate % Scavenging Measure->Calculate

DPPH Antioxidant Assay Workflow

experimental_workflow_antimicrobial cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound Serial Dilution of This compound Inoculate Inoculate Microtiter Plate Compound->Inoculate Microbe Standardized Microbial Suspension Microbe->Inoculate Incubate Incubate Inoculate->Incubate Determine_MIC Determine MIC (Lowest concentration with no visible growth) Incubate->Determine_MIC

Antimicrobial MIC Determination Workflow

logical_relationship_activity_comparison cluster_in_silico In Silico Prediction cluster_experimental Experimental Determination Docking Molecular Docking Comparison Comparison of Predicted vs. Experimental Activities Docking->Comparison QSAR QSAR QSAR->Comparison DFT DFT DFT->Comparison Antioxidant Antioxidant Assays Antioxidant->Comparison Antimicrobial Antimicrobial Assays Antimicrobial->Comparison Cytotoxicity Cytotoxicity Assays Cytotoxicity->Comparison Enzyme Enzyme Inhibition Enzyme->Comparison

Comparison of In Silico and Experimental Approaches

Discussion

The comparison between in silico predictions and experimental results for this compound reveals some interesting points. For antioxidant activity, while DFT calculations on the closely related orsellinic acid suggest good potential, experimental DPPH assays indicate that this compound is a weaker antioxidant than its parent acid.[2][3] This highlights that even small structural modifications can significantly impact activity.

In the case of tyrosinase activity, both in silico docking and experimental assays surprisingly point towards activation rather than inhibition by this compound at the tested concentration.[4][5] This underscores the importance of experimental validation, as computational models may not always predict the full spectrum of a compound's effects.

For antimicrobial and alpha-glucosidase inhibitory activities, the experimental data show weak to no activity for this compound. While specific in silico predictions for these activities are lacking, docking studies on similar compounds suggest potential interactions, indicating that derivatives of this compound could be explored for enhanced activity.

The cytotoxic activity of this compound, as determined by the brine shrimp lethality assay, provides a quantitative measure of its potential toxicity.[1] This data is crucial for the safety assessment of any potential therapeutic application.

References

A review comparing the biological activities of Methyl Orsellinate and its parent compound, orsellinic acid.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of the naturally occurring phenolic compound, orsellinic acid, and its methyl ester derivative, methyl orsellinate. This document summarizes key quantitative data, details experimental methodologies for major biological assays, and visualizes relevant biological pathways to offer an objective resource for researchers in drug discovery and development.

Abstract

Orsellinic acid, a foundational secondary metabolite in many lichens and fungi, and its derivative, this compound, have garnered significant interest for their diverse biological activities. This review consolidates the existing experimental data on their antioxidant, cytotoxic, antimicrobial, and anti-inflammatory properties. While both compounds exhibit a range of biological effects, orsellinic acid generally demonstrates superior antioxidant and, in some cases, cytotoxic potency. The esterification of the carboxylic acid group in orsellinic acid to form this compound often results in a modulation of these activities, highlighting the critical role of this functional group in the compounds' mechanisms of action.

Comparative Biological Activity Data

The following table summarizes the quantitative data on the biological activities of orsellinic acid and this compound from various experimental studies. Direct comparison is emphasized where data from the same study is available.

Biological ActivityAssayOrsellinic AcidThis compoundReference(s)
Antioxidant Activity DPPH Radical Scavenging (IC50)5.01 ± 0.66 mM167.25 ± 0.23 mM[1]
Cytotoxic Activity Brine Shrimp Lethality (LC50)>1000 µM606.0 µM[2][3][4]
Anticancer Activity SRB Assay (IC50)->50 µg/mL (HEp-2, MCF7, 786-0, B16-F10)[5]
Antimicrobial Activity Microdilution (MIC)Active against S. aureus and E. coli30-500 µg/mL (various microorganisms)[1][6]
Anti-Inflammatory Activity Nitric Oxide (NO) InhibitionAttenuates NO production (esters)Attenuates NO production (esters)[7]

Note: A lower IC50/LC50 value indicates greater potency. Data for direct comparison is limited, particularly for antimicrobial and anti-inflammatory activities.

Experimental Protocols

Detailed methodologies for the key assays cited in this review are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the free radical scavenging capacity of a compound.

Principle: The stable free radical DPPH has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Detailed Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark container to prevent degradation.

  • Sample Preparation: Dissolve the test compounds (orsellinic acid, this compound) and a standard antioxidant (e.g., ascorbic acid) in methanol to prepare a stock solution. From the stock solution, prepare serial dilutions to obtain a range of concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the test compound or standard solution to each well.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • As a control, add 100 µL of methanol to 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.[1][8]

Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[9][10]

Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues in cellular proteins under acidic conditions. The amount of bound dye is proportional to the total protein mass, and therefore to the cell number.

Detailed Protocol:

  • Cell Culture: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water to remove the TCA. Air dry the plates completely.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Air dry the plates.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Calculation: The percentage of cell growth inhibition is calculated, and the IC50 value (the concentration that inhibits cell growth by 50%) is determined.[9][10]

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5][11]

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration that prevents visible turbidity after incubation.

Detailed Protocol:

  • Preparation of Antimicrobial Solutions: Prepare serial two-fold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the antimicrobial dilutions. Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[5][11]

Griess Assay for Nitric Oxide (NO) Inhibition

This assay measures the production of nitric oxide by quantifying one of its stable breakdown products, nitrite.

Principle: The Griess reagent converts nitrite into a purple azo compound. The intensity of the color, measured spectrophotometrically, is proportional to the nitrite concentration.

Detailed Protocol:

  • Cell Culture and Treatment: Seed macrophages (e.g., RAW 264.7 cells) in a 96-well plate. Pre-treat the cells with various concentrations of the test compounds for 1 hour, then stimulate with an inflammatory agent like lipopolysaccharide (LPS) for 24 hours.

  • Sample Collection: After incubation, collect the cell culture supernatant.

  • Griess Reaction:

    • In a new 96-well plate, mix 50 µL of the cell supernatant with 50 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate at room temperature for 10-15 minutes in the dark.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

  • Calculation: Calculate the percentage of nitric oxide inhibition relative to the LPS-stimulated control. The IC50 value can then be determined.[8][9]

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways modulated by orsellinic acid and this compound are not fully elucidated in the context of all their biological activities, some evidence points towards their interaction with key inflammatory pathways.

Biosynthesis of Orsellinic Acid

Orsellinic acid is a polyketide, synthesized from acetyl-CoA and malonyl-CoA precursors. The biosynthetic pathway involves a polyketide synthase (PKS) enzyme.

Orsellinic Acid Biosynthesis Biosynthesis of Orsellinic Acid Acetyl-CoA Acetyl-CoA Polyketide_Synthase Orsellinic Acid Synthase (PKS) Acetyl-CoA->Polyketide_Synthase Malonyl-CoA_1 3x Malonyl-CoA Malonyl-CoA_1->Polyketide_Synthase Linear_Tetraketide Linear Tetraketide Backbone Polyketide_Synthase->Linear_Tetraketide Condensation Orsellinic_Acid Orsellinic_Acid Linear_Tetraketide->Orsellinic_Acid Cyclization/ Aromatization

Biosynthesis of Orsellinic Acid
Potential Anti-Inflammatory Signaling

Studies on orsellinic acid esters suggest an inhibitory effect on the NF-κB and p38 MAPK pathways, which are central to the inflammatory response.[7] Lipopolysaccharide (LPS), a component of bacterial cell walls, is a potent activator of these pathways through Toll-like receptor 4 (TLR4).

Anti-Inflammatory Signaling Potential Anti-Inflammatory Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex p38_MAPK p38 MAPK TAK1->p38_MAPK IκB IκB IKK_complex->IκB phosphorylates & degrades NF-κB NF-κB NF-κB_n NF-κB NF-κB->NF-κB_n translocation Inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) p38_MAPK->Inflammatory_Genes Orsellinates Orsellinic Acid Esters Orsellinates->NF-κB inhibits Orsellinates->p38_MAPK inhibits NF-κB_n->Inflammatory_Genes

Potential Anti-Inflammatory Mechanism

Discussion and Future Directions

The compiled data indicates that orsellinic acid is a more potent antioxidant than its methyl ester derivative, this compound. This is likely due to the presence of the free carboxylic acid group, which can participate in radical scavenging. The esterification to this compound significantly reduces this activity.

In terms of cytotoxicity, the data is more nuanced. While orsellinic acid shows very low toxicity in the brine shrimp lethality assay, this compound exhibits moderate toxicity. However, against human cancer cell lines, this compound demonstrates weak activity. This suggests that the cytotoxic effects may be organism-dependent and that simple esterification does not necessarily confer potent anticancer properties.

Future research should focus on conducting direct comparative studies of orsellinic acid and this compound across a range of biological assays, particularly for their anti-inflammatory and antimicrobial effects. Elucidating the specific molecular targets and signaling pathways affected by each compound will be crucial for understanding their mechanisms of action and for guiding the development of more potent and selective derivatives for therapeutic applications.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the initial screening and evaluation of the biological activities of natural compounds like orsellinic acid and this compound.

Experimental_Workflow General Experimental Workflow Start Compound Isolation/ Synthesis Characterization Structural Characterization (NMR, MS) Start->Characterization Primary_Screening Primary Biological Activity Screening Characterization->Primary_Screening Antioxidant Antioxidant Assays (e.g., DPPH) Primary_Screening->Antioxidant Cytotoxicity Cytotoxicity Assays (e.g., SRB, MTT) Primary_Screening->Cytotoxicity Antimicrobial Antimicrobial Assays (e.g., MIC) Primary_Screening->Antimicrobial Anti_inflammatory Anti-inflammatory Assays (e.g., NO inhibition) Primary_Screening->Anti_inflammatory Secondary_Screening Secondary Screening (for active compounds) Antioxidant->Secondary_Screening Cytotoxicity->Secondary_Screening Antimicrobial->Secondary_Screening Anti_inflammatory->Secondary_Screening Dose_Response Dose-Response Studies (IC50/EC50 determination) Secondary_Screening->Dose_Response Mechanism Mechanism of Action Studies (e.g., Western Blot, PCR) Dose_Response->Mechanism Signaling_Pathways Signaling Pathway Analysis Mechanism->Signaling_Pathways In_Vivo In Vivo Studies (Animal Models) Signaling_Pathways->In_Vivo Lead_Optimization Lead Optimization/ Drug Development In_Vivo->Lead_Optimization

General Experimental Workflow

References

Safety Operating Guide

Proper Disposal of Methyl Orsellinate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of methyl orsellinate is crucial for maintaining laboratory safety and ensuring environmental compliance. As a compound classified with acute toxicity, it requires handling and disposal as hazardous chemical waste in accordance with local, state, and federal regulations.[1][2] This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound and associated materials in a laboratory setting.

Hazard Profile and Key Data

This compound is harmful if swallowed, in contact with skin, or inhaled.[1] All handling and disposal procedures must be conducted while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1]

The following table summarizes key quantitative data for this compound:

PropertyValueSource
CAS Number 3187-58-4[1][3]
Molecular Formula C₉H₁₀O₄[1][4]
Molecular Weight 182.18 g/mol [4]
Melting Point 141-142 °C[1]
Boiling Point 339 °C at 760 mmHg[1]
Appearance Solid[1]

Detailed Disposal Protocol

This protocol outlines the standard operating procedure for the disposal of this compound waste. A laboratory's chemical waste becomes regulated as hazardous waste as soon as it is designated for disposal.[5][6]

1. Personal Protective Equipment (PPE) and Preparation

  • Action: Before handling this compound waste, ensure you are wearing appropriate PPE: safety glasses or goggles, a laboratory coat, and nitrile gloves.[1]

  • Location: Conduct all waste handling within a certified chemical fume hood to avoid inhalation of dust or aerosols.[1]

2. Waste Segregation and Collection

  • Principle: Never mix incompatible waste streams.[6][7] Keep solid and liquid waste separate.[8]

  • Solid Waste: Collect unused or contaminated solid this compound, along with contaminated items like weigh boats or filter paper, in a designated hazardous waste container.

  • Liquid Waste: Collect solutions containing this compound in a separate, compatible liquid hazardous waste container. Do not pour any solution containing this compound down the drain.[9]

  • Incompatibilities: Store this compound waste away from strong oxidizing agents.[4]

3. Waste Container and Labeling

  • Container: Use a chemically resistant, leak-proof container with a tightly sealing lid.[8][9] The container must be in good condition, free of cracks or leaks.[9]

  • Labeling: Immediately label the waste container with a hazardous waste tag provided by your institution's Environmental Health & Safety (EH&S) department. The label must include:

    • The full chemical name: "this compound Waste"

    • An accurate estimation of the concentration and volume.

    • All relevant hazard information (e.g., "Harmful," "Toxic").[7]

    • The date waste was first added to the container.[5]

4. Waste Storage (Satellite Accumulation)

  • Location: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[5][6]

  • Containment: The container should be kept in a clean, compatible secondary containment bin or tray to contain any potential leaks.[6][9]

  • Closure: Keep the waste container closed at all times, except when adding waste.[5][9]

5. Arranging for Disposal

  • Procedure: Once the container is full or has reached the institutional time limit for accumulation (e.g., 9-12 months), submit a request for waste pickup through your institution's EH&S department.[5][6][9]

  • Compliance: Do not transport hazardous waste outside of the laboratory. Only authorized EH&S personnel should handle the transport and final disposal.[6]

6. Decontamination of Empty Containers

  • Procedure: An empty container that held this compound must be decontaminated before being disposed of as regular trash.[6]

  • Rinsing: Triple rinse the empty container with a suitable solvent (such as alcohol or water, depending on the residue) that can dissolve this compound.[6] Collect all rinsate as hazardous liquid waste.

  • Final Disposal: After triple rinsing, deface or remove all hazardous labels from the container.[6][7] It can then be disposed of in the appropriate glass or plastic recycling bin.[7]

7. Spill Management

  • Action: In the event of a small spill, absorb the material with a non-reactive absorbent material (e.g., diatomite, universal binders).[1]

  • Waste: All materials used for spill cleanup must be collected and disposed of as hazardous solid waste following the procedures outlined above.[6][9]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

MethylOrsellinateDisposal start Start: Generate This compound Waste ppe 1. Don PPE (Goggles, Lab Coat, Gloves) start->ppe decide_waste_type Solid or Liquid Waste? ppe->decide_waste_type collect_solid 2a. Collect Solid Waste (e.g., powder, contaminated paper) decide_waste_type->collect_solid Solid collect_liquid 2b. Collect Liquid Waste (e.g., solutions, rinsate) decide_waste_type->collect_liquid Liquid container 3. Use Labeled, Sealed Hazardous Waste Container collect_solid->container collect_liquid->container storage 4. Store in Secondary Containment in Satellite Accumulation Area container->storage decide_pickup Container Full or Time Limit Reached? storage->decide_pickup decide_pickup->storage No pickup 5. Request Pickup from Environmental Health & Safety (EH&S) decide_pickup->pickup Yes end End: Waste Properly Disposed pickup->end

Caption: Workflow for the safe handling and disposal of this compound waste.

References

Personal protective equipment for handling Methyl Orsellinate

Author: BenchChem Technical Support Team. Date: November 2025

Operational Guide: Safe Handling of Methyl Orsellinate

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural guidance outlines the necessary personal protective equipment (PPE), safe handling protocols, emergency procedures, and disposal plans to ensure a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as harmful and requires careful handling. The primary hazards are associated with acute toxicity through inhalation, skin contact, or ingestion.[1]

Hazard ClassificationGHS CodeHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Signal Word Warning
Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent exposure. Engineering controls, such as a chemical fume hood and readily accessible safety shower and eye wash stations, must be in place before handling.[1]

Protection TypeRequired EquipmentSpecifications
Eye/Face Protection Safety GogglesMust be equipped with side-shields to protect against splashes.[1]
Hand Protection Protective GlovesChemically resistant, impervious gloves (e.g., Nitrile, Neoprene).[1][2]
Body Protection Impervious ClothingA lab coat or chemical-resistant apron to prevent skin contact.[1]
Respiratory Protection Not required under normal useUse only in a well-ventilated area or chemical fume hood.[1][3] If ventilation is inadequate or dust/aerosols are generated, a respirator may be necessary.

Operational and Disposal Plans

Step-by-Step Safe Handling Protocol
  • Preparation:

    • Ensure work is conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]

    • Locate and verify the functionality of the nearest safety shower and eyewash station.[1]

    • Assemble all necessary equipment and reagents before handling the compound.

    • Do not eat, drink, or smoke in the handling area.[1]

  • Handling:

    • Don the required PPE as specified in the table above.[1]

    • When weighing or transferring the solid, avoid the formation of dust.[3]

    • Avoid all direct contact with the substance.[3] Avoid breathing in any dust, fumes, or vapors.[1]

    • Wash hands thoroughly with soap and water after handling is complete.[1]

  • Accidental Release Measures:

    • In case of a spill, evacuate non-essential personnel from the area.[1]

    • Ensure adequate ventilation.[1]

    • Wearing full PPE, absorb the spill with an inert, non-combustible material such as diatomite or universal binders.[1]

    • Collect the absorbed material into a suitable, sealed container for disposal.[3]

    • Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[1]

    • Prevent spilled material from entering drains or waterways.[1]

Waste Disposal Plan

All waste materials must be disposed of in accordance with federal, state, and local environmental regulations.[1][4]

  • Chemical Waste:

    • Collect unused this compound and contaminated absorbent materials in a clearly labeled, sealed container.

    • Do not mix with other waste streams.[4]

  • Contaminated PPE:

    • Contaminated gloves, lab coats, and other disposable materials should be placed in a designated hazardous waste container.

    • Contaminated clothing must be washed before reuse.[1]

Emergency Procedures: First Aid

Immediate action is critical in the event of exposure.

Exposure RouteFirst Aid Protocol
Inhalation 1. Immediately move the affected person to fresh air.[1] 2. If breathing is difficult or has stopped, provide cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation.[1] 3. Seek immediate medical attention.[5]
Skin Contact 1. Immediately remove all contaminated clothing.[1] 2. Rinse the skin thoroughly with large amounts of soap and water.[1][5] 3. If irritation persists, call a physician.[3]
Eye Contact 1. Immediately flush the eyes with large amounts of water for at least 15 minutes, separating eyelids to ensure complete rinsing.[1][6] 2. Remove contact lenses if present and easy to do.[1] 3. Promptly call a physician.[1]
Ingestion 1. Wash out the mouth with water.[1] 2. Do NOT induce vomiting.[1] 3. Call a physician or poison control center immediately.[1]

Quantitative Data and Properties

The following table summarizes key physical and chemical properties of this compound.

PropertyValue
Appearance Solid[1]
Molecular Formula C₉H₁₀O₄[1][7]
Molecular Weight 182.17 g/mol [7][8]
Melting Point 141-142 °C[1]
Boiling Point 339 °C at 760 mmHg[1]

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for safely handling this compound, from preparation to emergency response.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_emergency 3. Emergency Response AssessRisks Assess Risks & Review SDS PrepWorkspace Prepare Workspace (Ventilation, Fume Hood) AssessRisks->PrepWorkspace DonPPE Don Appropriate PPE PrepWorkspace->DonPPE Handling Handle Chemical (Avoid Dust/Contact) DonPPE->Handling Decontamination Decontaminate Surfaces Handling->Decontamination Emergency Emergency Event (Spill or Exposure) Handling->Emergency If incident occurs DoffPPE Doff PPE Correctly Decontamination->DoffPPE Disposal Segregate & Dispose Waste DoffPPE->Disposal Spill Spill Response Emergency->Spill Spill Exposure Exposure Response Emergency->Exposure Exposure Spill->Disposal FirstAid Administer First Aid Exposure->FirstAid SeekMedical Seek Medical Attention FirstAid->SeekMedical

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl Orsellinate
Reactant of Route 2
Reactant of Route 2
Methyl Orsellinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.